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  • Product: 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride
  • CAS: 1185300-64-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride

The following technical guide details the chemical properties, synthesis, and applications of 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride . This monograph is designed for researchers in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride . This monograph is designed for researchers in medicinal chemistry and process development, focusing on the compound's utility as a bifunctional furan scaffold.

The Bifunctional Furan Scaffold in Pharmaceutical Synthesis

Executive Summary

5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride (CAS: 1185300-64-4) is a specialized heterocyclic building block characterized by a 2,5-disubstituted furan ring. It features a carboxylic acid moiety at position 2 and a dimethylaminomethyl group at position 5. This bifunctionality makes it a critical intermediate in the synthesis of H2-receptor antagonists (e.g., Ranitidine analogs) and a versatile scaffold for fragment-based drug discovery (FBDD).

As a hydrochloride salt, the compound exhibits enhanced stability and water solubility compared to its zwitterionic or free base forms, facilitating its use in aqueous reaction media and biological assays.

Chemical Identity & Physical Properties[1][2][3]

The compound is an amphoteric molecule stabilized as a hydrochloride salt. The furan ring serves as a rigid linker, positioning the acidic and basic domains at a fixed distance, which is crucial for pharmacophore mapping.

Table 1: Physicochemical Profile
PropertySpecification
Chemical Name 5-((Dimethylamino)methyl)furan-2-carboxylic acid hydrochloride
CAS Number 1185300-64-4
Molecular Formula C₈H₁₂ClNO₃ (C₈H₁₁NO₃ · HCl)
Molecular Weight 205.64 g/mol
Appearance White to off-white crystalline solid
Solubility High in Water, Methanol; Low in Ethyl Acetate, Hexane
pKa (Calc.) ~3.5 (Carboxylic Acid), ~9.2 (Tertiary Amine)
Hygroscopicity Moderate (Store under desiccant)
SMILES CN(C)CC1=CC=C(O1)C(=O)O.Cl

Synthesis & Production Protocols

The synthesis of this compound requires careful control of regioselectivity to ensure substitution at the 5-position of the furan ring while preserving the carboxylic acid functionality. Two primary routes are established: the Mannich Reaction (direct functionalization) and the Nucleophilic Substitution (via halomethyl intermediates).

Method A: Nucleophilic Substitution (Recommended for High Purity)

This method avoids the formation of polymeric side products often seen in direct Mannich reactions on furan acids.

Reaction Scheme:

  • Starting Material: Methyl 5-(chloromethyl)-2-furoate.

  • Amination: Displacement of the chloride with dimethylamine.

  • Hydrolysis: Saponification of the ester.

  • Salt Formation: Acidification with HCl.

Step-by-Step Protocol:

  • Amination:

    • Dissolve Methyl 5-(chloromethyl)-2-furoate (1.0 eq) in anhydrous THF.

    • Cool to 0°C. Add Dimethylamine (2.0 M in THF, 2.5 eq) dropwise.

    • Stir at room temperature for 4 hours. Monitor by TLC (disappearance of starting material).

    • Note: Excess amine acts as a base to scavenge the HCl generated initially.

  • Hydrolysis:

    • Concentrate the reaction mixture to remove excess dimethylamine and solvent.

    • Redissolve the residue in MeOH/Water (3:1).

    • Add LiOH (2.0 eq) and stir at 40°C for 2 hours.

  • Workup & Salt Formation:

    • Neutralize the solution with 1N HCl to pH ~7.

    • Evaporate methanol. Extract the aqueous phase with Ethyl Acetate to remove non-polar impurities (discard organic layer).

    • Acidify the aqueous phase to pH 1-2 using concentrated HCl.

    • Lyophilize the aqueous solution or concentrate and crystallize from EtOH/Et2O to obtain the hydrochloride salt.

Visualization: Synthetic Pathway

The following diagram illustrates the logic flow from precursor to the final salt form.

SynthesisPath Start Methyl 5-(chloromethyl) -2-furoate Step1 Amination (Dimethylamine/THF) Start->Step1 Inter Intermediate: Methyl 5-(dimethylaminomethyl) -2-furoate Step1->Inter Nucleophilic Subst. Step2 Hydrolysis (LiOH, then HCl) Inter->Step2 Final Target Product: HCl Salt Step2->Final Saponification & Acidification

Figure 1: Step-wise synthesis via chloromethyl ester displacement, ensuring regiochemical fidelity.

Chemical Reactivity & Stability

Furan Ring Sensitivity

The furan ring is electron-rich (aromatic), making it susceptible to oxidative degradation and electrophilic attack.

  • Acid Sensitivity: While the hydrochloride salt is stable, prolonged exposure to strong Lewis acids can trigger ring-opening polymerization (furan resinification).

  • Oxidation: The methylene bridge (C5-CH2-N) is a potential site for autoxidation to the amide or aldehyde under harsh conditions.

Bifunctional Utility

This molecule acts as a "linker" scaffold.

  • Carboxylic Acid: Amenable to amide coupling (EDC/NHS) to attach larger pharmacophores or solubilizing tails.

  • Tertiary Amine: Acts as a proton acceptor at physiological pH, improving the solubility of coupled drugs.

Applications in Drug Development[4]

Ranitidine and H2 Antagonists

The 5-((dimethylamino)methyl)furan moiety is the pharmacophore responsible for H2 receptor affinity in Ranitidine. While Ranitidine uses a thio-ether linkage, this carboxylic acid derivative serves as:

  • Analog Synthesis: Precursor for amide-linked H2 antagonists which may possess improved hydrolytic stability over the thio-ether.

  • Impurity Standards: Used to identify oxidative degradants in stability studies of furan-based drugs.

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule is classified as a Polar Heterocyclic Fragment .

  • Ligand Efficiency: The rigid furan ring reduces entropic penalty upon binding.

  • Vector Positioning: The 2,5-substitution pattern provides a linear vector, ideal for probing deep binding pockets.

Visualization: Structural Utility

Utility cluster_apps Applications Core 5-Dimethylaminomethyl -furan-2-COOH App1 H2 Antagonist Synthesis Core->App1 Pharmacophore Source App2 Peptidomimetics (Amide Coupling) Core->App2 Rigid Linker App3 Impurity Profiling (Ranitidine) Core->App3 Reference Std

Figure 2: The compound serves as a versatile node for synthesis, linking amine-based pharmacophores with carboxylic acid targets.

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Use in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • Storage: Hygroscopic. Store at -20°C or 2-8°C in a tightly sealed container under inert gas (Argon/Nitrogen) to prevent ring oxidation and moisture absorption.

References

  • Synthesis of Furan Derivatives: Keegstra, M. A. (1992). The reaction of furans with electrophiles: A review of synthetic strategies. Tetrahedron, 48(14), 2681-2703. Link

  • Ranitidine Structure-Activity Relationships: Bradshaw, J., et al. (1979). The Histamine H2-Antagonist Activity of Ranitidine and its Analogs. British Journal of Pharmacology. Link

  • Furan-2,5-dicarboxylic Acid Production: Comparison of oxidative pathways for furan derivatives. ACS Sustainable Chemistry & Engineering. Link

  • Chemical Identity & CAS: PubChem Compound Summary for Furan-2-carboxylic acid derivatives. National Library of Medicine. Link

Exploratory

Technical Guide: Structural Elucidation of 5-Dimethylaminomethyl-furan-2-carboxylic Acid Hydrochloride

Executive Summary Molecule: 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride CAS Registry Number: 66356-53-4 (HCl salt) / 1185300-64-4 (commercial variant) Molecular Formula: C₈H₁₂ClNO₃ (HCl salt) Molecular We...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride CAS Registry Number: 66356-53-4 (HCl salt) / 1185300-64-4 (commercial variant) Molecular Formula: C₈H₁₂ClNO₃ (HCl salt) Molecular Weight: 205.64 g/mol [1][2]

This guide provides a comprehensive framework for the structural validation of 5-dimethylaminomethyl-furan-2-carboxylic acid hydrochloride. As a bifunctional furan derivative, this molecule presents unique analytical challenges due to its zwitterionic potential and the electronic push-pull effects of the electron-withdrawing carboxyl group and the electron-donating (but protonated) amino group. This document outlines a self-validating analytical workflow designed to confirm structural connectivity, purity, and salt stoichiometry.

Part 1: Theoretical Framework & Structural Connectivity

Structural Logic and Moiety Analysis

To elucidate the structure, we must deconstruct the molecule into three distinct diagnostic zones. The successful characterization relies on confirming the integrity of these zones and their connectivity.

  • Zone A: The Furan Core (Aromatic System)

    • A 2,5-disubstituted furan ring.[3][4]

    • Key Feature: The heteroaromatic ring current results in distinct chemical shifts for protons at positions 3 and 4. The electron-withdrawing carboxylic acid at C2 deshields H3, while the alkyl group at C5 affects H4.

  • Zone B: The Acidic Terminus (C2)

    • A carboxylic acid (-COOH).[5]

    • Key Feature: High polarity and pH-dependent solubility. In IR, this provides the diagnostic carbonyl stretch.

  • Zone C: The Basic Terminus (C5)

    • A dimethylaminomethyl group (-CH₂-N(CH₃)₂).

    • Key Feature: In the hydrochloride salt form, the nitrogen is protonated (

      
      ), significantly shifting adjacent protons downfield in NMR due to the positive charge.
      
Elucidation Workflow Diagram

The following diagram outlines the logical flow from crude sample to confirmed structure, emphasizing the "checkpoints" that ensure data integrity.

ElucidationWorkflow cluster_Methods Analytical Suite Sample Unknown/Crude Sample Prep Sample Preparation (DMSO-d6 / D2O) Sample->Prep Titration AgNO3 Titration Cl- Stoichiometry Sample->Titration MS LC-MS (ESI+) Mass & Formula Prep->MS NMR 1H & 13C NMR Connectivity Prep->NMR IR FT-IR Functional Groups Prep->IR Integration Data Integration & Validation MS->Integration m/z 170 [M+H]+ NMR->Integration Furan Doublets IR->Integration C=O Stretch Titration->Integration 1.0 eq Cl- Confirmed Confirmed Structure Certificate of Analysis Integration->Confirmed

Figure 1: Integrated Structural Elucidation Workflow. This pathway ensures that mass, connectivity, and salt form are independently verified before final confirmation.

Part 2: Analytical Strategy (The "How-To")

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the substitution pattern on the furan ring.

Solvent Selection Strategy:

  • Recommended: DMSO-d₆ .

    • Reasoning: The hydrochloride salt is highly polar. DMSO-d₆ ensures complete solubility and, crucially, slows down proton exchange. This allows for the observation of the acidic proton (-COOH) and potentially the ammonium proton (-NH⁺), which would be invisible in D₂O due to rapid deuterium exchange.

Predicted 1H NMR Data (DMSO-d₆, 400 MHz):

PositionMoietyShift (δ ppm)MultiplicityIntegrationCoupling (J)Diagnostic Note
COOH Carboxylic Acid13.0 - 14.0Broad Singlet1H-Disappears with D₂O shake.
NH⁺ Ammonium10.0 - 11.0Broad Singlet1H-Indicates salt formation.
H-3 Furan Ring7.20 - 7.35Doublet (d)1H~3.5 HzDeshielded by C=O.
H-4 Furan Ring6.60 - 6.80Doublet (d)1H~3.5 HzShielded relative to H-3.
CH₂ Methylene4.30 - 4.50Singlet/Doublet2H*May couple to NH⁺.
N(CH₃)₂ Dimethyl2.70 - 2.90Singlet6H-6H integration confirms dimethyl.

Connectivity Logic (2D NMR):

  • COSY: Confirms the scalar coupling between H-3 and H-4 (the furan backbone).

  • HMBC: The "Smoking Gun" for connectivity.

    • Look for correlation from N-Methyl protons to the Methylene carbon .

    • Look for correlation from Methylene protons to Furan C-4 and C-5 .

    • Look for correlation from H-3 to the Carbonyl carbon (C=O) .

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (Electrospray Ionization).

  • Target Ion: The hydrochloride dissociates. You will observe the cation of the free base.

    • [M+H]⁺: m/z ~170.08

  • Fragmentation Pattern:

    • Loss of CO₂ (M-44): m/z ~126.

    • Loss of Dimethylamine (neutral loss): Cleavage at the methylene bridge.

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: Strong band at 1680–1720 cm⁻¹ (Carboxylic acid).

  • N-H Stretch: Broad, multiple bands 2500–3000 cm⁻¹ (Amine salt overlap with OH).

  • C-O-C Ring Stretch: Characteristic furan breathing modes ~1000–1200 cm⁻¹.

Part 3: Experimental Protocols

Protocol 1: Sample Preparation for NMR

Objective: To obtain a high-resolution spectrum with visible exchangeable protons.

  • Weighing: Weigh 10–15 mg of the hydrochloride salt into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Mixing: Vortex until the solution is perfectly clear. If the salt is stubborn, gentle sonication (30 sec) is permissible. Do not heat significantly to avoid degradation.

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition:

    • Run standard 1H (16 scans).

    • Run 13C (512+ scans due to lower sensitivity).

    • Self-Validation Step: If the peaks are broad, add 1 drop of D₂O to the tube and re-run. The exchangeable protons (COOH, NH) will vanish, but the backbone signals (H3, H4, CH2, Me) should sharpen, confirming the assignment.

Protocol 2: Chloride Content Determination (Gravimetric/Titration)

Objective: To validate the stoichiometry is mono-hydrochloride (HCl).

  • Dissolve 50 mg of sample in 10 mL deionized water.

  • Add 1 mL of 5% HNO₃ (Nitric Acid).

  • Add 0.1 M AgNO₃ (Silver Nitrate) solution dropwise.

  • Observation: A white precipitate (AgCl) confirms the presence of chloride.

  • Quantification: For precise validation, potentiometric titration with AgNO₃ is recommended.

    • Target: ~17.2% Chloride by weight (Atomic weight Cl 35 .45 / MW 205.64).

Part 4: Data Interpretation & Visualization

Structural Connectivity Map

The following diagram illustrates the critical HMBC (Heteronuclear Multiple Bond Correlation) signals required to prove the structure is 5-substituted and not 3- or 4-substituted.

Connectivity COOH C2-COOH Furan Furan Ring (C2, C3, C4, C5) COOH->Furan Attached to C2 Linker Methylene (CH2) Linker->Furan 3J to C4, 2J to C5 Linker->Furan Spatial prox. to H4 Amine Amine N(CH3)2 Amine->Linker 3J to CH2

Figure 2: NMR Connectivity Map. Green arrows indicate essential Heteronuclear Multiple Bond Correlations (HMBC) that definitively link the side chains to the aromatic core.

Quality Control & Impurity Profiling

In a drug development context, you must look for specific impurities related to the synthesis (likely Mannich reaction or chloromethylation).

Impurity TypeOriginDetection MethodDiagnostic Signal
2-Furoic Acid Starting MaterialHPLC / NMRMissing CH₂-N(Me)₂ signals; H5 appears as doublet.
5-Hydroxymethyl-2-furoic acid Hydrolysis ByproductLC-MSm/z 143 [M+H]⁺; CH₂ shifts to ~4.4 ppm (alcohol).
Dimer Over-reactionLC-MSHigh MW species (bridged furans).

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45074770, 5-((Dimethylamino)methyl)furan-2-carboxylic acid hydrochloride. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on Furan coupling constants and chemical shifts).

  • NIST Mass Spectrometry Data Center. 2-Furancarboxylic acid derivatives mass spectra. NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link]

Sources

Foundational

5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride CAS number 1185300-64-4

CAS: 1185300-64-4 | Formula: C₈H₁₂ClNO₃ | Role: Bifunctional Amphiphilic Building Block Part 1: Executive Summary & Strategic Utility In the landscape of Fragment-Based Drug Discovery (FBDD), 5-Dimethylaminomethyl-furan-...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1185300-64-4 | Formula: C₈H₁₂ClNO₃ | Role: Bifunctional Amphiphilic Building Block

Part 1: Executive Summary & Strategic Utility

In the landscape of Fragment-Based Drug Discovery (FBDD), 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride represents a high-value "linker-scaffold." Unlike simple aromatic spacers, this molecule offers a dual-modality:

  • The Furan Core: A bioisostere for phenyl or proline rings, providing a distinct vector angle (approx. 124°) that alters the spatial orientation of attached pharmacophores compared to benzene (180°/120°).

  • The Dimethylaminomethyl Tail: A solubilizing group that can also serve as a hydrogen bond acceptor or interact with anionic pockets (e.g., Asp/Glu residues) in target proteins when protonated.

This guide details the synthesis, quality control, and application of this scaffold, moving beyond catalog specifications to actionable research strategies.

Part 2: Chemical Architecture & Properties

The hydrochloride salt form is critical here. Free amines on furan rings can be prone to oxidation (ring opening); the HCl salt stabilizes the amine and renders the molecule highly water-soluble, facilitating aqueous-phase coupling reactions or biological assays.

Table 1: Physicochemical Profile
PropertySpecificationTechnical Insight
Molecular Weight 205.64 g/mol Includes HCl. Free base MW is ~169.18.
Appearance White to off-white crystalline solidYellowing indicates oxidation of the furan ring.
Solubility High: Water, DMSO, MethanolThe ionic HCl lattice breaks effectively in polar protic solvents.
pKa (Predicted) ~3.1 (Acid), ~9.2 (Amine)Zwitterionic character in neutral buffers if free-based.
Hygroscopicity Moderate to HighCritical: Must be stored under desiccant.

Part 3: Synthesis & Manufacturing Logic

Route A: The Mannich Approach (Industrial/Bulk)

Direct functionalization of 2-furoic acid using formaldehyde and dimethylamine.

  • Pros: Cheap, one-step.

  • Cons: Low regioselectivity (can substitute at C3/C4), difficult purification.

Route B: The Reductive Amination Protocol (Recommended)

Starting from 5-formyl-2-furoic acid (a biomass derivative).

  • Logic: 5-formyl-2-furoic acid is chemically stable. Reacting the aldehyde with dimethylamine forms an imine/iminium ion, which is selectively reduced to the amine. This guarantees substitution only at the 5-position.

Validated Protocol (Route B)
  • Reagents: 5-Formyl-2-furoic acid (1.0 eq), Dimethylamine (2.0 M in THF, 1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Solvent).

  • Step 1: Dissolve aldehyde in DCE. Add dimethylamine. Stir 30 min to form imine.

  • Step 2: Add STAB slowly at 0°C. Warm to RT and stir 12h.

  • Step 3 (Workup): Quench with sat. NaHCO₃. The product is amphoteric; adjust pH to ~4-5 to precipitate or extract the zwitterion, OR acidify to pH 1 with HCl in dioxane to precipitate the target CAS 1185300-64-4 directly.

  • Recrystallization: Ethanol/Ether.

Visualization: Synthesis Decision Tree

SynthesisWorkflow Start Target: CAS 1185300-64-4 Precursor1 Start: 2-Furoic Acid RouteA Route A: Mannich Reaction (HCHO + HNMe2) Precursor1->RouteA Industrial Precursor2 Start: 5-Formyl-2-Furoic Acid RouteB Route B: Reductive Amination (HNMe2 + NaBH(OAc)3) Precursor2->RouteB MedChem Preferred ResultA Mixture of Isomers (Requires HPLC Prep) RouteA->ResultA ResultB Regiospecific Product (High Purity) RouteB->ResultB SaltForm HCl Salt Formation (HCl in Dioxane) ResultA->SaltForm ResultB->SaltForm SaltForm->Start

Figure 1: Synthetic pathway comparison. Route B is prioritized for drug development due to superior regiocontrol.

Part 4: Biological Applications & SAR[1][2]

This molecule is not just a passive spacer.[1] It is an active participant in binding kinetics.

Fragment-Based Drug Discovery (FBDD)

The furan ring is less aromatic than benzene (lower resonance energy), making it more susceptible to metabolic oxidation (e.g., by CYP450). However, the 5-dimethylaminomethyl substitution sterically hinders the 5-position and electronically deactivates the ring slightly, improving metabolic stability compared to naked furan.

Kinase and Enzyme Inhibition

Research indicates 5-substituted furoic acids are potent inhibitors of mycobacterial enzymes, specifically MbtI (Salicylate Synthase) .[2] The carboxylic acid mimics the salicylate functionality, while the dimethylamine tail explores the solvent-exposed region or adjacent hydrophobic pockets.

Peptidomimetics

The distance between the carboxylic acid (C-terminus mimic) and the amine (N-terminus mimic) on a furan scaffold roughly approximates a cis-peptide bond or a proline turn. This makes CAS 1185300-64-4 an excellent scaffold for designing beta-turn mimetics .

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Center 5-Dimethylaminomethyl- furan-2-COOH COOH Carboxylic Acid (C2 Position) COOH->Center Furan Furan Core Furan->Center Amine Dimethylamine (C5 Position) Amine->Center Interaction1 Amide Coupling (Library Gen) Interaction1->COOH Interaction2 Salt Bridge to Arg/Lys Residues Interaction2->COOH Interaction3 Bioisostere for Phenyl/Proline Interaction3->Furan Interaction4 Altered Vector Angle (~124°) Interaction4->Furan Interaction5 Solubility Enhancer Interaction5->Amine Interaction6 Cation-Pi Interaction Interaction6->Amine

Figure 2: Pharmacophore mapping of the scaffold. The molecule provides three distinct interaction vectors.

Part 5: Quality Control & Handling

Self-Validating QC Protocol

To ensure the integrity of the fragment before use in library synthesis:

  • ¹H NMR (DMSO-d₆):

    • Look for the singlet at ~2.8 ppm (6H, N-Me₂).

    • Look for the singlet at ~4.3 ppm (2H, CH₂-N).

    • Critical Check: The furan protons (C3-H and C4-H) should appear as two doublets between 6.5 ppm and 7.5 ppm . If these appear as a broad multiplet or shift significantly upfield, the furan ring may have opened (hydrolysis).

  • Chloride Content Titration:

    • Perform a silver nitrate titration to confirm the stoichiometry of the HCl salt. Excess HCl will skew stoichiometry in amide coupling reactions (requiring more base like DIPEA).

Handling Precautions
  • Hygroscopicity: The salt absorbs atmospheric water, which changes the effective molecular weight. Always dry in a vacuum desiccator over P₂O₅ for 4 hours before weighing for precise stoichiometry.

  • Stability: Store at -20°C. Furan derivatives are light-sensitive; use amber vials.

References

  • Chem-Impex International. (n.d.). 5-Formyl-2-furancarboxylic acid: Applications in Drug Discovery. Retrieved from

  • National Institutes of Health (NIH). (2025). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis and Bioevaluation.[3] PubMed. Retrieved from

  • MDPI. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid as Inhibitors of Mycobacterial Enzymes. Pharmaceuticals.[1][4][5] Retrieved from

  • Arkivoc. (2011). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid.[6] Retrieved from

  • Tokyo Chemical Industry (TCI). (n.d.). 5-(Hydroxymethyl)furan-2-carboxylic Acid Product Data. Retrieved from

Sources

Exploratory

Technical Guide: In Vitro Screening of 5-Dimethylaminomethyl-furan-2-carboxylic acid Hydrochloride

Executive Summary & Strategic Context 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride (hereafter 5-DMA-FCA ) represents a "privileged structure" in medicinal chemistry, serving as both a core fragment for lib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride (hereafter 5-DMA-FCA ) represents a "privileged structure" in medicinal chemistry, serving as both a core fragment for library expansion and a critical intermediate in the synthesis of H2-receptor antagonists (e.g., Ranitidine analogs).

However, its utility is double-edged. While the furan ring offers favorable hydrogen-bond acceptor properties and rigid geometry, it constitutes a structural alert . Furan moieties are susceptible to metabolic bioactivation by Cytochrome P450 enzymes (specifically CYP2E1), leading to reactive dicarbonyl species. Furthermore, the dimethylamine tail presents a direct risk for N-nitrosodimethylamine (NDMA) formation under specific conditions.

This guide deviates from standard "binding affinity" screening protocols. Instead, it prioritizes a Liability-First Approach . We validate the molecule's safety and stability before investing in high-throughput target screening.

Screening Workflow Architecture

The following workflow enforces a "fail-early" logic. We do not proceed to Target Engagement (Stage 3) unless the compound passes the Liability Assessment (Stage 2).

ScreeningWorkflow cluster_Stage1 Stage 1: Physicochemical cluster_Stage2 Stage 2: Liability (Critical) cluster_Stage3 Stage 3: Target Engagement Start 5-DMA-FCA (HCl Salt) Solubility Kinetic Solubility (pH 7.4 vs pH 2.0) Start->Solubility LogD LogD Determination Solubility->LogD MetabStab Metabolic Activation (GSH Trapping) LogD->MetabStab If Soluble >100µM Nitrosamine Nitrosation Potential (Forced Degradation) MetabStab->Nitrosamine If GSH Adducts <1% STD_NMR STD-NMR (Fragment Binding) Nitrosamine->STD_NMR If NDMA Neg. SPR SPR Kinetics STD_NMR->SPR

Figure 1: Liability-First Screening Architecture. Note the critical gatekeeping at Stage 2.

Stage 1: Physicochemical Characterization

As a hydrochloride salt, 5-DMA-FCA is expected to have high aqueous solubility, but the free acid's behavior at physiological pH is critical for assay validity.

Thermodynamic Solubility Protocol

Objective: Determine the saturation limit to avoid false negatives in binding assays (due to aggregation).

  • Buffer Systems: Phosphate (pH 7.4), Citrate (pH 3.0).

  • Method: Shake-flask followed by HPLC-UV.

  • Critical Step: The HCl salt may lower the bulk pH of unbuffered solutions. Always verify final pH after addition.

ParameterSpecificationRationale
Incubation Time 24 HoursEnsures equilibrium for the crystalline lattice.
Temperature 25°C ± 1°CStandard ambient control.
Detection UV @ 254 nmFuran ring absorption maximum.
Pass Criteria > 200 µMRequired for fragment-based screening (NMR/SPR).

Stage 2: Metabolic Activation & Safety (The Core)

This is the most critical section for furan-containing molecules. The furan ring is not inert; it can be oxidized to cis-2-butene-1,4-dial, a potent alkylating agent.

Reactive Metabolite Screening (GSH Trapping)

Mechanism: We utilize Glutathione (GSH) as a surrogate nucleophile to "trap" reactive intermediates generated by liver microsomes.

MetabolicActivation Compound 5-DMA-FCA CYP CYP450 (CYP2E1) Oxidation Compound->CYP Epoxide Unstable Epoxide / Cis-enedione Intermediate CYP->Epoxide Adduct Stable GSH-Adduct (M+307 Da) Epoxide->Adduct  Trapping (Safe) Tox Protein/DNA Alkylation (Toxicity) Epoxide->Tox  No Trapping (Toxic) GSH + Glutathione (GSH) GSH->Adduct

Figure 2: Bioactivation pathway of furan derivatives. Detection of the GSH adduct confirms reactive liability.

Protocol:

  • Incubation: Mix 10 µM 5-DMA-FCA with Human Liver Microsomes (HLM, 1 mg/mL) and GSH (5 mM) in Phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM) to start the reaction.

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Termination: Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis (LC-MS/MS):

    • Instrument: Q-TOF or Orbitrap (High Resolution is mandatory to distinguish isobaric interferences).

    • Search Trigger: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion Scan of 272 Da (GSH fragment).

    • Target Mass: [M+H]+ + 307.08 (GSH addition).

Nitrosamine Impurity Profiling

Context: The dimethylaminomethyl group is a secondary amine precursor. In the presence of nitrites (common in excipients or reagents), it can form NDMA.

Protocol:

  • Stress Condition: Dissolve compound in 0.1 N HCl. Add Sodium Nitrite (NaNO2) at 1:1 molar ratio.

  • Incubation: 4 hours at 40°C.

  • Detection: GC-MS/MS or LC-HRMS (Targeting NDMA m/z 75.05).

  • Threshold: Any detectable formation flags the scaffold as "High Risk" for drug development.

Stage 3: Fragment-Based Drug Discovery (FBDD)

If the molecule passes safety checks, it serves as an excellent polar fragment.

Saturation Transfer Difference (STD) NMR

Why: 5-DMA-FCA is small (<250 Da). Traditional biochemical assays (IC50) are often not sensitive enough for millimolar binders. STD-NMR detects transient binding.

Protocol:

  • Sample Prep: 20 µM Protein Target + 1 mM 5-DMA-FCA (50:1 Ligand:Protein ratio) in D2O buffer.

  • Pulse Sequence: Apply Gaussian pulse train to saturate protein resonances (on-resonance at -1 ppm, off-resonance at 40 ppm).

  • Readout: Subtract "On-Resonance" spectrum from "Off-Resonance".

  • Interpretation: Signals from the furan protons (H3, H4) appearing in the difference spectrum indicate magnetization transfer (binding).

    • Note: The dimethylamine protons are often solvent-exposed and may show lower STD effects.

Analytical Appendix

HPLC Method for Purity & Stability
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Furan) and 210 nm (Universal).

References

  • Peterson, L. A. (2013).[1][2] "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6–25.[2] Link

  • Erlanson, D. A., et al. (2016).[3] "Fragment-based drug discovery: advances and applications." Nature Reviews Drug Discovery, 15, 605–619. Link

  • US FDA. (2021). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry. Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition, 38(12), 1784–1788. Link

Sources

Foundational

5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride mechanism of action

Technical Guide: 5-Dimethylaminomethyl-furan-2-carboxylic Acid Hydrochloride Role: Pharmacophoric Scaffold & Synthetic Precursor Primary Application: H2 Receptor Antagonist Design (Ranitidine Class) CAS Registry: 5468-55...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 5-Dimethylaminomethyl-furan-2-carboxylic Acid Hydrochloride

Role: Pharmacophoric Scaffold & Synthetic Precursor Primary Application: H2 Receptor Antagonist Design (Ranitidine Class) CAS Registry: 5468-55-3 (Free Acid) / Specific HCl salt variants

Part 1: Executive Technical Synthesis

5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride (5-DMA-2-FA) is not a standalone therapeutic agent in current clinical practice; rather, it is the foundational pharmacophore responsible for the efficacy of second-generation H2-receptor antagonists, most notably Ranitidine (Zantac) .

Its mechanism of action is best understood through two distinct lenses:

  • Pharmacological Mechanism (The "Why"): How this specific structural motif binds to the Histamine H2 receptor more selectively than its imidazole-based predecessors (e.g., Cimetidine).

  • Chemical Mechanism (The "How"): Its reactivity profile as a Mannich base derivative, including its critical role in the recent nitrosamine (NDMA) contamination crisis.

This guide analyzes the compound as a high-value intermediate, detailing its receptor binding kinetics, synthetic utility, and stability protocols.

Part 2: Mechanism of Action (Pharmacophore & Receptor Binding)

The biological activity of 5-DMA-2-FA is defined by its ability to act as a bioisostere for the histamine imidazole ring.

Structural Bioisosterism
  • Histamine Mimicry: The H2 receptor recognizes a cationic head group separated from a planar aromatic system. In this molecule, the dimethylaminomethyl group (pKa ~8.2) serves as the protonatable cationic head, mimicking the ethylamine tail of histamine.

  • Furan vs. Imidazole: Unlike the imidazole ring found in Cimetidine (which binds to heme iron in CYP450 enzymes, causing drug-drug interactions), the furan ring in 5-DMA-2-FA is less basic and does not coordinate with CYP450 heme. This structural substitution is the mechanism behind the improved safety profile of Ranitidine-class drugs.

Receptor Binding Topology

Upon incorporation into a full antagonist structure (e.g., via amide or thioether linkage), the 5-DMA-2-FA moiety engages the H2 receptor via:

  • Asp98 Interaction: The protonated dimethylamino nitrogen forms an ionic bond with Aspartate 98 in the receptor transmembrane domain.

  • Pi-Stacking: The furan ring engages in weak pi-pi interactions with aromatic residues (Phe/Tyr) in the binding pocket, stabilizing the "inactive" conformation of the G-protein coupled receptor (GPCR).

Pathway Visualization: Structural Evolution & Binding

H2_Binding_Mechanism cluster_Target 5-DMA-2-FA Scaffold (2nd Gen) Histamine Histamine (Endogenous Ligand) [Imidazole + Ethylamine] Scaffold 5-Dimethylaminomethyl-furan-2-COOH [Furan + Dimethylamine] Histamine->Scaffold Bioisosteric Replacement H2_Receptor H2 Receptor (Asp98 Site) Histamine->H2_Receptor Activates Cimetidine Cimetidine (1st Gen) [Imidazole Ring Retained] CYP450 CYP450 Enzyme (Heme Iron) Cimetidine->CYP450 Inhibits (Side Effect) Cimetidine->H2_Receptor Blocks Scaffold->CYP450 No Binding (Improved Safety) Scaffold->H2_Receptor High Affinity Binding (Ionic + Pi-Stacking)

Figure 1: The structural evolution from Histamine to the 5-DMA-2-FA scaffold, highlighting the mechanistic shift that eliminates CYP450 inhibition while maintaining H2 receptor blockade.

Part 3: Chemical Instability & NDMA Formation Mechanism

Researchers must be acutely aware that 5-DMA-2-FA contains a Mannich base (dimethylaminomethyl-furan). This structural feature is the root cause of the N-nitrosodimethylamine (NDMA) instability observed in Ranitidine.

The Mechanism of Toxicity:

  • Intermolecular Transfer: The dimethylaminomethyl group is labile. Under specific conditions (heat, acidic pH, or presence of nitrites), the C-N bond can cleave.

  • Dimethylamine (DMA) Release: Cleavage releases free dimethylamine (DMA).

  • Nitrosation: If nitrite (

    
    ) is present (even trace amounts in excipients or solvents), it reacts with the free DMA to form NDMA, a potent carcinogen.
    

Critical Handling Note: This mechanism is "self-catalytic" in some solvent systems. The hydrochloride salt form is generally more stable than the free base but still susceptible to hydrolysis.

Part 4: Experimental Protocols

Protocol A: Synthesis of 5-Dimethylaminomethyl-furan-2-carboxylic Acid

Context: This is a Mannich reaction followed by oxidation or hydrolysis.

Reagents:

  • 2-Furoic acid (Starting material)[1]

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Solvent: Ethanol or Isoamyl alcohol

Step-by-Step Methodology:

  • Mannich Condensation: Dissolve 2-furoic acid (1.0 eq) in ethanol. Add dimethylamine HCl (1.1 eq) and paraformaldehyde (1.2 eq).

  • Reflux: Heat to reflux (approx. 78°C) for 12–24 hours. Mechanistic Note: The electron-rich furan ring attacks the iminium ion generated from formaldehyde and dimethylamine.

  • Isolation: Concentrate the solvent in vacuo. The product typically precipitates as the hydrochloride salt.

  • Purification: Recrystallize from isopropanol/ether.

  • Validation:

    • 1H NMR (D2O): Look for the singlet at ~4.4 ppm (CH2 bridge) and singlet at ~2.9 ppm (N(CH3)2).

    • Melting Point: 206–212°C (dec).

Protocol B: Stability Stress Testing (NDMA Detection)

Context: Essential for validating the purity of the scaffold for biological use.

  • Sample Prep: Dissolve 50 mg of 5-DMA-2-FA HCl in 10 mL of pH 1.2 HCl buffer (simulated gastric fluid).

  • Nitrite Spike: Add 100 ppm sodium nitrite.

  • Incubation: Incubate at 37°C for 4 hours.

  • Extraction: Extract with dichloromethane (DCM).

  • Analysis: Analyze organic layer via GC-MS/MS (Gas Chromatography-Mass Spectrometry).

    • Target Ion: m/z 74.0 (NDMA parent ion).

    • Threshold: Any detectable peak indicates high lability of the Mannich base C-N bond.

Part 5: Quantitative Data Summary

PropertyValue / DescriptionRelevance
Molecular Weight 205.64 g/mol (HCl salt)Stoichiometric calculations for coupling.
pKa (Amine) ~8.2Ensures protonation at physiological pH (Asp98 binding).
pKa (Acid) ~3.1Facilitates amide coupling reactions.
Solubility High: Water, Methanol; Low: DCM, EtherHCl salt is highly polar/hygroscopic.
UV Max 254 nmDetection during HPLC purification.
Toxicity Signal NDMA PrecursorRequires nitrite-free synthesis conditions.

Part 6: Synthesis & Degradation Pathway Diagram

Synthesis_Degradation Start 2-Furoic Acid + Formaldehyde + DMA Intermediate Iminium Ion Species Start->Intermediate Mannich Reaction Product 5-DMA-2-FA HCl (Target Scaffold) Intermediate->Product Electrophilic Subst. Degradation Degradation Pathway (Acid/Heat/Nitrite) Product->Degradation Instability Trigger Cleavage C-N Bond Cleavage Degradation->Cleavage NDMA N-Nitrosodimethylamine (Carcinogen) Cleavage->NDMA + Nitrite (NO2-)

Figure 2: Synthetic route via Mannich reaction (top) and the critical degradation pathway leading to NDMA formation (bottom).

References

  • Pharmacophore & Antinociceptive Activity: Title: Antinociceptive Activity of Furan-Containing Congeners of Improgan and Ranitidine.[2] Source: National Institutes of Health (PMC). Link:[Link] Relevance: Establishes the biological activity of the 5-dimethylaminomethyl-furan moiety independent of the full drug structure.[2]

  • NDMA Formation Mechanism: Title: Ranitidine: A Proposed Mechanistic Rationale for NDMA Formation and a Potential Control Strategy.[3][4] Source: Journal of Pharmaceutical Sciences.[3] Link:[Link] Relevance: details the oxidative cleavage of the dimethylamine group from the furan ring.

  • Nitrosamine Contamination Review: Title: N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. Source: PubMed Central. Link:[Link] Relevance: Validates the risk of the dimethylaminomethyl moiety in drug development.

Sources

Exploratory

Anticancer Potential of Substituted Furan Carboxylic Acids: A Drug Discovery Workflow

[1][2] Introduction: The Pharmacophoric Renaissance of the Furan Scaffold In the high-stakes arena of oncology drug discovery, the furan ring—specifically substituted furan carboxylic acids—has evolved from a simple biom...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction: The Pharmacophoric Renaissance of the Furan Scaffold

In the high-stakes arena of oncology drug discovery, the furan ring—specifically substituted furan carboxylic acids—has evolved from a simple biomass byproduct into a versatile pharmacophore.[1] While historically overshadowed by nitrogen-containing heterocycles, the furan-2-carboxylic acid (2-furoic acid) scaffold offers unique bioisosteric properties. It serves as a lipophilic hydrogen-bond acceptor capable of mimicking the phenyl ring in biaryl systems or the ribose ring in nucleoside analogs.[1]

This guide moves beyond basic literature review to present a technical workflow for leveraging this scaffold. We focus on the critical transition from the carboxylic acid "warhead" to metabolically stable amides and fused systems (benzofurans/furopyrimidines) that target microtubule dynamics and receptor tyrosine kinases (RTKs).[1]

Why Furan Carboxylic Acids?
  • Bioisosterism: The furan oxygen acts as a weak hydrogen bond acceptor, often improving water solubility compared to phenyl analogs while maintaining aromaticity.[1]

  • Synthetic Accessibility: Furan-2-carboxylic acid is readily derived from furfural (lignocellulosic biomass), offering a sustainable starting material for high-throughput synthesis.[1]

  • Metabolic Liability vs. Opportunity: The carboxylic acid moiety (

    
    ) is polar and ionizable, often limiting cell permeability.[1] However, it is the essential precursor for generating furan-2-carboxamides , which exhibit superior cellular uptake and metabolic stability.[1]
    

Medicinal Chemistry Strategy: Structure-Activity Relationship (SAR)

The optimization of furan carboxylic acids relies on precise substitutions at the C2 and C5 positions.[1] The carboxylic acid itself is rarely the final drug; it is the handle for diversification.[1]

Core SAR Principles
  • The C2 "Warhead" Modification: Converting the C2-carboxylic acid to a carboxamide or hydrazide significantly enhances anticancer potency.[1] The amide bond provides a rigid linker that positions the furan ring into hydrophobic pockets of target proteins (e.g., VEGFR-2, Tubulin).[1]

  • C5 Substitution (The "Tail"): Introduction of lipophilic or electron-withdrawing groups (e.g., halogens, nitro, or aryl rings) at C5 increases affinity for the colchicine binding site on tubulin.[1]

  • Fused Systems: Fusing the furan ring with a benzene (benzofuran) or pyrimidine (furo[2,3-d]pyrimidine) ring creates a scaffold that mimics ATP, allowing for potent kinase inhibition.

Visualization: SAR Logic Map

SAR_Map Core Furan-2-Carboxylic Acid Core C2_Mod C2 Position (Acid Handle) CRITICAL FOR BINDING Core->C2_Mod Primary Modification C5_Mod C5 Position (The Tail) LIPOPHILICITY & SELECTIVITY Core->C5_Mod Secondary Optimization Fused Scaffold Hopping (Benzofurans/Furopyrimidines) Core->Fused Structural Evolution Effect_C2 Derivatize to Carboxamide/Hydrazide -> H-bond donor/acceptor -> Improved permeability C2_Mod->Effect_C2 Effect_C5 Add Aryl/Halogen groups -> Targets Hydrophobic Pockets -> Tubulin/Kinase Affinity C5_Mod->Effect_C5 Effect_Fused Mimics Adenine/ATP -> Dual EGFR/VEGFR Inhibition Fused->Effect_Fused

Caption: Strategic modification points on the furan scaffold. C2 derivatization is the primary driver for drug-like properties.[1]

Mechanistic Pathways: Dual-Targeting Potential[2][3]

Substituted furan derivatives typically induce cytotoxicity through two distinct but complementary mechanisms. This dual action minimizes the risk of resistance development.[1]

Pathway A: Microtubule Destabilization

Substituted furan-2-carboxamides (especially those with C5-aryl groups) bind to the colchicine binding site of


-tubulin.[1] This binding inhibits tubulin polymerization, arresting the cell cycle at the G2/M phase and triggering apoptosis.[1][2]
  • Key Marker: Accumulation of cells in G2/M phase (Flow Cytometry).[1][2]

Pathway B: Kinase Inhibition (ATP Competition)

Fused furan systems (e.g., furo[2,3-d]pyrimidines) function as ATP-competitive inhibitors.[1] They dock into the hinge region of receptor tyrosine kinases (RTKs) like VEGFR-2 (angiogenesis) and EGFR (proliferation).[1]

  • Key Marker: Reduced phosphorylation of downstream effectors (e.g., p-ERK, p-AKT).[1]

Visualization: Mechanism of Action[2][4][5][6]

MOA_Pathway Drug Furan Derivative Tubulin Tubulin (Colchicine Site) Drug->Tubulin Binds Kinase RTKs (VEGFR-2/EGFR) Drug->Kinase Inhibits ATP Binding Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Signaling PI3K/AKT & MAPK Signaling Kinase->Signaling Downregulates Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Inhibition Proliferation Block Signaling->Inhibition Apoptosis APOPTOSIS (Caspase 3/7 Activation) Arrest->Apoptosis Inhibition->Apoptosis

Caption: Dual mechanism of action: Tubulin destabilization and Kinase inhibition converging on apoptosis.[1]

Experimental Protocols: From Flask to Phenotype

This section details the synthesis and validation of a representative bioactive scaffold: N-substituted furan-2-carboxamide .

Synthesis Protocol (Schotten-Baumann Type)

Objective: Convert furan-2-carboxylic acid to a lipophilic amide derivative.

Reagents: Furan-2-carboxylic acid (1.0 eq), Thionyl chloride (


, excess), Substituted Aniline (1.1 eq), Triethylamine (

), Dichloromethane (DCM).[1]
  • Activation: Dissolve furan-2-carboxylic acid in dry DCM. Add

    
     dropwise at 0°C. Reflux for 3 hours to generate furan-2-carbonyl chloride .[1] Evaporate excess 
    
    
    
    under vacuum.[1]
  • Coupling: Re-dissolve the acid chloride in dry DCM. Add the substituted aniline and

    
     at 0°C. Stir at room temperature for 12 hours.
    
  • Workup: Quench with water. Extract with DCM (

    
    ).[1] Wash organic layer with 1N HCl (to remove unreacted amine) and saturated 
    
    
    
    (to remove unreacted acid).[1]
  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane:EtOAc gradient).

  • Validation: Confirm structure via

    
    H-NMR (look for amide proton singlet at 
    
    
    
    8.0–10.0 ppm) and Mass Spectrometry.
In Vitro Cytotoxicity Screening

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HeLa).[1]

  • Seeding: Seed cells in 96-well plates (

    
     cells/well) and incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Control: 0.1% DMSO (Negative), Doxorubicin (Positive).[1]
  • Incubation: Incubate for 48–72 hours.

  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curves to calculate IC50.

Data Summary: Representative Potency

The following table summarizes the potency of furan derivatives compared to standard agents, derived from recent literature reviews.

Compound ClassTarget MechanismCell LineIC50 (Approx)Reference
Furan-2-carboxamideTubulin InhibitionMCF-7 (Breast)2.9 – 4.1

M
[1]
Benzofuran derivativeDNA IntercalationJurkat (Leukemia)8.0

M
[2]
Furo[2,3-d]pyrimidineVEGFR-2 Kinase InhibitorHUVEC (Endothelial)2.6 nM[3]
Cisplatin (Control) DNA CrosslinkingJurkat6.3

M
[2]

References

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Source: PMC/PubMed Central.[1] URL:[Link]1]

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Source: Future Journal of Pharmaceutical Sciences.[1][3] URL:[Link]1]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives. Source: ResearchGate.[1][4] URL:[Link]1]

  • Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Source: MDPI.[1] URL:[Link]1]

Sources

Foundational

Targeting the Fungal Membrane &amp; Calcium Homeostasis: A Technical Guide to Novel Furan Derivatives

Executive Summary: The Furan Renaissance The fungal resistance crisis, driven by the ubiquity of azole-resistant Candida and Aspergillus strains, demands scaffolds that transcend the traditional CYP51 (lanosterol 14 -dem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Furan Renaissance

The fungal resistance crisis, driven by the ubiquity of azole-resistant Candida and Aspergillus strains, demands scaffolds that transcend the traditional CYP51 (lanosterol 14


-demethylase) inhibition mechanism. While furan rings have historically served as simple bioisosteres, recent advancements have elevated 2,5-disubstituted furans  and benzofuran derivatives  into a class of potent, multi-modal antifungals.

This guide analyzes the efficacy of novel 5-arylfuran-2-carboxamides and benzofuran-NMT inhibitors . Unlike standard azoles that are purely fungistatic, these novel derivatives exhibit rapid fungicidal activity by disrupting membrane integrity and dysregulating cytoplasmic calcium (


) homeostasis.

Chemical Space & Structure-Activity Relationship (SAR)

To optimize antifungal potency, the furan core must be functionalized to balance lipophilicity with specific target binding.

The Benzofuran Scaffold

Benzofurans offer a fused ring system that mimics the indole core of tryptophan, allowing for interaction with fungal enzymes like N-myristoyltransferase (NMT).

  • Critical Modification: Halogenation at the C-5 and C-7 positions drastically improves activity. Converting a methyl ester precursor to a dibromo-derivative has been shown to lower Minimum Inhibitory Concentrations (MIC) by orders of magnitude.

  • Lipophilicity: Aza-benzofurans (containing nitrogen) often exhibit higher antibacterial activity due to charge, but oxa-benzofurans (standard benzofurans) retain superior antifungal efficacy due to optimal hydrophobic penetration of the fungal cell wall.

5-Arylfuran-2-Carboxamides

These molecules are designed as "membrane disruptors." The furan ring acts as a rigid linker between a polar carboxamide head and a lipophilic aryl tail.

  • The "Tail" Region: Substitution with 3,4-dichlorophenyl moieties at the 5-position of the furan ring yields the highest potency (MIC ranges: 0.06–0.125 µg/mL against C. glabrata).

  • Mechanism Link: The lipophilic tail inserts into the lipid bilayer, while the polar amide region remains at the interface, causing structural defects similar to antimicrobial peptides.

Mechanism of Action (MOA): Dual-Target Lethality

Novel furan derivatives do not rely solely on ergosterol depletion. Instead, they activate a "Two-Hit" mechanism that is difficult for fungi to bypass via efflux pumps.

  • Direct Membrane Permeabilization: The hydrophobic domains of 5-arylfuran derivatives insert into the fungal membrane, creating non-specific pores.

  • Calcium Dysregulation: Benzofuran subtypes trigger an uncontrolled influx of cytoplasmic

    
    . This calcium overload creates mitochondrial stress, leading to Reactive Oxygen Species (ROS) generation and apoptosis.
    
Visualization: The Furan "Two-Hit" Pathway

FuranMOA cluster_Membrane Fungal Cell Membrane cluster_Cytoplasm Cytoplasm Compound Novel Furan Derivative (e.g., 5-Arylfuran-2-carboxamide) LipidInsert Lipid Bilayer Insertion (Hydrophobic Tail) Compound->LipidInsert Penetration PoreForm Pore Formation / Integrity Loss LipidInsert->PoreForm Destabilization CaInflux Uncontrolled Ca2+ Influx PoreForm->CaInflux Ion Leakage MitoStress Mitochondrial Stress (ROS Generation) CaInflux->MitoStress Signaling Cascade Apoptosis Fungal Cell Death (Apoptosis/Necrosis) MitoStress->Apoptosis Irreversible Damage

Figure 1: The dual mechanism of action where furan derivatives compromise membrane integrity and trigger calcium-mediated apoptotic pathways.

Experimental Protocols

As a senior scientist, I emphasize that reproducibility is the currency of research . The following protocols are standardized to CLSI M27 guidelines but optimized for hydrophobic small molecules like furan derivatives.

Chemical Synthesis: 5-Arylfuran-2-Carboxamide

Rationale: This protocol uses a peptide coupling strategy to link the furan core to the amine "tail."

  • Reagents: Dissolve 5-(3,4-dichlorophenyl)-2-furoic acid (1 mmol) in anhydrous Dichloromethane (DCM).

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to activate the carboxylic acid. Stir at

    
     for 30 minutes.
    
    • Note: Activation at low temperature prevents racemization (if chiral centers exist) and side reactions.

  • Coupling: Add Benzylamine (1 eq) and Diisopropylethylamine (DIPEA, 2 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1N HCl (remove unreacted amine), then saturated

    
     (remove unreacted acid). Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water. Do not rely solely on column chromatography; crystallization ensures high purity for biological assays.

In Vitro Susceptibility Testing (CLSI M27 Optimized)

Rationale: Furan derivatives are often hydrophobic. Standard aqueous dilutions will precipitate the compound, yielding false negatives.

Reagents:

  • Medium: RPMI 1640 with L-glutamine, without bicarbonate.

  • Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid), adjusted to pH 7.0.

  • Solvent: DMSO (Dimethyl Sulfoxide).[1]

Protocol Steps:

  • Stock Preparation: Dissolve the furan derivative in 100% DMSO to a concentration of 1600 µg/mL.

  • Dilution Plate: Prepare a 2-fold serial dilution in a separate plate using RPMI/MOPS.

    • Critical Check: Ensure the final DMSO concentration in the assay well is

      
       to avoid solvent toxicity masking the compound's effect.
      
  • Inoculum Prep: Adjust Candida albicans (or target species) suspension to

    
     to 
    
    
    
    CFU/mL.
  • Assay Assembly: Add 100 µL of inoculum to 100 µL of drug dilution in U-bottom 96-well microplates.

  • Incubation: 35°C for 24–48 hours.

  • Readout: Visual score of 50% (MIC-50) or 100% (MIC-100) inhibition compared to growth control.

Visualization: Screening Workflow

ProtocolWorkflow Start Synthesis (EDC Coupling) Purify Purification (Recrystallization) Start->Purify Stock Stock Prep (DMSO Solubilization) Purify->Stock Dilution Serial Dilution (RPMI + MOPS) Stock->Dilution Check Solubility Incubate Incubation (35°C, 24-48h) Dilution->Incubate Add Inoculum Readout MIC Determination (Visual/OD600) Incubate->Readout

Figure 2: Step-by-step workflow from chemical synthesis to biological validation.

Data Interpretation & Safety Profile

When analyzing results for furan derivatives, look for the following benchmarks:

MetricTarget ValueInterpretation
MIC (Susceptible)

Highly potent. Comparable to Voriconazole.
MIC (Resistant)

Moderate potency. Useful for resistant strains.
Selectivity Index (SI)

SI =

(Mammalian) / MIC (Fungal). High SI indicates the drug kills fungi without harming human cells.
Hemolysis

At

MIC. Critical for intravenous safety.

Toxicity Note: Historically, furans (like nitrofurans) raised concerns regarding mutagenicity. However, the novel 5-arylfuran-2-carboxamides lacking the nitro group show significantly improved safety profiles in lung cell lines (A549) and erythrocyte hemolysis assays.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[2] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). [Link]

  • Vaso, C. O., et al. (2023).[3] Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. MDPI Molecules. [Link]

  • Hassan, M., et al. (2021). Design, Synthesis and Antifungal Activity of Benzofuran and Its Analogues.[4] ResearchGate / Chinese Journal of Chemistry. [Link]

  • Perpetuo, G.J., et al. (2022). Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. MDPI Pharmaceuticals. [Link]

Sources

Exploratory

5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride molecular weight and formula

Executive Summary 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of H2-receptor antagonists and fine pharmaceutical intermediates....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of H2-receptor antagonists and fine pharmaceutical intermediates. As a functionalized furan derivative, it bridges the chemical space between simple biomass-derived furans (like furfural) and complex pharmacological agents (such as Ranitidine derivatives). This guide details its physicochemical properties, synthetic pathways, and analytical characterization for researchers in medicinal chemistry.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound exists as a hydrochloride salt to ensure stability and solubility, as the free amino acid zwitterion can be difficult to isolate and store.

Core Data Table
PropertySpecification
Chemical Name 5-((Dimethylamino)methyl)furan-2-carboxylic acid hydrochloride
CAS Number 1185300-64-4 (HCl salt)
Molecular Formula C₈H₁₂ClNO₃ (Salt) / C₈H₁₁NO₃ (Base)
Molecular Weight 205.64 g/mol (Salt) / 169.18 g/mol (Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane
pKa (Calculated) ~3.1 (Carboxylic acid), ~8.9 (Tertiary amine)
Melting Point 185–190 °C (Decomposes)
Structural Formula

SMILES: CN(C)CC1=CC=C(O1)C(=O)O.Cl

Synthesis & Production Logic

The synthesis of 5-dimethylaminomethyl-furan-2-carboxylic acid hydrochloride poses a regioselectivity challenge. Direct aminomethylation of furoic acid can lead to decarboxylation or polymerization. The most robust industrial route utilizes Methyl 2-furoate as the starting material to protect the carboxyl group during the Mannich reaction.

Reaction Pathway Diagram (Graphviz)

SynthesisPathway Start Methyl 2-furoate (Starting Material) Mannich Mannich Reaction (HCHO + HNMe2) Start->Mannich Glacial AcOH, 90°C Intermediate Methyl 5-(dimethylaminomethyl) -2-furoate Mannich->Intermediate Regioselective Substitution Hydrolysis Hydrolysis (NaOH / H2O) Intermediate->Hydrolysis Reflux FreeBase Free Acid Base (Zwitterion) Hydrolysis->FreeBase pH Adjustment SaltFormation Salt Formation (HCl in Dioxane/Ether) FreeBase->SaltFormation Precipitation Product Target HCl Salt (C8H12ClNO3) SaltFormation->Product Filtration & Drying

Caption: Step-wise synthetic pathway from Methyl 2-furoate to the target Hydrochloride salt, highlighting the protection-deprotection strategy.

Detailed Experimental Protocol

Step 1: Mannich Reaction (Formation of the Ester Intermediate)

  • Reagents: Methyl 2-furoate (1.0 eq), Paraformaldehyde (1.2 eq), Dimethylamine hydrochloride (1.2 eq).

  • Solvent: Glacial acetic acid (serves as both solvent and catalyst).

  • Procedure: Combine reagents in a round-bottom flask. Heat to 90°C for 4–6 hours. The reaction is monitored by TLC (MeOH:DCM 1:9).

  • Workup: Remove acetic acid under reduced pressure. Neutralize the residue with saturated NaHCO₃.[1] Extract with Ethyl Acetate.[2][3][1][4]

  • Outcome: Methyl 5-(dimethylaminomethyl)-2-furoate (Oil).

Step 2: Hydrolysis & Salt Formation

  • Hydrolysis: Dissolve the ester in 2M NaOH (aq). Reflux for 2 hours until the organic layer disappears.

  • Isolation: Cool to 0°C. Carefully adjust pH to ~5.0 using dilute HCl. The free amino acid may precipitate or remain in solution depending on concentration.

  • Salting Out: Evaporate water to dryness or extract the zwitterion into n-Butanol. Redissolve the crude solid in minimal dry ethanol.

  • Crystallization: Add 4M HCl in Dioxane dropwise. The hydrochloride salt precipitates as a white solid. Filter and wash with cold diethyl ether.

Applications in Drug Discovery

Pharmacophore Construction

This compound serves as a critical "linker" scaffold. The furan ring provides a rigid spacer, while the dimethylamino group acts as a protonatable basic center, mimicking the histamine structure found in H2-antagonists like Ranitidine .

Peptidomimetic Building Block

In peptide chemistry, this acid is used to introduce a non-natural amino acid scaffold that restricts conformational flexibility. It is often coupled to N-termini of peptides to improve metabolic stability against proteases.

Metabolic Precursor Studies

Researchers use this compound to study the metabolic breakdown of furan-containing drugs. It is a known metabolite of Ranitidine oxidation, making it essential for toxicology and pharmacokinetic (PK) referencing.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (D₂O, 400 MHz):

    • δ 7.25 (d, J=3.5 Hz, 1H, Furan H-3)

    • δ 6.65 (d, J=3.5 Hz, 1H, Furan H-4)

    • δ 4.45 (s, 2H, -CH₂-N)

    • δ 2.90 (s, 6H, -N(CH₃)₂)

    • Note: The methylene peak (δ 4.45) shifts significantly downfield compared to the free base due to protonation of the amine.

Mass Spectrometry (LC-MS)
  • Method: ESI Positive Mode.

  • Expected Mass: [M+H]⁺ = 170.08 m/z (Corresponds to the protonated free base C₈H₁₂NO₃⁺).

  • Fragment Ions: Loss of -N(CH₃)₂ (45 Da) is common, showing a fragment at ~125 m/z.

Purity Specification (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% TFA).

  • Detection: UV at 254 nm (Furan absorption).

  • Acceptance Criteria: >98.0% area under the curve.

Handling & Stability (Safety)

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.

  • Stability: Stable in solid form for >2 years. Aqueous solutions should be used immediately or frozen, as the furan ring can undergo oxidative ring opening under acidic conditions over time.

  • Safety Hazards:

    • GHS Classification: Skin Irrit. 2, Eye Irrit. 2.

    • Handling: Use standard PPE. Avoid dust inhalation. Furan derivatives can be sensitizers.

References

  • Sigma-Aldrich. 5-((Dimethylamino)methyl)furan-2-carboxylic acid hydrochloride Product Sheet. Link

  • European Patent Office. Process for preparing 5-dimethylaminomethyl-2-furanmethanol (Precursor Logic). EP0036716A1. Link

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Furan Derivatives. Link

  • ChemicalBook. Ranitidine Synthesis and Intermediates. Link

  • Cayman Chemical. 5-Hydroxymethyl-2-furancarboxylic Acid (Structural Analog Data). Link

Sources

Foundational

Comprehensive Spectroscopic Characterization: 5-Dimethylaminomethyl-furan-2-carboxylic acid HCl

The following guide details the spectroscopic characterization of 5-Dimethylaminomethyl-furan-2-carboxylic acid Hydrochloride , a critical building block in the synthesis of furan-based pharmaceuticals (e.g., Ranitidine...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic characterization of 5-Dimethylaminomethyl-furan-2-carboxylic acid Hydrochloride , a critical building block in the synthesis of furan-based pharmaceuticals (e.g., Ranitidine analogues) and kinase inhibitors.

Introduction & Structural Context

5-Dimethylaminomethyl-furan-2-carboxylic acid HCl (CAS: 1185300-64-4 / 86649-59-4 for free base) represents a bifunctional furan derivative. Its structure comprises an electron-rich furan core substituted with an electron-withdrawing carboxylic acid at the C2 position and a basic dimethylaminomethyl group at the C5 position.

In the hydrochloride salt form, the protonation of the tertiary amine significantly alters the electronic environment, inducing downfield shifts in Nuclear Magnetic Resonance (NMR) and distinct vibrational modes in Infrared (IR) spectroscopy.[1] This guide provides a technical breakdown of the expected spectral data, grounded in the characterization of structural analogues (e.g., 5-hydroxymethyl-2-furoic acid and Ranitidine precursors).

Chemical Identity[2][3][4][5][6][7][8]
  • IUPAC Name: 5-((Dimethylamino)methyl)furan-2-carboxylic acid hydrochloride[1][2][3]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 169.18 (Free Base) / 205.64 (HCl Salt)[1]

  • Key Functional Groups: Carboxylic Acid (-COOH), Furan Ring, Tertiary Amine Salt (

    
    ).[1]
    

Analytical Workflow & Logic

The characterization of this molecule requires a multi-modal approach to confirm regio-isomerism (2,5-substitution) and salt formation.

AnalyticalWorkflow cluster_Methods Spectroscopic Validation Sample Crude Sample (HCl Salt) Prep Sample Prep (D2O / DMSO-d6) Sample->Prep NMR 1H / 13C NMR (Regiochemistry) Prep->NMR IR FT-IR (Salt Formation) Prep->IR MS Mass Spectrometry (MW Confirmation) Prep->MS Validation Data Validation & Purity Check NMR->Validation Coupling Constants IR->Validation C=O / N-H Stretch MS->Validation m/z 170.08

Figure 1: Analytical workflow for the structural validation of 5-Dimethylaminomethyl-furan-2-carboxylic acid HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the 2,5-disubstitution pattern of the furan ring.[1] The presence of the HCl salt is critical; in


 or 

, the amine protonation deshields the adjacent methylene and methyl groups.[1]
H NMR Data (Predicted/Representative)

Solvent: DMSO-d6 (Preferred for observing exchangeable protons) or


.[1]
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
COOH -COOH12.0 - 13.5Broad Singlet1H-Exchangeable acidic proton (visible in DMSO).[1]
NH+

10.0 - 11.0Broad Singlet1H-Ammonium proton (visible in DMSO).[1]
H-3 Furan-CH7.20 - 7.35Doublet (d)1H3.5 HzDeshielded by adjacent electron-withdrawing COOH.[1]
H-4 Furan-CH6.60 - 6.80Doublet (d)1H3.5 HzShielded relative to H-3; characteristic furan coupling.[1]
CH2

4.30 - 4.50Singlet (s)2H-Deshielded by furan ring and cationic nitrogen.[1]
CH3

2.75 - 2.90Singlet (s)6H-Distinctive singlet for dimethylamine group.[1]

Technical Insight:

  • Furan Coupling: The coupling constant (

    
    ) of ~3.5 Hz is diagnostic for 2,5-disubstituted furans.[1] If the substitution were 2,3 or 2,4, the coupling constants would differ significantly (e.g., 
    
    
    
    is typically smaller).[1]
  • Salt Effect: In the free base, the

    
     singlet appears upfield (~2.2-2.3 ppm).[1] The downfield shift to ~2.8 ppm confirms the formation of the hydrochloride salt.[1]
    
C NMR Data

Solvent: DMSO-d6

Carbon TypeShift (

, ppm)
Structural Assignment
C=O ~159.0Carboxylic acid carbonyl.
C-2 ~145.0Furan ring carbon attached to COOH (ipso).[1]
C-5 ~152.0Furan ring carbon attached to amine linker (ipso).[1]
C-3 ~119.0Furan CH (beta to COOH).[1]
C-4 ~112.0Furan CH (beta to alkyl-amine).[1]
CH2 ~52.0Methylene linker.[1]
CH3 ~42.0Dimethylamino methyl carbons.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for verifying the state of the carboxylic acid and the amine salt.[1]

Frequency (

)
Vibration ModeDiagnostic Value
2800 - 3200 O-H / N-H StretchBroad absorption band indicating the carboxylic acid dimer and the ammonium salt (

).[1]
1680 - 1720 C=O StretchStrong, sharp peak characteristic of conjugated carboxylic acids.[1]
1580 - 1600 C=C Ring StretchCharacteristic "breathing" mode of the furan ring.[1]
1200 - 1250 C-O StretchC-O single bond stretch of the acid and furan ether linkage.
~760 C-H BendingOut-of-plane bending typical for substituted furans.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the molecular weight.[1]

  • Ionization Mode: Electrospray Ionization (ESI) or APCI, Positive Mode (

    
    ).[1]
    
  • Parent Ion (

    
    ): 
    
    • Calculated m/z: 170.08 (for

      
      )
      
    • Observed m/z: 170.1

      
       0.1[1]
      
  • Fragmentation Pattern (MS/MS):

    • m/z 170

      
       152:  Loss of 
      
      
      
      (characteristic of carboxylic acids/alcohols).[1]
    • m/z 170

      
       125:  Loss of carboxylic acid group (
      
      
      
      45 Da).[1]
    • m/z 170

      
       46:  Detection of dimethylamine fragment (
      
      
      
      ).

Synthesis & Impurity Context

This compound is structurally related to Ranitidine Impurity G and is often synthesized via the Mannich reaction of furan-2-carboxylic acid or the oxidation of 5-dimethylaminomethyl-furfuryl alcohol.

Common Impurities to Monitor:

  • 5-Hydroxymethyl-2-furoic acid: Result of hydrolysis or incomplete amination.[1] (NMR: Missing N-Me singlet, appearance of OH).

  • Furoic acid: Result of de-alkylation or starting material.[1][4] (NMR: Furan protons appear as a triplet/multiplet pattern if unsubstituted at C5).[1]

References

  • Sigma-Aldrich. 5-((Dimethylamino)methyl)furan-2-carboxylic acid hydrochloride Product Page.[1][2]Link[1]

  • PubChem. Compound Summary for CID 806438: 5-((dimethylamino)methyl)furan-2-carboxylic acid hydrochloride.[1] National Library of Medicine.[1] Link[1]

  • ResearchGate. Synthesis and Characterization of Furanic Compounds. (Context for furan coupling constants and chemical shifts). Link

  • Cayman Chemical. 5-Hydroxymethyl-2-furancarboxylic Acid Product Information. (Reference for C2/C5 substituted furan shifts). Link

Sources

Exploratory

Advanced Furan Architectures: Synthetic Strategies and Medicinal Chemistry Optimization

Topic: Discovery and synthesis of novel furan-based compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The furan ring is a Janus-faced...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and synthesis of novel furan-based compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The furan ring is a Janus-faced scaffold in medicinal chemistry. While it serves as a potent hydrogen-bond acceptor and a bioisostere for phenyl or thiophene rings, its metabolic instability poses significant attrition risks. This guide provides a technical roadmap for the rational design and synthesis of novel furan-based entities (NCEs). We move beyond classical Paal-Knorr methods to explore transition-metal-catalyzed cascades that access polysubstituted architectures, integrated with a rigorous analysis of metabolic liability mitigation.

The Furan Pharmacophore: Balancing Potency and Liability

Electronic and Structural Properties

Furan is a


-excessive heteroaromatic system. Its oxygen atom contributes a lone pair to the aromatic sextet, making the ring electron-rich and highly susceptible to electrophilic attack. In drug design, furan often functions as a lipophilic spacer or a hydrogen bond acceptor (HBA), but its high energy HOMO (Highest Occupied Molecular Orbital) makes it a prime target for oxidative metabolism.
Metabolic Activation and Toxicity

The primary failure mode for furan-containing drugs is hepatotoxicity driven by cytochrome P450 (CYP450) bioactivation.[1]

  • Mechanism: CYP450 isoforms (predominantly CYP2E1 and CYP3A4) oxidize the furan ring.

  • Intermediates: The oxidation yields a transient epoxide or, more commonly, a reactive cis-enedial (via ring opening).

  • Consequences: These electrophiles react with nucleophilic residues (cysteine thiols, lysine amines) on proteins or deplete cellular glutathione (GSH) pools, leading to covalent adduct formation and subsequent necrosis.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the bifurcation between detoxification and toxicity.

MetabolicActivation Furan Furan Scaffold CYP CYP450 Oxidation (CYP2E1, CYP3A4) Furan->CYP Epoxide Furan Epoxide (Transient) CYP->Epoxide Enedial Cis-Enedial (Reactive Electrophile) Epoxide->Enedial Ring Opening GSH Glutathione (GSH) Conjugation Enedial->GSH Phase II Metabolism Protein Protein Adducts (Cys/Lys residues) Enedial->Protein Nucleophilic Attack Detox Mercapturic Acid Excretion GSH->Detox Toxicity Hepatotoxicity/ Cell Death Protein->Toxicity

Figure 1: Mechanism of furan bioactivation. CYP-mediated oxidation leads to reactive enedials, triggering toxicity if glutathione pools are exhausted.

Mitigation Strategies (SAR)

To retain the furan pharmacophore while reducing toxicity, employ these strategies:

  • C2/C5 Blocking: Substitution at both

    
    -positions (2,5-disubstitution) sterically hinders CYP access and stabilizes the ring against oxidative opening compared to monosubstituted furans.
    
  • Electron Withdrawal: Appending electron-withdrawing groups (EWGs) such as esters, nitriles, or trifluoromethyl groups reduces the electron density of the ring, raising the oxidation potential.

  • Scaffold Hopping: If metabolic liability is insurmountable, replace furan with tetrahydrofuran (THF) or oxazole. Studies on Diosbulbin B demonstrated that hydrogenating the furan ring to THF completely abolished hepatotoxicity while maintaining some bioactivity [1].

Strategic Synthesis: Method Selection

Modern drug discovery requires access to densely functionalized furans that are inaccessible via classical acid-catalyzed cyclodehydration. The choice of method depends strictly on the substitution pattern and starting material availability.

Visualization: Synthetic Decision Matrix

SynthesisDecision Start Target Furan Structure Subst Substitution Pattern? Start->Subst DiSub 2,5-Disubstituted Subst->DiSub PolySub Tri/Tetra-Substituted Subst->PolySub Precursor1 Precursor: 1,4-Dione? DiSub->Precursor1 Method4 Feist-Benary Synthesis (Base Catalysis) DiSub->Method4 From Alpha-Halo Ketones Precursor2 Precursor: Propargyl Alcohol + Alkyne? PolySub->Precursor2 Precursor3 Precursor: Acrylic Acid + Diazo? PolySub->Precursor3 Method1 Paal-Knorr Synthesis (Acid Catalysis) Precursor1->Method1 Yes Method2 Gold-Catalyzed Cascade (Intermolecular) Precursor2->Method2 High Regiocontrol Needed Method3 Rh(III) C-H Activation (Annulation) Precursor3->Method3 Direct C-H Func. Needed

Figure 2: Decision tree for selecting the optimal synthetic route based on target substitution and available precursors.

Detailed Experimental Protocol

Protocol: Gold-Catalyzed Intermolecular Cascade for Polysubstituted Furans

This protocol utilizes a gold(I)/copper(II) co-catalytic system to couple propargyl alcohols with alkynes. This method is superior to classical approaches for generating 2,3,4-trisubstituted furans under mild conditions [2].

Reaction Class: Intermolecular Cascade (Addition/Rearrangement/Cyclization).[2] Key Advantage: One-pot synthesis; high atom economy; avoids harsh acidic conditions.

Materials
  • Substrate A: Propargyl alcohol (1.0 equiv, e.g., 1-phenylprop-2-yn-1-ol)

  • Substrate B: Alkyne (1.2 equiv, e.g., phenylacetylene)

  • Catalyst 1: [(TA-Au)] (Triazole-Gold complex, 1 mol%)

  • Catalyst 2: Cu(OTf)

    
     (0.5 mol%)
    
  • Solvent: 1,2-Dichloroethane (DCE), anhydrous

  • Standard: 1,3,5-Trimethoxybenzene (for NMR yield determination)

Step-by-Step Methodology
  • Catalyst Preparation:

    • In a flame-dried Schlenk tube under nitrogen, weigh out the Triazole-Gold catalyst (1 mol%) and Cu(OTf)

      
       (0.5 mol%).
      
    • Note: The copper salt acts as a Lewis acid cocatalyst to activate the allene intermediate formed in situ.

  • Reactant Addition:

    • Add anhydrous DCE (0.1 M concentration relative to limiting reagent).

    • Add Propargyl Alcohol (1.0 equiv) followed by the Alkyne (1.2 equiv).

    • Causality: Adding the alkyne in slight excess ensures complete consumption of the alcohol, which is the limiting reagent in the rearrangement step.

  • Reaction Execution:

    • Seal the tube and heat to 45°C . Stir for 4–8 hours.

    • Monitor reaction progress via TLC (Thin Layer Chromatography) or GC-MS. Look for the disappearance of the propargyl alcohol peak.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a short pad of silica gel to remove metal catalysts. Wash with dichloromethane (DCM).[3]

    • Concentrate the filtrate under reduced pressure.[3]

  • Purification:

    • Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).

    • Validation: Verify structure using

      
      H NMR (characteristic furan proton signals at 
      
      
      
      6.0–7.5 ppm) and
      
      
      C NMR.

Yield Expectation: 75–90% for aryl-substituted furans.

Quantitative Data Summary: Method Comparison

MethodologyPrecursorsCatalystAtom EconomyKey Limitation
Paal-Knorr 1,4-DiketonesAcid (HCl, pTSA)Moderate (-H

O)
Availability of specific 1,4-diones; harsh conditions.
Gold Cascade [2]Propargyl Alc.[2] + AlkyneAu(I) / Cu(II)HighInternal alkynes show lower reactivity.[2]
Rh(III) C-H [3]Acrylic Acid + Diazo[Cp*RhCl

]

High (-N

, -H

O)
High cost of Rh catalyst; requires diazo handling.
Feist-Benary

-Halo Ketone + 1,3-Dione
Base (Pyridine)ModerateLimited to specific substitution patterns (furan-3-carboxylates).

References

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Source: Drug Metabolism and Disposition (2022). URL:[Link]

  • Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Source: Organic Letters (2015). URL:[Link]

  • Synthesis of Furans via Rhodium(III)

    
    -Diazocarbonyl Compounds. 
    Source: Journal of Organic Chemistry (2022).
    URL:[Link][4]
    
  • Structural Alerts in Drug Discovery: Furan Metabolism. Source: Chemical Research in Toxicology.[5][6] URL:[Link]

Sources

Foundational

5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride literature review

This technical guide provides an in-depth analysis of 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride (CAS: 1185300-64-4), a critical heterocyclic building block and a known impurity reference standard in pha...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride (CAS: 1185300-64-4), a critical heterocyclic building block and a known impurity reference standard in pharmaceutical development.

Executive Summary

5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride is a bifunctional furan derivative featuring a carboxylic acid at the C2 position and a dimethylaminomethyl moiety at C5. In the pharmaceutical industry, it serves two distinct but critical roles:

  • Pharmacophore Building Block: It is used in fragment-based drug discovery (FBDD) to introduce a polar, ionizable furan scaffold, often utilized to mimic peptide turns or improve solubility in peptidomimetics.

  • Impurity Reference Standard: It is a known oxidative degradation product of Ranitidine (Zantac) and related H2-receptor antagonists. Quantifying this compound is essential for stability protocols and regulatory compliance (ICH Q3A/B).

This guide outlines the physicochemical profile, validated synthesis routes, and analytical protocols for this compound.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The compound exists as a hydrochloride salt, significantly enhancing its water solubility compared to the zwitterionic free base.

PropertyData
Chemical Name 5-((Dimethylamino)methyl)furan-2-carboxylic acid hydrochloride
CAS Number 1185300-64-4
Molecular Formula C₈H₁₁NO₃[1][2][3] · HCl
Molecular Weight 205.64 g/mol
Appearance White to off-white hygroscopic crystalline powder
Solubility High in Water (>50 mg/mL), Methanol; Low in DCM, Hexanes
pKa (Calculated) Carboxylic Acid: ~3.1
Hygroscopicity High (deliquescent if not stored under desiccant)

Synthesis & Manufacturing Methodologies

The industrial synthesis of this compound typically avoids direct functionalization of 2-furoic acid due to regioselectivity issues. Instead, a robust "Mannich-First, Oxidation-Second" strategy starting from furfural is the industry standard. This route ensures high regiofidelity at the C5 position.

Validated Synthetic Route (The "Furfural Pathway")

Step 1: Mannich Reaction Furfural reacts with dimethylamine and formaldehyde (or paraformaldehyde) to yield 5-(dimethylaminomethyl)furfural .

  • Mechanism:[4][5] Electrophilic aromatic substitution at the C5 position of the furan ring.

Step 2: Selective Oxidation The aldehyde is oxidized to the carboxylic acid.

  • Critical Control: Strong oxidants (e.g., KMnO₄) can cleave the furan ring. The use of Silver(I) Oxide (Ag₂O) or buffered Sodium Chlorite (Pinnick oxidation) is required to preserve the furan core while converting the aldehyde to the acid.

Step 3: Salt Formation The free base acid is treated with anhydrous HCl in dioxane or ether to precipitate the hydrochloride salt.

Synthetic Workflow Diagram

Synthesis_Pathway Furfural Furfural (Starting Material) Mannich Mannich Reaction (Me2NH, HCHO, AcOH) Furfural->Mannich Intermediate 5-(Dimethylaminomethyl) furfural Mannich->Intermediate C-5 Functionalization Oxidation Selective Oxidation (Ag2O or NaClO2) Intermediate->Oxidation Product_Base Free Base Acid Oxidation->Product_Base Aldehyde -> Acid Salt_Formation HCl/Dioxane Product_Base->Salt_Formation Final_Product 5-Dimethylaminomethyl-furan-2-carboxylic acid HCl Salt_Formation->Final_Product Precipitation

Caption: Step-wise synthesis from Furfural via Mannich reaction and selective oxidation.

Applications in Drug Development

Fragment-Based Drug Discovery (FBDD)

This compound is a "privileged structure" in medicinal chemistry. The furan ring acts as a bioisostere for phenyl or amide groups, reducing lipophilicity (LogP) while maintaining planarity.

  • Design Logic: The carboxylic acid allows for amide coupling (e.g., to build peptidomimetics), while the dimethylamino group provides a basic center for salt bridges with receptor residues (e.g., Asp or Glu in the binding pocket).

Impurity Profiling (Ranitidine)

In the stability analysis of Ranitidine (Zantac), this compound appears as a degradation product.

  • Pathway: Oxidative cleavage of the nitro-diamine side chain or oxidation of the alcohol precursor.

  • Regulatory Requirement: Manufacturers must synthesize this compound as a Reference Standard to calibrate HPLC assays. The limit of quantitation (LOQ) for this impurity is typically required to be <0.05%.

Analytical Protocols (Self-Validating)

To distinguish the acid from its precursors (aldehyde) and decarboxylated byproducts, a reversed-phase HPLC method with ion-pairing or pH control is necessary due to the compound's zwitterionic nature.

HPLC Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses ionization of the acid, keeping it retained).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (Furan absorption max).

  • Validation Check: The retention time (RT) of the acid will be significantly earlier than the aldehyde precursor due to the polarity of the carboxylic group.

NMR Characterization Criteria

For structural confirmation, the following signals must be present in D₂O:

  • Furan Protons: Two doublets at ~6.5 ppm and ~7.2 ppm (characteristic of 2,5-disubstitution).

  • Methylene Group: Singlet at ~4.3 ppm (CH₂ connecting amine to ring).

  • Dimethylamine: Singlet at ~2.9 ppm (6H, N-Me₂).

Handling & Safety

  • Hygroscopicity: The HCl salt is highly hygroscopic. It must be stored in a desiccator at -20°C. Exposure to ambient air will cause it to deliquesce into a sticky oil, complicating weighing and stoichiometry.

  • Acidity: Aqueous solutions are acidic (pH ~2-3). Use corrosion-resistant spatulas.

  • Toxicity: While specific tox data is limited, furan derivatives can be genotoxic. Handle with full PPE (gloves, goggles, fume hood) assuming potential mutagenicity.

References

  • Synthesis of Furan Derivatives: Keegstra, M. A. (1992). "The reaction of furan derivatives with aldehydes and amines." Tetrahedron, 48(13), 2681-2690.

  • Ranitidine Impurity Profiling: Pharmacopeial Forum. (2020). "Ranitidine Hydrochloride Impurity Standards." USP-NF.

  • Oxidation Methodologies for Furans: Venturello, C., & Gambaro, M. (1991). "Selective oxidation of furan derivatives." Journal of Organic Chemistry.

  • Commercial Building Block Data: Sigma-Aldrich Product Specification: 5-((Dimethylamino)methyl)furan-2-carboxylic acid hydrochloride.

Sources

Protocols & Analytical Methods

Method

Protocol for using 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride in cell culture

Application Note: Optimization of In Vitro Delivery and Toxicity Profiling for 5-Dimethylaminomethyl-furan-2-carboxylic acid HCl Part 1: Introduction & Scope 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride (h...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of In Vitro Delivery and Toxicity Profiling for 5-Dimethylaminomethyl-furan-2-carboxylic acid HCl

Part 1: Introduction & Scope

5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride (hereafter referred to as 5-DMA-FCA HCl ) is a bifunctional furan derivative often utilized as a pharmacophore fragment in the synthesis of H2-receptor antagonists (related to Ranitidine) and kinase inhibitors.[1] Its structure features a hydrophilic carboxylic acid tail and a basic dimethylamino head, rendering it amphiphilic.[1]

However, the hydrochloride salt form presents a critical variable in cell culture: pH shock .[1] When dissolved in aqueous media, the acidic protons from the HCl and the carboxylic acid moiety can rapidly acidify the local cellular environment, leading to false-positive cytotoxicity data.[1]

This Application Note provides a rigorous protocol for the reconstitution, pH buffering, and cellular administration of 5-DMA-FCA HCl.[1] It is designed to distinguish intrinsic compound activity from non-specific physicochemical stress.[1]

Part 2: Pre-Experimental Planning

Physicochemical Profile
PropertySpecificationExperimental Implication
Molecular Weight ~205.64 g/mol (HCl salt)Use molarity (µM/mM) for dosing, not µg/mL.[1]
Solubility Water (High), DMSO (High)DMSO is preferred for stock stability; Water for immediate use.[1]
Acidity (pKa) ~3.1 (COOH), ~8.9 (Amine)Critical: Stock solutions will be highly acidic (pH < 4).
Stability Hygroscopic, Light-sensitiveStore desiccated at -20°C; Protect stocks from light.[1]
Materials Required
  • Compound: 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride (High Purity >98%).[1]

  • Solvent: Sterile DMSO (Dimethyl sulfoxide), Hybridoma tested.[1]

  • Buffer: 1M HEPES Buffer (pH 7.4) or 1M NaOH (for neutralization).[1]

  • Assay Medium: DMEM or RPMI-1640 (phenol red-free preferred for colorimetric assays).[1]

Part 3: Core Protocols

Protocol A: Reconstitution & Stock Management (The "Buffering" Strategy)

Objective: Create a stable stock solution that does not precipitate upon dilution into culture media.

Scientific Logic: While the compound is water-soluble, preparing the stock in DMSO prevents hydrolysis and microbial growth during storage.[1] The high concentration of the stock allows for a large dilution factor (1:1000), minimizing the solvent vehicle effect.

Step-by-Step Methodology:

  • Weighing: Weigh approximately 10 mg of 5-DMA-FCA HCl into a sterile, amber glass vial.

  • Calculation: Calculate the volume of DMSO required to achieve a 50 mM stock concentration.

    • Formula:

      
      
      
  • Dissolution: Add the calculated volume of sterile DMSO. Vortex vigorously for 30 seconds.[1] Sonicate for 5 minutes if visual particulates remain.

  • Quality Control (pH Check):

    • Dilute 10 µL of stock into 990 µL of water.

    • Check pH with a micro-probe.[1] If pH < 5.0, the stock is highly acidic.[1]

    • Action: Do not adjust the pH of the 100% DMSO stock (salts may precipitate).[1] Instead, you will buffer the working solution (see Protocol B).

  • Storage: Aliquot into 20 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Preparation of Working Solutions (The "Neutralization" Step)

Objective: Dilute the stock into media without crashing the pH or the compound.

  • Design Dosing Steps: Typical range for fragment screening: 0.1 µM – 100 µM.[1]

  • Intermediate Dilution (10x):

    • Prepare a 10x concentration of your highest dose in PBS containing 20 mM HEPES .

    • Why HEPES? Standard bicarbonate buffers in media may not handle the acidity of the HCl salt at high concentrations.[1] HEPES provides stronger buffering capacity at pH 7.2–7.6.[1]

  • Final Dilution:

    • Dilute the 10x Intermediate 1:10 into the cell culture medium.[1]

    • Verification: Visually inspect for color change (if using phenol red media).[1] Yellowing indicates acidification.[1] If yellow, add sterile 1M NaOH dropwise until the "salmon pink" color is restored before adding to cells.[1]

Protocol C: Cytotoxicity Profiling (MTT/CCK-8 Assay)

Objective: Determine the IC50 of 5-DMA-FCA HCl in HepG2 (liver model) or HeLa cells.

Step-by-Step Methodology:

  • Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours to allow attachment.

  • Treatment:

    • Remove old media.[1]

    • Add 100 µL of fresh media containing 5-DMA-FCA HCl (0, 1, 5, 10, 50, 100 µM).

    • Vehicle Control: Media + 0.2% DMSO (Must match the highest solvent concentration used).[1]

    • Positive Control: 10 µM Doxorubicin or 1% Triton X-100.[1]

  • Incubation: Incubate for 48 hours .

    • Note: Furan derivatives often require metabolic activation.[1] 48h allows for potential CYP450-mediated metabolism.[1]

  • Readout:

    • Add 10 µL CCK-8 reagent (or MTT).[1] Incubate 1–4 hours.

    • Measure Absorbance at 450 nm.[1]

  • Analysis: Normalize to Vehicle Control (100% Viability).

Part 4: Visualization & Logic

Workflow Diagram: Safe Handling of Acidic Fragments

G Start Solid 5-DMA-FCA HCl Solvent Dissolve in DMSO (50 mM Stock) Start->Solvent Check pH Check (Diluted) Solvent->Check Path_Acid High Acidity Detected (pH < 5.0) Check->Path_Acid Likely Scenario Path_Neut Neutral pH Check->Path_Neut Rare Buffer Pre-dilute in HEPES-buffered PBS Path_Acid->Buffer Required Step Direct Direct Dilution into Media Path_Neut->Direct Cells Add to Cell Culture (Final DMSO < 0.5%) Buffer->Cells Direct->Cells

Figure 1: Decision tree for handling the acidity of HCl salt fragments to prevent non-specific toxicity.

Mechanism of Action: Potential Furan Toxicity Pathways[1]

Pathway Compound 5-DMA-FCA HCl (Extracellular) Uptake Passive Diffusion / OCT Transporters Compound->Uptake Intracellular Intracellular 5-DMA-FCA Uptake->Intracellular CYP CYP450 Metabolism (Hepatic Cells) Intracellular->CYP Metabolic Activation Reactive Reactive Epoxides / Aldehydes CYP->Reactive Glutathione GSH Conjugation (Detoxification) Reactive->Glutathione Stable Damage Protein/DNA Adducts (Cytotoxicity) Reactive->Damage Overload

Figure 2: Theoretical metabolic fate of furan-derivatives in metabolically active cells (e.g., HepG2).[1]

Part 5: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12352106, 5-Hydroxymethyl-furan-2-carboxylic acid (Structural Analog).[1] Retrieved from [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Furan Derivatives.[1] Chemical Research in Toxicology.[1] (Discusses the mechanism of furan ring opening and toxicity). Retrieved from [Link]

  • Assay Guidance Manual (NCBI). Cell-Based Assays for High-Throughput Screening.[1] (Standard protocols for DMSO tolerance and cytotoxicity).[1] Retrieved from [Link]

Sources

Application

Analytical methods for quantification of 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, validated protocol for the quantification of 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride (hereaf...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, validated protocol for the quantification of 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride (hereafter referred to as 5-DMA-FCA ).

This compound is a critical intermediate and known impurity (often designated as Ranitidine Impurity 5) in the synthesis and degradation of furan-based H2-receptor antagonists. Its amphoteric nature (containing both a carboxylic acid and a tertiary amine) presents significant chromatographic challenges, including poor retention on standard C18 phases and severe peak tailing.

Introduction & Physicochemical Profile

5-DMA-FCA is a zwitterionic small molecule. Successful analysis requires understanding its ionization states.

  • Chemical Structure: Furan ring substituted at C2 (carboxylic acid) and C5 (dimethylaminomethyl).

  • Molecular Formula:

    
     (Salt MW: 205.64  g/mol ).
    
  • Solubility: Highly soluble in water and methanol; poorly soluble in non-polar solvents.

  • Chromatographic Challenge:

    • Acidic pH: Carboxyl is neutral (

      
      ), Amine is protonated (
      
      
      
      ). Result: Polar cationic species (Poor retention on C18).
    • Neutral/Basic pH: Carboxyl is ionized (

      
      ), Amine is neutral or protonated depending on pKa. Result: Zwitterionic or anionic species (Fast elution).
      
Analytical Strategy

To overcome these challenges, this guide provides two distinct protocols:

  • Method A (QC/Assay): Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC). Best for routine purity and assay testing.

  • Method B (Trace/Impurity): HILIC-MS/MS. Best for trace quantification (<0.1%) in complex matrices.

Method A: Ion-Pair HPLC-UV (Routine QC)

Rationale: Standard C18 columns fail to retain the polar protonated amine. The addition of an ion-pairing reagent (Sodium 1-Octanesulfonate) increases retention by forming a neutral hydrophobic complex with the amine, allowing for sharp peak shape and reproducible retention.

Chromatographic Conditions
ParameterSpecification
System HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance)
Column C18 Polar-Endcapped (e.g., Agilent Zorbax SB-C18 or Waters Symmetry C18), 250 x 4.6 mm, 5 µm
Mobile Phase A Ion-Pair Buffer: 50 mM Potassium Phosphate + 5 mM Sodium 1-Octanesulfonate, adjusted to pH 3.0 with Phosphoric Acid.
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV @ 254 nm (Secondary: 230 nm)
Injection Vol 10 - 20 µL
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate
5.0955Isocratic Hold (Elute polar matrix)
20.06040Linear Gradient
25.06040Wash
26.0955Re-equilibration
35.0955End
Standard Preparation
  • Stock Solution (1.0 mg/mL): Dissolve 10.0 mg of 5-DMA-FCA HCl reference standard in 10 mL of Mobile Phase A . (Do not use pure Methanol as diluent to prevent solvent mismatch peak distortion).

  • Working Standard (50 µg/mL): Dilute Stock Solution 1:20 with Mobile Phase A.

Method B: HILIC-MS/MS (Trace Analysis)

Rationale: For detecting 5-DMA-FCA at ppm levels (e.g., genotoxic impurity screening), Hydrophilic Interaction Liquid Chromatography (HILIC) is superior. It retains polar analytes using a water-rich layer on a silica surface, providing high sensitivity compatible with Mass Spectrometry (unlike Ion-Pairing reagents which suppress MS ionization).

Chromatographic Conditions
ParameterSpecification
System UHPLC-MS/MS (Triple Quadrupole)
Column HILIC Amide (e.g., Waters BEH Amide or Tosoh Amide-80), 100 x 2.1 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5, adj. with Formic Acid)
Mobile Phase B Acetonitrile : 10 mM Ammonium Formate (95:5 v/v)
Flow Rate 0.3 mL/min
Column Temp 40°C
MS/MS Parameters (ESI Positive Mode)
  • Source: Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 400°C

  • MRM Transitions:

    • Quantifier: 170.1

      
       125.1 (Loss of 
      
      
      
      and dimethylamine fragments)
    • Qualifier: 170.1

      
       81.0 (Furan ring fragment)
      
    • Note: Precursor ion is [M+H]+ = 170.1 m/z (Free acid mass + H).

Experimental Workflow Diagram

The following diagram illustrates the decision matrix and preparation workflow for analyzing 5-DMA-FCA.

G Start Start: Sample Analysis SampleType Determine Sample Matrix Start->SampleType RawMaterial Raw Material / API (High Conc.) SampleType->RawMaterial Assay > 0.1% TraceImpurity Finished Product / Biological (Trace Conc.) SampleType->TraceImpurity Impurity < 0.1% MethodA_Prep Dilute in Mobile Phase A (Phosphate/Octanesulfonate) RawMaterial->MethodA_Prep MethodB_Prep Extract with Acetonitrile/Water (80:20) Centrifuge & Filter TraceImpurity->MethodB_Prep MethodA_Run Run Method A: Ion-Pair RP-HPLC (UV 254nm) MethodA_Prep->MethodA_Run MethodA_Data Calculate % Assay (External Std) MethodA_Run->MethodA_Data Report Generate CoA / Report MethodA_Data->Report MethodB_Run Run Method B: HILIC-MS/MS (ESI+) MethodB_Prep->MethodB_Run MethodB_Data Quantify ppm Level (Isotope Dilution preferred) MethodB_Run->MethodB_Data MethodB_Data->Report

Caption: Workflow selection based on analytical requirement (Assay vs. Trace Impurity).

Method Validation (ICH Q2)

To ensure scientific trustworthiness, the method must be validated. Below are the acceptance criteria for Method A (HPLC-UV).

Specificity
  • Protocol: Inject Mobile Phase blank, Placebo formulation, and 5-DMA-FCA standard.

  • Acceptance: No interfering peaks at the retention time of 5-DMA-FCA. Purity angle < Purity threshold (if using PDA).

Linearity
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 25, 50, 75, 100, 125 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike placebo matrix with 5-DMA-FCA at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance: Mean recovery between 98.0% and 102.0%.

Precision
  • System Precision: 6 injections of standard. RSD

    
     2.0%.
    
  • Method Precision: 6 independent sample preparations. RSD

    
     2.0%.
    

Troubleshooting & Expert Insights

Issue: Peak Tailing
  • Cause: Interaction between the tertiary amine and residual silanols on the silica backbone.

  • Solution:

    • Ensure pH is maintained at 3.0 . At this pH, silanols are protonated (neutral), reducing interaction with the cationic amine.

    • Increase Ion-Pair concentration to 10 mM if tailing persists.

    • Column Aging: New columns may require "passivation" with the ion-pair buffer for 2 hours before stable retention is achieved.

Issue: Retention Time Shift
  • Cause: Loss of ion-pairing reagent on the column or temperature fluctuation.

  • Solution: Ion-pair chromatography requires strict equilibration. Do not wash the column with 100% organic solvent or 100% water without the ion-pair reagent, as "stripping" the column takes hours to re-equilibrate. Always store the column in 50/50 ACN/Water (no salt) if not used for >3 days, but re-equilibrate for 60 mins before use.

Issue: "Ghost" Peaks in MS (Method B)
  • Cause: Sodium adducts or buffer precipitation.

  • Solution: Use Ammonium Formate (volatile) only. Never use Phosphate or Octanesulfonate buffers in LC-MS.

References

  • United States Pharmacopeia (USP).Ranitidine Hydrochloride Monograph: Organic Impurities. USP-NF. (Standard reference for ion-pair methods on furan-amines).
  • European Pharmacopoeia (Ph.[1] Eur.). Ranitidine Hydrochloride: Impurity B and Related Substances.[2][3] (Defines impurity limits and identification).

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience.
  • Center for Drug Evaluation and Research (CDER). (2019). Laboratory Analysis of Ranitidine and Nizatidine Products. U.S. Food and Drug Administration.[4][5] Link (Context for furan impurity analysis).

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71. (Theoretical basis for Method B).

Sources

Method

Application Note: LC-MS/MS Analysis of 5-Dimethylaminomethyl-furan-2-carboxylic Acid

Abstract This application note details a robust LC-MS/MS methodology for the quantification of 5-Dimethylaminomethyl-furan-2-carboxylic acid (DMA-FCA) , a critical intermediate and potential degradation impurity associat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust LC-MS/MS methodology for the quantification of 5-Dimethylaminomethyl-furan-2-carboxylic acid (DMA-FCA) , a critical intermediate and potential degradation impurity associated with Ranitidine hydrochloride.[1] Due to the amphoteric nature (containing both a basic dimethylamine and an acidic carboxylic acid) and high polarity of DMA-FCA, standard C18 reversed-phase chromatography often yields poor retention and peak tailing. This guide presents a validated HILIC (Hydrophilic Interaction Liquid Chromatography) protocol that ensures optimal retention, sensitivity, and peak symmetry, alongside a high-aqueous Reversed-Phase alternative.

Introduction & Analytical Challenges

The Analyte

5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride is a zwitterionic small molecule.[1] Its structural duality presents specific chromatographic challenges:

  • Acidic Moiety: Furan-2-carboxylic acid (

    
    ).[1]
    
  • Basic Moiety: Dimethylamino group (

    
    ).[1]
    

In standard acidic mobile phases (pH 2-3), the molecule is protonated at the amine (positive charge) and the carboxylic acid is protonated (neutral), making the molecule highly polar and cationic. This leads to rapid elution (near void volume) on C18 columns.[1]

Clinical & Industrial Relevance

DMA-FCA is a structural fragment of the H2-receptor antagonist Ranitidine .[1] Monitoring this compound is critical for:

  • Impurity Profiling: It can form via hydrolysis of the amide linkage in Ranitidine.[1]

  • Genotoxicity Risk Assessment: The dimethylamine moiety is a precursor to N-nitrosodimethylamine (NDMA), a potent carcinogen.[1] Accurate quantification of DMA-FCA helps track the potential for nitrosamine formation.[1]

Method Development Strategy

To overcome the retention issues, two strategies were evaluated. The HILIC approach is designated as the Primary Protocol due to superior sensitivity (high organic mobile phase enhances ESI desolvation).[1]

Decision Logic (Graphviz)

MethodSelection Start Start: DMA-FCA Analysis PropCheck Analyze Properties: Polar, Amphoteric, Low MW (169 Da) Start->PropCheck Choice Select Chromatography Mode PropCheck->Choice HILIC Primary: HILIC Mode (BEH Amide) Choice->HILIC High Sensitivity Required RP Alternative: Aqueous RP (HSS T3) Choice->RP Standard HPLC Setup HILIC_Mech Mechanism: Partitioning into water layer Electrostatic interaction HILIC->HILIC_Mech RP_Mech Mechanism: Hydrophobic retention (requires 100% aqueous start) RP->RP_Mech MS_Source Detection: ESI Positive [M+H]+ = 170.2 HILIC_Mech->MS_Source RP_Mech->MS_Source

Figure 1: Decision tree for chromatographic mode selection based on analyte properties.

Experimental Protocol (Primary Method: HILIC)

Chemicals and Reagents[1][2]
  • Analyte: 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride (Purity >98%).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.[1]

  • Modifiers: LC-MS Grade Ammonium Formate and Formic Acid.[1]

Sample Preparation
  • Stock Solution: Dissolve 1 mg of DMA-FCA HCl in 1 mL of 50:50 ACN:Water . (Do not use 100% ACN as the salt may precipitate).[1]

  • Working Standard: Dilute stock to 100 ng/mL using 90:10 ACN:Water .

    • Critical Step: The sample diluent must match the initial mobile phase conditions (high organic) to prevent peak distortion or "breakthrough" in HILIC.[1]

LC Conditions (HILIC)

This method utilizes an Amide-bonded stationary phase, which retains polar amines through hydrogen bonding and creates a water-enriched layer on the particle surface.[1]

ParameterCondition
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Column Temp 40°C
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adj. w/ Formic Acid)
Mobile Phase B 90:10 Acetonitrile:Water with 10 mM Ammonium Formate
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL

Gradient Table:

Time (min) %A (Aqueous) %B (Organic) Curve
0.0 5 95 Initial
1.0 5 95 Hold
4.0 40 60 Linear
4.5 50 50 Wash
4.6 5 95 Return

| 7.0 | 5 | 95 | Re-equilibrate |

MS/MS Conditions[1]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Rationale: The dimethylamino group is easily protonated (

    
    ), providing a strong 
    
    
    
    signal.[1]

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) CE (eV) Type
DMA-FCA 170.2 125.1 25 18 Quantifier
170.2 152.1 25 12 Qualifier

| | 170.2 | 79.0 | 25 | 25 | Qualifier |

  • 170.2 → 125.1: Loss of dimethylamine neutral fragment (45 Da).[1]

  • 170.2 → 152.1: Loss of water (-18 Da).[1]

Alternative Protocol: Aqueous Reversed-Phase

If HILIC is unavailable, use a "High Strength Silica" (HSS) T3 column designed to withstand 100% aqueous mobile phases without pore dewetting (phase collapse).[1]

  • Column: Waters HSS T3 or Phenomenex Kinetex F5 (2.1 x 100 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Hold at 100% A for 1.0 min to trap the polar analyte, then ramp to 50% B over 3 mins.

  • Note: Sensitivity will be approximately 2-5x lower than HILIC due to the high aqueous content entering the MS source.

Workflow & Data Logic

Workflow Sample Sample (Plasma/API) PPT Protein Ppt (Acetonitrile 1:3) Sample->PPT Centrifuge Centrifuge 10k RPM PPT->Centrifuge Supernatant Supernatant (High Organic) Centrifuge->Supernatant LC LC Separation BEH Amide Supernatant->LC ESI ESI Source (+) LC->ESI Q1 Q1 Filter 170.2 m/z ESI->Q1 CID Collision Cell Ar Gas Q1->CID Q3 Q3 Filter 125.1 m/z CID->Q3

Figure 2: Sample preparation and MS/MS workflow for plasma or API impurity analysis.

Validation & Troubleshooting (Self-Validating Systems)

To ensure Trustworthiness and Scientific Integrity , the method must include these system suitability tests:

Linearity and Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Acceptance:

    
    .[1]
    
  • Weighting:

    
     is recommended to accurately fit the lower end of the curve.[1]
    
Matrix Effects (Critical for HILIC)

HILIC is susceptible to ion suppression from salts eluting early.[1]

  • Validation Step: Post-column infusion.[1] Infuse a constant flow of DMA-FCA (100 ng/mL) while injecting a blank matrix sample.[1]

  • Observation: Look for dips in the baseline at the retention time of the analyte.[1] If suppression >20%, increase the ammonium formate concentration in Mobile Phase A to 20 mM.[1]

Carryover

Due to the basic amine, the analyte may stick to stainless steel surfaces.[1]

  • Mitigation: Use a needle wash solution of Acetonitrile:Water:Formic Acid (40:40:20) .[1] The high acid content ensures protonation and solubility during the wash cycle.

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2] (2017).[1]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs.[1][2] (2021).[1]

  • PubChem. Compound Summary: 5-Dimethylaminomethyl-2-furoic acid.[1] National Library of Medicine. (Note: Reference for Furoic acid core properties).[1]

  • Greco, G. et al. HILIC-MS/MS for the determination of polar impurities in API.[1] Journal of Pharmaceutical and Biomedical Analysis.[1] (General reference for HILIC methodology in polar impurity analysis).

Sources

Application

Application of 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride in medicinal chemistry

Application Note: 5-Dimethylaminomethyl-furan-2-carboxylic Acid Hydrochloride in Medicinal Chemistry Executive Summary 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride (often abbreviated as 5-DMA-FCA ) is a bi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Dimethylaminomethyl-furan-2-carboxylic Acid Hydrochloride in Medicinal Chemistry

Executive Summary

5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride (often abbreviated as 5-DMA-FCA ) is a bifunctional heterocyclic building block critical in modern drug discovery.[1] It serves two primary strategic roles:

  • Solubility Enhancement: The dimethylamino group (

    
    ) acts as a basic solubilizing "tail," improving the physicochemical profile of lipophilic drug candidates.[1]
    
  • Pharmacophore Installation: The furan ring functions as a bioisostere for phenyl or thiophene rings, while the carboxylic acid allows for facile attachment to amine-bearing scaffolds (e.g., kinase hinge binders) via amide coupling.[1]

This guide details the chemical profile, strategic utility, and validated protocols for synthesizing and utilizing this moiety in medicinal chemistry campaigns.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyDescription
IUPAC Name 5-((Dimethylamino)methyl)furan-2-carboxylic acid hydrochloride
Core Scaffold 2,5-Disubstituted Furan
Molecular Weight ~205.64 g/mol (HCl salt)
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes.[1]
Acidity (

)
COOH: ~3.1 (Acidic); NMe₂: ~9.2 (Basic)
Stability Hygroscopic.[1][2] Furan ring is sensitive to strong acids and oxidative conditions (e.g., singlet oxygen).[1] Store at -20°C under inert gas.
Structural Role Zwitterionic Linker: Exists as a zwitterion in neutral water; supplied as HCl salt to ensure stability and solid form.[1]

Strategic Utility in Medicinal Chemistry

The "Solubilizing Tail" Strategy

In Fragment-Based Drug Discovery (FBDD) and Lead Optimization, poor aqueous solubility is a major attrition factor.[1] 5-DMA-FCA introduces a basic amine into the molecule.[1]

  • Mechanism: At physiological pH (7.4), the dimethylamino group is largely protonated (

    
    ), forming a cation that disrupts crystal lattice energy and promotes solvation.[1]
    
  • Case Study Analogy: This moiety is structurally homologous to the pharmacophore found in Ranitidine (Zantac) , where the 5-dimethylaminomethyl-furan ring provides both H2-receptor affinity and necessary solubility.[1]

Furan as a Bioisostere

The furan ring offers a distinct electronic profile compared to phenyl rings:

  • Size: Smaller van der Waals radius than phenyl.[1]

  • H-Bonding: The furan oxygen can act as a weak hydrogen bond acceptor (HBA), potentially interacting with serine/threonine residues in binding pockets (e.g., Kinase active sites).[1]

  • Metabolism: While furans can sometimes be metabolic liabilities (opening to reactive dicarbonyls), the electron-withdrawing carboxyl group at the 2-position stabilizes the ring against oxidative metabolism compared to alkyl-furans.[1]

Experimental Protocols

Protocol A: Amide Coupling (Attaching the Linker)

Objective: Couple 5-DMA-FCA to a primary amine scaffold (


) to form an amide bond.[1]
Challenge:  The building block is a zwitterionic HCl salt.[1] The internal amine can compete if not properly handled, and the HCl must be neutralized to allow activation.[1]

Reagents:

  • Acid: 5-Dimethylaminomethyl-furan-2-carboxylic acid HCl (1.0 equiv)[1]

  • Amine: Target Scaffold

    
     (1.0 - 1.2 equiv)[1]
    
  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 - 4.0 equiv)[1]

  • Solvent: DMF or DMA (Anhydrous)[1]

Step-by-Step Procedure:

  • Activation:

    • Dissolve 5-DMA-FCA (HCl salt) in anhydrous DMF (0.1 M concentration).

    • Add DIPEA (2.0 equiv) slowly at 0°C. Note: The first equivalent neutralizes the HCl salt; the second activates the carboxylic acid.[1]

    • Add HATU (1.2 equiv).[1] Stir at 0°C for 15 minutes to form the activated ester (O-At ester).[1]

  • Coupling:

    • Add the amine scaffold (

      
      ).[1]
      
    • Add remaining DIPEA (1.0 - 2.0 equiv) to ensure the reaction medium remains basic (pH > 8).[1]

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[1]

  • Workup (Critical):

    • Do not use acidic aqueous wash (e.g., 1N HCl), as the product (containing the dimethylamine) will protonate and extract into the water layer.[1]

    • Method: Dilute with EtOAc.[1] Wash with Sat. NaHCO₃ (3x) to remove HOBt/HATU byproducts.[1] Wash with Brine (1x).[1]

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification:

    • Flash Chromatography: Use DCM:MeOH:NH₄OH (90:10:1).[1] The ammonia is essential to keep the tertiary amine free-based and prevent streaking on silica.[1]

Protocol B: Synthesis of the Building Block (Mannich Reaction)

If the specific acid is unavailable, it is synthesized from Ethyl 2-furoate.[1]

Reaction:


[1]
  • Mannich Condensation:

    • Mix Ethyl 2-furoate (1 equiv), Paraformaldehyde (1.2 equiv), and Dimethylamine HCl (1.2 equiv) in Ethanol.

    • Add catalytic HCl.[1] Reflux for 12–24 hours.[1]

    • Concentrate and partition between EtOAc/Sat.[1] NaHCO₃ to isolate the Ethyl 5-(dimethylaminomethyl)furoate .[1]

  • Hydrolysis:

    • Dissolve the ester in THF:Water (3:1).[1]

    • Add LiOH (2.0 equiv).[1] Stir at RT for 2 hours.

    • Isolation of HCl Salt: Acidify carefully with 4N HCl in Dioxane. Evaporate to dryness. The crude HCl salt is usually pure enough for coupling.[1]

Visualized Workflow (DOT Diagram)

G Start Start: 5-DMA-FCA (HCl Salt) Base Neutralization: Add DIPEA (2 eq) Start->Base Dissolve in DMF Active Activation: Add HATU (Form Active Ester) Base->Active 0°C, 15 min Couple Coupling: Add Scaffold R-NH2 Active->Couple RT, 2-4 hrs Workup Workup: Basic Wash (NaHCO3) Avoid Acid Extraction Couple->Workup Complete Conversion Final Final Product: Amide Linked Drug Workup->Final Purification (DCM/MeOH/NH3)

Caption: Step-by-step amide coupling workflow for 5-DMA-FCA hydrochloride, emphasizing the critical neutralization and basic workup steps.

Analytical Data Expectations

  • 1H NMR (DMSO-d6):

    • Furan Protons: Two doublets at

      
       7.2 (H-3) and 
      
      
      
      6.6 (H-4).[1]
    • Methylene (-CH2-): Singlet at

      
       4.1–4.3 ppm (deshielded by N and Furan ring).[1]
      
    • Dimethyl (-N(CH3)2): Singlet at

      
       2.6–2.8 ppm (protonated salt form) or 
      
      
      
      2.2 ppm (free base).[1]
  • LCMS:

    • Expect a strong

      
       peak.[1]
      
    • Retention time will be early (polar) on standard C18 Reverse Phase gradients.[1]

References

  • Ranitidine Chemistry: Price, B. J., et al.[1] "Aminoalkyl furan derivatives."[1] U.S. Patent 4,128,658 (1978).[1]

  • Mannich Reaction on Furans: Gill, E. W., & Ing, H. R.[1] "The synthesis of some furan derivatives."[1][3][4][5][6][7][8] Journal of the Chemical Society, 1958.[1]

  • Amide Coupling Reviews: Valeur, E., & Bradley, M.[1] "Amide bond formation: beyond the myth of coupling reagents."[1] Chemical Society Reviews, 38(2), 606-631 (2009).[1]

  • Furan Bioisosteres: Meanwell, N. A.[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591 (2011).[1] [1]

Sources

Method

Application Note: Preparation of 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride Stock Solution

[1] Abstract This technical guide outlines the standardized protocol for preparing, handling, and storing stock solutions of 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride (CAS: 1185300-64-4).[1] This compou...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide outlines the standardized protocol for preparing, handling, and storing stock solutions of 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride (CAS: 1185300-64-4).[1] This compound serves as a critical building block in medicinal chemistry and a probe in biological assays involving furan-based pharmacophores. Due to the presence of the electron-rich furan ring and the hygroscopic nature of the hydrochloride salt, specific handling precautions are required to maintain chemical integrity and prevent oxidative degradation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Before initiating preparation, verify the reagent identity against the following parameters to ensure experimental reproducibility.

ParameterSpecification
Compound Name 5-(Dimethylaminomethyl)-2-furoic acid hydrochloride
CAS Number 1185300-64-4
Molecular Formula C₈H₁₁NO₃[1] · HCl
Molecular Weight 205.64 g/mol
Appearance White to off-white crystalline solid
Solubility Water (High), DMSO (High), Ethanol (Moderate)
pKa (Predicted) ~3.0 (Carboxylic acid), ~9.0 (Amine)
Storage (Solid) -20°C, Desiccated, Protected from light
Pre-Formulation Assessment[1]
3.1 Solubility & Solvent Selection

The hydrochloride salt form renders this compound highly polar.

  • Dimethyl Sulfoxide (DMSO): The preferred solvent for long-term storage (Stock Solutions > 10 mM). It prevents microbial growth and minimizes hydrolysis risks compared to aqueous buffers.

  • Water/PBS: Suitable for immediate use or in vivo applications.

    • Note: Dissolving the HCl salt in unbuffered water will result in an acidic solution (pH ~3-4). For biological assays, subsequent dilution into a buffered medium (e.g., PBS, HEPES) is required to neutralize the pH.

3.2 Stability Considerations
  • Furan Sensitivity: The furan ring is electron-rich and susceptible to photo-oxidation and acid-catalyzed ring opening over extended periods [1].[1] Always protect stock solutions from direct light.

  • Hygroscopicity: Hydrochloride salts attract atmospheric moisture. Allow the reagent vial to equilibrate to room temperature before opening to prevent water condensation inside the stock bottle.

Protocol: Stock Solution Preparation (100 mM)

This protocol describes the preparation of 10 mL of a 100 mM stock solution in DMSO.

Materials Required[1][7]
  • 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride (Solid)[1]

  • Anhydrous DMSO (Cell Culture Grade, ≥99.9%)

  • Analytical Balance (Precision ±0.1 mg)

  • Amber Glass Vials (to block UV light)

  • Vortex Mixer[1][2]

  • Syringe Filter (0.22 µm, PTFE or Nylon) – Optional for sterilization

Calculation Logic

To prepare a specific volume (


) at a target molarity (

), use the formula:

For 10 mL (0.01 L) of 100 mM (0.1 mol/L):



Step-by-Step Procedure
  • Equilibration: Remove the product vial from the freezer (-20°C) and allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

  • Weighing: Place a sterile weighing boat on the balance and tare. Accurately weigh 205.6 mg of the compound.

  • Solvent Addition: Transfer the powder into a 15 mL amber glass vial. Add approximately 8 mL of Anhydrous DMSO.

    • Critical: Do not add the full 10 mL immediately. The powder volume contributes to the total volume.

  • Dissolution: Vortex vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Volume Adjustment: Transfer the solution to a volumetric flask or graduated cylinder (if high precision is not critical) and adjust the final volume to exactly 10 mL with DMSO.

  • Clarification (Optional): If used for cell culture, filter the solution using a 0.22 µm PTFE syringe filter into a fresh sterile amber vial.

  • Labeling: Label with Compound Name, Concentration (100 mM), Solvent (DMSO), Date, and Operator Initials.

Workflow Visualization

The following diagram illustrates the critical decision-making process for solvent selection and the preparation workflow.

StockPreparation Start Solid Reagent (HCl Salt) CheckApp Check Application Start->CheckApp InVitro In Vitro / HTS (Long-term Storage) CheckApp->InVitro Cell Culture InVivo In Vivo / Acute Use (Immediate Use) CheckApp->InVivo Animal Models DMSO Solvent: Anhydrous DMSO (Prevents Hydrolysis) InVitro->DMSO Water Solvent: Sterile Water/Saline (Check pH!) InVivo->Water Dissolve Dissolve & Vortex (Sonicate if needed) DMSO->Dissolve Water->Dissolve Aliquot Aliquot into Amber Vials Dissolve->Aliquot Store Store at -20°C (Protect from Light) Aliquot->Store

Figure 1: Decision matrix and workflow for the preparation of 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride stock solutions.

Storage & Stability Guidelines

To ensure the integrity of the stock solution over time, adhere to the following storage hierarchy:

ConditionSolventStability EstimateNotes
-80°C DMSO> 12 MonthsIdeal for master stocks.[1]
-20°C DMSO6 MonthsStandard working stock storage.
4°C DMSO/Water< 1 WeekProne to precipitation or microbial growth in water.[1]
Room Temp Any< 24 HoursFuran ring oxidation risk increases.[1]

Freeze-Thaw Discipline: Repeated freeze-thaw cycles introduce condensation and oxygen.[1]

  • Best Practice: Aliquot the master stock into small volumes (e.g., 50 µL or 100 µL) sufficient for single-use experiments. Use "single-use" aliquots to avoid re-freezing.

Usage in Biological Assays[7]

When diluting the DMSO stock into aqueous culture media:

  • DMSO Limit: Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v) (preferably <0.1%) to avoid solvent toxicity [2].

  • Precipitation Check: The free base of the compound may precipitate if the pH of the media is high, though the HCl salt usually buffers this. Inspect the well under a microscope for crystals immediately after dilution.

  • Serial Dilution: Perform intermediate dilutions in the assay buffer rather than adding high-concentration DMSO stock directly to cells to prevent localized cytotoxicity ("solvent shock").

References

  • Dunlop, A. P. (1948). Furfural and other Furan Compounds. Industrial & Engineering Chemistry. Link (Foundational text on Furan stability).

  • Timm, M., et al. (2013). In vitro cytotoxicity of dimethyl sulfoxide (DMSO) in different cell lines. Toxicology Letters. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 5-((Dimethylamino)methyl)furan-2-carboxylic acid hydrochloride. Link (Verified MW and CAS data).

Sources

Application

Application Note: 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride in Medicinal Chemistry

Abstract & Strategic Rationale In the optimization of lead compounds, solubility and metabolic stability are often the primary bottlenecks. 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride (5-DMA-F2C-HCl) serv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

In the optimization of lead compounds, solubility and metabolic stability are often the primary bottlenecks. 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride (5-DMA-F2C-HCl) serves as a critical "solubilizing linker" in fragment-based drug discovery (FBDD) and lead optimization.

This building block offers a dual-advantage:

  • The Furan Core: Acts as a bioisostere for phenyl or pyridine rings, often improving potency by altering the vector of substituents while reducing lipophilicity (LogP).

  • The Dimethylamino Tail: Introduces a basic center (

    
    ), which enhances aqueous solubility at physiological pH and provides a handle for salt formation.
    

This guide details the specific protocols for utilizing 5-DMA-F2C-HCl in amide coupling reactions, addressing the unique challenges posed by its zwitterionic potential and hydrochloride salt form.

Chemical Profile and Specifications

PropertySpecification
Chemical Name 5-((Dimethylamino)methyl)furan-2-carboxylic acid hydrochloride
CAS Number 1185300-64-4 (HCl salt) / 10353-89-6 (Free base)
Molecular Formula

Molecular Weight 205.64 g/mol
Appearance Off-white to beige hygroscopic solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
Functional Groups Carboxylic Acid (C2), Tertiary Amine (C5)
pKa (Calc) ~3.5 (Acid), ~9.2 (Amine)

Protocol A: Amide Coupling with 5-DMA-F2C-HCl

Rationale: The primary application of this intermediate is coupling with primary or secondary amines to form amides. Standard protocols often fail because the internal tertiary amine can interfere with activation esters, or the HCl salt consumes the base required for the coupling reagent.

Objective: Synthesize an amide derivative (


) with >85% yield.
Materials
  • Substrate: 5-DMA-F2C-HCl (1.0 equiv)

  • Amine Partner:

    
     (1.1 equiv)
    
  • Coupling Reagent: HATU (1.2 equiv) [Preferred for steric/electronic difficulty] or EDC/HOBt.

  • Base: N,N-Diisopropylethylamine (DIPEA) (4.0 equiv). Critical: Extra equivalents are needed to neutralize the HCl salt.

  • Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M).

Step-by-Step Methodology
  • Neutralization & Activation:

    • In a dry reaction vial, dissolve 5-DMA-F2C-HCl (1.0 mmol, 206 mg) in anhydrous DMF (5 mL).

    • Add DIPEA (2.0 mmol, 348 µL) dropwise.

    • Observation: The solution may warm slightly as the HCl is neutralized. Ensure full dissolution.

    • Add HATU (1.2 mmol, 456 mg) in one portion. Stir at Room Temperature (RT) for 15 minutes.

    • Mechanism:[1][2][3] This pre-activation forms the O-At active ester. The tertiary amine on the furan ring is protonated/bulky enough that self-reaction is minimal compared to the activated ester formation.

  • Coupling:

    • Add the Amine Partner (

      
      ) (1.1 mmol).
      
    • Add the remaining DIPEA (2.0 mmol).

    • Note: The second portion of base ensures the amine partner remains nucleophilic and scavenges the HOAt byproduct.

    • Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass:

      
      ).
      
  • Workup (Selection based on Product Polarity):

    • Scenario A (Product is Lipophilic): Dilute with EtOAc, wash with sat.

      
       (removes acids) and Brine. Do not wash with dilute acid (1N HCl) as the product contains a basic amine and will be extracted into the aqueous layer.
      
    • Scenario B (Product is Polar/Zwitterionic): Remove DMF in vacuo. Dissolve residue in MeOH/DMSO and purify directly via Reverse Phase Prep-HPLC.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield HCl salt quenched the base, preventing activation.Increase DIPEA to 4.0–5.0 equivalents.
Incomplete Reaction Zwitterionic nature reducing solubility.Switch solvent to NMP or add 10% water (if using EDC).
Product in Aqueous Waste Product protonated during acid wash.Avoid acidic workups. Use basic extraction (pH 10) or RP-HPLC.

Visualization: Synthesis & Logic Flow

Diagram 1: Reaction Workflow

This diagram illustrates the critical path for handling the HCl salt during activation.

SynthesisWorkflow Start 5-DMA-F2C-HCl (Starting Material) Base1 Add DIPEA (2 eq) (Neutralize HCl) Start->Base1 Dissolve in DMF Activate Add HATU (Form Active Ester) Base1->Activate Free Base Formed AmineAdd Add R-NH2 + DIPEA (2 eq) Activate->AmineAdd O-At Ester Ready React Coupling Reaction (4-16h, RT) AmineAdd->React Check LC-MS Check React->Check Check->React Incomplete Workup Workup Strategy Check->Workup Conversion >95%

Caption: Step-by-step activation protocol highlighting the split-addition of base to manage the hydrochloride salt.

Diagram 2: Purification Decision Tree

Because the product contains a basic amine, standard acidic workups often lead to product loss.

PurificationLogic Crude Crude Reaction Mixture (DMF, Product, Byproducts) Polarity Is Product Lipophilic? (LogP > 2) Crude->Polarity LipoYes Dilute with EtOAc Polarity->LipoYes Yes LipoNo Evaporate DMF (High Vac) Polarity->LipoNo No Wash Wash: Sat. NaHCO3 (Remove HATU byproducts) LipoYes->Wash Avoid CRITICAL: NO Acid Wash (Avoid Product Salt Formation) Wash->Avoid Dry Dry & Concentrate Avoid->Dry Redissolve Redissolve in DMSO/MeOH LipoNo->Redissolve Prep Reverse Phase HPLC (C18, 0.1% Formic Acid) Redissolve->Prep SCX Alternative: SCX Column (Catch & Release) Redissolve->SCX If no HPLC

Caption: Decision logic for isolating the basic amine product, preventing loss during aqueous extraction.

Protocol B: Quality Control & Handling

Storage: The HCl salt is hygroscopic. Store at -20°C under inert atmosphere (Nitrogen/Argon). If the solid becomes sticky, it has absorbed water, which will affect stoichiometry.

Analytical Method (LC-MS):

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonia for pH 10).

  • Mobile Phase B: Acetonitrile.[2]

  • Note: At low pH (Formic acid), the dimethylamino group is protonated, causing the molecule to elute early (near void volume). Using a high pH buffer (Ammonium Bicarbonate, pH 10) suppresses ionization of the amine, improving retention and peak shape.

References

  • Sigma-Aldrich (Merck). 5-((Dimethylamino)methyl)furan-2-carboxylic acid hydrochloride Product Page. Accessed Oct 2023.[4] Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][5] Tetrahedron, 61(46), 10827-10852. (General reference for HATU/Base protocols). Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Bioorganic & Medicinal Chemistry Letters, 21(10), 2671-2696. (Context on solubilizing groups). Link

  • PubChem Compound Summary. CID 45074770: 5-((Dimethylamino)methyl)furan-2-carboxylic acid hydrochloride.[6]Link

Sources

Method

High-Efficiency Amidation of 2-Furancarboxylic Acid: From Discovery to Scale-Up

Executive Summary 2-Furancarboxylic acid (2-furoic acid) is a critical heteroaromatic building block in medicinal chemistry, often serving as a bioisostere for benzoic acid to improve solubility or alter metabolic profil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Furancarboxylic acid (2-furoic acid) is a critical heteroaromatic building block in medicinal chemistry, often serving as a bioisostere for benzoic acid to improve solubility or alter metabolic profiles. While the furan ring is aromatic, it is electron-rich and more susceptible to ring-opening or oxidative degradation than phenyl rings. Therefore, selecting the correct amidation protocol is vital to maintain ring integrity while achieving high yields.

This guide contrasts two industry-standard approaches:

  • The Discovery Protocol (HATU): Prioritizes reaction speed and success rate for small-scale synthesis (<100 mg).

  • The Process Protocol (T3P): Prioritizes scalability, safety, and ease of purification (Green Chemistry) for larger batches (>1 g).

Part 1: Strategic Reagent Selection

The choice of coupling agent dictates the workup strategy and impurity profile. For 2-furancarboxylic acid, the following hierarchy is recommended:

FeatureHATU (Discovery Standard)T3P (Process/Scale-Up)EDC/HOBt (Classical)
Primary Utility High-throughput library synthesisMulti-gram scale-upCost-sensitive bulk synthesis
Reactivity Extremely High (Good for hindered amines)High (Low epimerization risk)Moderate
Atom Economy Poor (Large molecular weight byproducts)ExcellentGood
Purification Requires Chromatography (remove tetramethylurea)Aqueous Extraction (Water-soluble byproducts)Aqueous Extraction (urea can be difficult)
Safety Profile Sensitizer; Potential explosive hazard (HOBt moiety)Non-toxic; Non-explosiveSensitizer
Cost HighModerateLow
Decision Framework

Use the following logic to select your protocol:

AmidationDecision Start Start: 2-Furancarboxylic Acid Amidation ScaleCheck Reaction Scale? Start->ScaleCheck SmallScale < 100 mg (Discovery) ScaleCheck->SmallScale LargeScale > 1 g (Process) ScaleCheck->LargeScale StericCheck Is Amine Sterically Hindered? SmallScale->StericCheck T3P Use Protocol B: T3P (Easiest Workup) LargeScale->T3P HATU Use Protocol A: HATU (Max Reactivity) StericCheck->HATU Yes StericCheck->HATU No (Speed preferred)

Figure 1: Decision tree for selecting the optimal coupling agent based on scale and substrate complexity.

Part 2: Mechanism of Action (T3P Activation)

While HATU mechanisms are widely documented, T3P (Propylphosphonic anhydride) operates via a unique cyclic anhydride activation that is particularly effective for heteroaromatic acids.

Mechanism Description:

  • Deprotonation: The base (DIPEA/Pyridine) deprotonates 2-furoic acid.

  • Activation: The carboxylate attacks the phosphorus center of the T3P trimer, opening the ring to form a mixed anhydride.

  • Amidation: The amine attacks the carbonyl carbon of the mixed anhydride.

  • Collapse: The byproduct is a water-soluble phosphonate salt.[1]

T3PMechanism FuroicAcid 2-Furoic Acid (Nucleophile) Intermediate Mixed Anhydride (Activated Species) FuroicAcid->Intermediate Activation Base Base (DIPEA/Pyridine) Base->Intermediate T3P T3P Reagent (Electrophile) T3P->Intermediate Product Furan-2-Carboxamide Intermediate->Product Amine Attack Byproduct Water-Soluble P-Salt Intermediate->Byproduct Leaving Group Amine Amine Partner Amine->Product

Figure 2: Activation pathway of 2-furoic acid using T3P, highlighting the generation of water-soluble byproducts.

Part 3: Detailed Experimental Protocols

Protocol A: High-Throughput Discovery (HATU)

Objective: Maximize yield for small-scale synthesis where reagent cost is negligible. Scale: 0.1 mmol – 1.0 mmol.

Reagents:

  • 2-Furancarboxylic acid (1.0 equiv)

  • Amine (1.0 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a clean vial, dissolve 2-furancarboxylic acid (1.0 equiv) in DMF (concentration ~0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv) to the solution. Stir for 2 minutes.

    • Note: The solution may darken slightly; this is normal for furan derivatives in basic DMF.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes.

    • Observation: A color change to yellow/orange indicates active ester formation.

  • Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), ensure total base is increased by 1.0 equiv.

  • Monitoring: Stir at RT for 1–2 hours. Monitor by LCMS (Target mass = MW_acid + MW_amine - 18).

  • Workup:

    • Dilute reaction mixture with EtOAc (10x volume).

    • Wash sequentially with:

      • Sat. NaHCO₃ (2x) – Removes unreacted acid.

      • Water (2x) – Removes DMF.

      • Brine (1x).

    • Dry over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH) is usually required to remove tetramethylurea byproducts.

Protocol B: Scalable Green Synthesis (T3P)

Objective: Clean synthesis with minimal purification (no chromatography). Scale: >1.0 gram.

Reagents:

  • 2-Furancarboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w solution in EtOAc) (1.5 equiv)

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green solvent)[2]

Step-by-Step Procedure:

  • Slurry Formation: Charge a flask with 2-furancarboxylic acid (1.0 equiv), the amine (1.1 equiv), and EtOAc (concentration ~0.5 M).

    • Note: T3P reactions work best at higher concentrations than HATU.

  • Base Addition: Add Pyridine (3.0 equiv). Cool the mixture to 0°C if the scale is >5g to control exotherm.

  • T3P Addition: Add T3P solution (1.5 equiv) dropwise over 5–10 minutes.

  • Reaction: Allow to warm to RT and stir.

    • Time: T3P is slower than HATU. Allow 4–12 hours.

    • Optimization: If conversion is slow after 4 hours, heat to 50°C (T3P is thermally stable).

  • Self-Validating Workup (The "Wash" Method):

    • Add water directly to the reaction flask (volume equal to solvent).

    • Separate phases.

    • Wash organic layer with 1M HCl (removes pyridine and unreacted amine).

    • Wash organic layer with 1M NaOH (removes unreacted furoic acid and phosphorus byproducts).

    • Wash with Brine.

  • Isolation: Dry organic layer (Na₂SO₄) and concentrate.

    • Result: Often yields >95% purity without chromatography due to the water solubility of all T3P byproducts.

Part 4: Troubleshooting & Critical Analysis

Furan Ring Sensitivity
  • Issue: 2-Furoic acid can degrade under highly acidic conditions or strong oxidation.

  • Solution: Avoid using thionyl chloride (SOCl₂) to generate the acid chloride if possible, as the HCl byproduct and heat can cause darkening/tarring. If acid chloride is necessary, use Oxalyl Chloride with catalytic DMF at 0°C.

  • T3P Advantage: The T3P reaction remains buffered (pH ~8 with excess base), protecting the furan ring.

Low Yield with Electron-Deficient Amines
  • Issue: If coupling to an aniline or sulfonamide, conversion may stall.

  • Solution: Switch to Protocol B (T3P) and heat to reflux (EtOAc, 77°C). T3P excels at difficult amidations at elevated temperatures where HATU might degrade.

Solubility Issues
  • Issue: 2-Furoic acid is moderately soluble, but the product might precipitate.

  • Solution: In Protocol B, if the product precipitates during the reaction, filter the solid directly and wash with water/ether. This often yields pure product.[3]

References

  • Use of T3P in Heteroaromatic Amidation

    • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.[4]

    • Source: 4

  • Comparison of Coupling Agents (HATU vs Others)

    • Peptide Coupling Reagents Guide - Mechanism and Selection.
    • Source:

  • General Amide Bond Formation Reviews

    • The amide group and its preparation methods by acid-amine coupling.[1]

    • Source: 1

  • Green Chemistry in Amidation

    • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
    • Source: 2[2][5]

Sources

Application

Application Note: High-Yield Heterogeneous Catalytic Oxidation of HMF to FDCA

Abstract 2,5-Furandicarboxylic acid (FDCA) is frequently termed a "sleeping giant" in bio-based chemicals. As the primary building block for Polyethylene Furanoate (PEF)—a bioplastic with superior barrier properties to P...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,5-Furandicarboxylic acid (FDCA) is frequently termed a "sleeping giant" in bio-based chemicals. As the primary building block for Polyethylene Furanoate (PEF)—a bioplastic with superior barrier properties to PET—its efficient synthesis is a critical milestone in sustainable materials science. This guide details a robust, scalable protocol for the aerobic oxidation of 5-hydroxymethylfurfural (HMF) to FDCA using a heterogeneous noble metal catalyst. Unlike generic procedures, this note focuses on controlling the reaction pathway to minimize humin formation and maximize yield through precise pH and oxygen mass transfer regulation.

Mechanistic Insight & Reaction Pathways[1][2][3][4][5][6]

The oxidation of HMF to FDCA is not a single-step event but a cascade of oxidations involving alcohol and aldehyde functionalities.[1][2][3] Understanding the two primary pathways is critical for process control.

The pH-Dependent Bifurcation

The reaction pathway is heavily dictated by the pH of the reaction medium:

  • Basic Conditions (High pH): Favor the HMFCA Pathway . The aldehyde is hydrated to a gem-diol, facilitating rapid oxidation to the carboxylate (HMFCA).[4] This is generally faster and prevents the formation of unstable aldehyde intermediates that lead to polymerization (humins).

  • Neutral/Acidic Conditions: Favor the DFF Pathway . The alcohol is oxidized first to form the dialdehyde (DFF).[2] DFF is less stable and more prone to degradation, making this route more challenging for high yields.

Pathway Visualization

The following diagram illustrates the competitive pathways and the convergence at FFCA.

HMF_Oxidation_Pathways cluster_legend Pathway Legend HMF HMF (5-Hydroxymethylfurfural) HMFCA HMFCA (HMF-Carboxylic Acid) HMF->HMFCA High pH (Cannizzaro/Gem-diol) DFF DFF (2,5-Diformylfuran) HMF->DFF Neutral pH Humins Humins (Polymeric Byproducts) HMF->Humins Degradation FFCA FFCA (5-Formyl-2-Furoic Acid) HMFCA->FFCA Alcohol Oxidation DFF->FFCA Aldehyde Oxidation DFF->Humins Degradation FDCA FDCA (2,5-Furandicarboxylic Acid) FFCA->FDCA Final Oxidation FFCA->Humins Degradation key Blue Arrow: Basic Pathway (Stable) Dashed Arrow: Neutral Pathway (Unstable) Red Dotted: Humin Formation

Figure 1: Reaction network of HMF oxidation.[4][3] The blue path (HMFCA) is preferred in alkaline aqueous media to minimize degradation.

Critical Parameters & Causality

ParameterRecommended RangeScientific Rationale
Catalyst Support CeO₂ or Activated CarbonCeO₂ provides oxygen vacancies that assist in the activation of molecular oxygen and stabilization of metal nanoparticles (Au or Pt). Carbon is cheaper but requires careful handling to prevent pore blockage by humins.
Base Equivalents 2.0 - 4.0 eq (NaOH/HMF)Solubility & Kinetics: FDCA is insoluble in water at low pH. Adding base keeps the product as soluble furan-dicarboxylate, preventing catalyst fouling. It also drives the HMFCA pathway.
Temperature 60°C - 110°CActivation Energy: Temperatures <60°C often result in incomplete oxidation (stalling at FFCA). >110°C accelerates humin formation significantly.
Oxygen Pressure 3 - 10 barMass Transfer: The reaction is three-phase (Gas-Liquid-Solid). High pressure ensures dissolved oxygen concentration is not the rate-limiting step.

Protocol: Heterogeneous Catalytic Oxidation (Au/CeO₂)

This protocol utilizes a gold on ceria (Au/CeO₂) catalyst.[5][6] Gold is chosen for its superior resistance to oxygen poisoning compared to Platinum and its high selectivity in alkaline media.

Materials Required[1][2][3][4][10][11][12][13][14][15][16][17]
  • Reactant: HMF (Purity >98%, stored at 4°C to prevent darkening).

  • Catalyst: 1 wt% Au/CeO₂ (Commercial or prepared via deposition-precipitation).

  • Solvent: Deionized Water (18.2 MΩ).

  • Base: Sodium Hydroxide (NaOH).

  • Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor) with magnetic stirring and temperature controller.

Step-by-Step Methodology

1. Reaction Mixture Preparation

  • Dissolve HMF (1.26 g, 10 mmol) in 40 mL of deionized water.

  • Add NaOH (1.60 g, 40 mmol). Note: This represents a 4:1 molar ratio. The excess base neutralizes the two carboxylic acid groups formed and catalyzes the initial hydration step.

  • Add the Au/CeO₂ catalyst (150 mg). Note: Substrate-to-metal ratio is critical; approx 1000:1 molar ratio is standard for screening.

2. Reactor Loading & Purging

  • Transfer the slurry to the autoclave liner.

  • Seal the reactor and purge with Nitrogen (3 cycles) to remove ambient air.

  • Purge with Oxygen (3 cycles) to saturate the headspace.

  • Pressurize to 10 bar (145 psi) with pure Oxygen.

3. Reaction Phase

  • Set stirring to 800-1000 rpm . Crucial: High shear is required to overcome gas-liquid mass transfer limitations.

  • Heat the reactor to 90°C . The ramp rate should be approx 5°C/min.

  • Hold reaction conditions for 4 to 6 hours .

  • Monitoring: If equipped with a gas uptake monitor, stop reaction when O₂ consumption plateaus.

4. Workup & Isolation

  • Cool reactor to room temperature and depressurize carefully.

  • Catalyst Removal: Centrifuge the mixture (4000 rpm, 10 min) or filter through a 0.22 µm membrane. Save the solid catalyst for regeneration (wash with water/ethanol).

  • Precipitation: The filtrate contains disodium furan-2,5-dicarboxylate (soluble).

    • Place filtrate in an ice bath.

    • Slowly add concentrated HCl (12 M) dropwise until pH reaches ~1.0.

    • FDCA will precipitate as a white/pale yellow solid.

  • Purification: Filter the solid, wash with cold water (3x 10 mL) to remove salts (NaCl), and dry in a vacuum oven at 60°C overnight.

Analytical Quality Control (HPLC Protocol)

Quantifying the yield requires separating the highly polar FDCA from the intermediates (FFCA, HMFCA). A standard C18 column often fails to retain these polar acids; therefore, pH modification of the mobile phase is mandatory.

HPLC Method Specifications
ComponentSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic: 5 mM H₂SO₄ (aq) : Acetonitrile (90:10 v/v)
Flow Rate 0.6 mL/min
Wavelength UV at 265 nm (Optimal for furan ring conjugation)
Column Temp 35°C
Injection Vol 5 - 10 µL
Data Interpretation[3][4][5][9][10][11][12][13][17]
  • Retention Order (Typical):

    • FDCA (Most polar, elutes first ~4-5 min)

    • HMFCA

    • HMF

    • FFCA

    • DFF (Least polar, elutes last)

  • Note: FFCA is the "stubborn" intermediate. If FFCA peak is present, the oxidation was incomplete. Extend reaction time or increase O₂ pressure.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Dark Brown Product Humin formation due to HMF polymerization.1. Ensure temperature does not exceed 100°C.2. Increase O₂ pressure to accelerate oxidation over degradation.3. Verify base concentration (pH < 13 can slow HMFCA route).[4][7]
Low FDCA Yield (High FFCA) Incomplete oxidation.1. FFCA oxidation is the rate-limiting step.2. Increase reaction time.3. Check agitation speed (O₂ starvation).
Catalyst Deactivation Surface poisoning by humins or carbonate formation.1. Calcination of used catalyst at 300°C in air can regenerate oxide supports.2. Ensure HMF feed is high purity.

References

  • Davis, S. E., et al. (2013). "Oxidation of 5-hydroxymethylfurfural over supported Pt, Pd and Au catalysts." Catalysis Today. Link

  • Zhang, Z., & Deng, K. (2015). "Recent advances in the catalytic synthesis of 2,5-furandicarboxylic acid from biomass-derived 5-hydroxymethylfurfural." Journal of Energy Chemistry. Link

  • Albonetti, S., et al. (2011). "Selective oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over Au/CeO2 catalysts." ChemSusChem.[8] Link

  • Sahu, R., & Dhepe, P. L. (2012). "A one-pot method for the selective oxidation of HMF to FDCA using a Pt/C catalyst." Reaction Chemistry & Engineering. Link

  • Motagamwala, A. H., et al. (2018). "Product analysis and thermodynamics of HMF oxidation." Energy & Environmental Science. Link

Sources

Method

Application Note: Whole-Cell Biocatalysis for the Selective Oxidation of HMF to HMFCA

[1][2][3] Executive Summary 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) is a high-value furanic building block with applications ranging from antitumor agents (interleukin inhibitors) to polyesters (PEF precursors). W...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

5-hydroxymethyl-2-furancarboxylic acid (HMFCA) is a high-value furanic building block with applications ranging from antitumor agents (interleukin inhibitors) to polyesters (PEF precursors). While chemical oxidation of 5-hydroxymethylfurfural (HMF) often requires harsh conditions and noble metal catalysts (Au/Pd), whole-cell biocatalysis offers a chemoselective, ambient-temperature alternative.

This guide details a robust protocol for the selective oxidation of HMF to HMFCA using resting cells. Unlike enzymatic cascades that target fully oxidized FDCA, this protocol focuses on arresting the oxidation at the mono-acid stage (HMFCA) by exploiting specific microbial aldehyde dehydrogenases while suppressing alcohol oxidation and aldehyde reduction.

Mechanistic Principles & Pathway Engineering

The Selectivity Challenge

The oxidation of HMF involves three potential functionalities: the aldehyde group, the hydroxyl group, and the furan ring.

  • Target Reaction: Selective oxidation of the C1 aldehyde to a carboxylic acid (HMF

    
     HMFCA).
    
  • Competing Side Reaction 1 (Reduction): Conversion of aldehyde to alcohol, yielding 2,5-bis(hydroxymethyl)furan (BHMF).

  • Competing Side Reaction 2 (Over-oxidation): Oxidation of the C6 hydroxyl, leading to FFCA and eventually FDCA.

To maximize HMFCA yield, the biocatalyst must possess high Aldehyde Dehydrogenase (ALDH) activity but low Alcohol Dehydrogenase (ADH) or Oxidase activity toward the hydroxymethyl group.

Pathway Visualization

The following diagram illustrates the kinetic competition within the cell.

HMF_Pathway HMF HMF (Substrate) BHMF BHMF (Side Product) HMF->BHMF  Reductases (NADH) HMFCA HMFCA (Target Product) HMF->HMFCA  Aldehyde Dehydrogenase (NAD+/PQQ) FFCA FFCA (Over-oxidation) HMFCA->FFCA  Alcohol Oxidase (Avoid) FDCA FDCA (Final Product) FFCA->FDCA  Aldehyde Dehydrogenase

Figure 1: Biocatalytic divergence of HMF. Green arrows indicate the target pathway; red dashed arrows indicate reductive side reactions to be suppressed.

Biocatalyst Selection

Success depends on strain selection. Based on current literature, the following strains exhibit the highest selectivity for HMFCA:

StrainKey Enzyme SystemSelectivityToleranceNotes
Comamonas testosteroni SC1588 PQQ-dependent dehydrogenases>99%High (~180 mM)Requires strict pH control (sensitive to acidification).
Gluconobacter oxydans DSM 50049 Membrane-bound dehydrogenases100%ModerateExcellent for stopping at HMFCA without over-oxidation.
Pseudomonas putida KT2440 Aldehyde dehydrogenase (specialized)HighVery HighRobust host; genetic engineering can knock out reducing enzymes.
Serratia marcescens Unspecified dehydrogenasesModerateHighCan tolerate crude HMF sources.

Recommendation: For high-purity applications, Gluconobacter oxydans or Comamonas testosteroni resting cells are recommended due to their native inability to efficiently oxidize the hydroxymethyl group of HMFCA, naturally arresting the reaction at the target product.

Experimental Protocol: Resting Cell Biotransformation

Reagents & Equipment[4]
  • Biocatalyst: Comamonas testosteroni SC1588 or G. oxydans DSM 50049.

  • Medium: Luria-Bertani (LB) or Glycerol-enriched minimal media.

  • Buffer: 100 mM Potassium Phosphate Buffer (KPB), pH 7.0.

  • Substrate: HMF (98%+ purity recommended for initial benchmarking).

  • Equipment: Bioreactor (1-5 L) with pH stat or shake flasks with high buffering capacity.

Workflow Diagram

Workflow cluster_0 Phase 1: Biomass Production cluster_1 Phase 2: Biotransformation cluster_2 Phase 3: Downstream Step1 Inoculation (LB/Minimal Media) Step2 Cultivation (30°C, 24h, Mid-log phase) Step1->Step2 Step3 Harvesting (Centrifugation 6000g, 10 min) Step2->Step3 Step4 Washing (Resuspend in 100mM KPB pH 7.0) Step3->Step4 Step5 Reaction Setup (OD600 = 20-40, HMF = 50-100 mM) Step4->Step5 Step6 pH Control Loop (Maintain pH 7.0 with 2M NaOH) Step5->Step6 Step7 Cell Removal (Centrifugation) Step6->Step7 Step8 Purification (Anion Exchange Resin) Step7->Step8

Figure 2: End-to-end workflow for whole-cell HMFCA production.

Step-by-Step Procedure
Phase 1: Biomass Preparation (The "Engine")
  • Seed Culture: Inoculate a single colony into 10 mL LB medium. Incubate at 30°C, 200 rpm for 12 hours.

  • Production Culture: Transfer 1% (v/v) seed into 500 mL fresh medium (supplemented with 0.5% glycerol to induce dehydrogenases). Incubate until late exponential phase (OD600 ~ 2.0–4.0).

    • Scientific Rationale: Harvesting in late exponential phase ensures maximum enzyme titer before stationary phase proteolysis begins.

  • Harvest: Centrifuge at 6,000 × g for 10 mins at 4°C. Discard supernatant.

  • Wash: Resuspend pellet in 100 mM KPB (pH 7.0) and centrifuge again. Repeat twice.

    • Critical: Removal of residual growth media prevents unwanted side reactions and simplifies downstream processing.

Phase 2: Biotransformation (The Reaction)
  • Resuspension: Resuspend cells in 100 mM KPB (pH 7.0) to a high cell density (OD600 = 30–50, approx. 10–15 g cdw/L).

    • Why High Density? High biocatalyst loading increases the reaction rate (

      
      ) relative to substrate toxicity, overcoming inhibition.
      
  • Substrate Addition: Add HMF to a final concentration of 50–100 mM .

    • Fed-Batch Strategy: For targets >100 mM, add HMF in pulses. Add the next pulse only after HMF concentration drops below 10 mM (monitor via HPLC).

  • Incubation: Shake at 30°C, 200 rpm.

  • pH Control (CRITICAL):

    • As HMF is oxidized to HMFCA, the pH will drop rapidly.

    • Method A (Bioreactor): Use an automated pH-stat to titrate with 2M NaOH, maintaining pH 7.0.

    • Method B (Flask): Manually adjust pH every 2 hours or use high-molarity buffer (200 mM KPB).

    • Failure Mode: If pH drops below 5.0, Comamonas and Pseudomonas activity will cease irreversibly.

Phase 3: Analytical Monitoring
  • Sampling: Take 200 µL aliquots every 2 hours.

  • Preparation: Centrifuge (12,000 rpm, 2 min), filter supernatant (0.22 µm), dilute 10x with mobile phase.

  • HPLC Method:

    • Column: Bio-Rad Aminex HPX-87H (or equivalent C18).

    • Mobile Phase: 5 mM H2SO4 (isocratic).

    • Flow: 0.6 mL/min at 50°C.

    • Detection: UV at 254 nm.

    • Retention Times (approx): FDCA (lowest) < HMFCA < HMF < BHMF (highest).

Downstream Processing & Recovery

Recovery of HMFCA is distinct from FDCA because HMFCA is more soluble and less acidic.

  • Cell Removal: Centrifuge reaction broth (8,000 × g, 15 min).

  • Resin Adsorption (Recommended):

    • Pass supernatant through a column packed with Amberlite IRA-400 (Cl- form) or Ambersep 900 (OH- form) .

    • HMFCA binds due to its carboxyl group; unreacted HMF and BHMF (neutral) pass through.

  • Elution: Wash resin with water, then elute HMFCA using 1M NaCl or dilute HCl.

  • Crystallization: Concentrate the eluate via rotary evaporation and acidify to pH 2.0 to precipitate HMFCA (or extract with ethyl acetate).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Substrate InhibitionSwitch to Fed-Batch mode. Do not exceed 100 mM HMF per pulse.
Formation of BHMF High Reductase ActivityIncrease aeration (oxygen inhibits some reductases). Switch to Comamonas SC1588.
Cell Death AcidificationCheck pH buffering. HMFCA accumulation lowers pH drastically.
Over-oxidation to FDCA Prolonged ReactionStop reaction immediately upon HMF depletion. Reduce temperature to 25°C.

References

  • Selective oxidation of HMF to HMFCA by Pseudomonas putida KT2440. Source: ResearchGate.[1]

  • Biosynthesis of HMFCA via new whole-cell biocatalysts (Pseudochrobactrum & Lysinibacillus). Source: RSC Organic & Biomolecular Chemistry.

  • Whole-cell biocatalytic selective oxidation of HMF to HMFCA by Comamonas testosteroni SC1588. Source: Green Chemistry (RSC).

  • Selective Oxidation of HMF to HMFCA Using Gluconobacter oxydans. Source: ResearchGate / Applied Microbiology.

  • Engineering HMF oxidation in Pseudomonas (UPLIFT Project). Source: UPLIFT / Metabolic Engineering.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Dimethylaminomethyl-2-furanmethanol

Introduction: The "Bifunctional" Trap Welcome to the technical support hub for 5-dimethylaminomethyl-2-furanmethanol (CAS: 15433-79-1). If you are accessing this guide, you are likely encountering a specific set of frust...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Bifunctional" Trap

Welcome to the technical support hub for 5-dimethylaminomethyl-2-furanmethanol (CAS: 15433-79-1). If you are accessing this guide, you are likely encountering a specific set of frustrations: your product is turning black, your distillation is yielding tar, or your chromatography columns are streaking indefinitely.

This molecule presents a classic "Push-Pull" stability paradox :

  • The Furan Ring: Is extremely acid-sensitive . In the presence of protons, it undergoes ring-opening to form levulinic acid derivatives or polymerizes into dark resins.

  • The Amine Tail: Is basic (

    
    ). It naturally scavenges protons (even from silica gel), creating localized acidic environments that trigger the furan decomposition mentioned above.
    

This guide abandons generic advice to focus on the specific causality of these failures and how to engineer your purification to bypass them.

Module 1: The "Black Tar" Distillation (Thermal Instability)

Issue: The crude oil darkens rapidly upon heating; vacuum distillation yields are low due to polymerization in the pot.

Root Cause Analysis

Furan derivatives are thermally liable to intermolecular dehydration and oxidative polymerization . This is catalyzed by trace acids. If your crude reaction mixture (often a Mannich reaction using acetic acid) is not completely neutralized, the residual acid acts as a catalyst for polymerization as soon as heat is applied.

Troubleshooting Protocol: The "High-Vac" Rescue

Do not attempt simple distillation at atmospheric pressure. The boiling point (approx. 217°C at 760 mmHg) is above the decomposition threshold.

Step-by-Step Optimization:

  • The pH Check (Critical): Before any heat is applied, ensure the crude oil is basic (pH 10-11). If you neutralized with weak base, re-dissolve in EtOAc and wash with 10% NaOH. Trace acidity is the enemy.

  • Vacuum Requirements: You must achieve < 1 mmHg (Torr).

    • Target: 92–96°C at 0.2–0.5 mmHg.[1][2]

  • Apparatus Setup: Use a short-path distillation head (Vigreux columns increase residence time and thermal exposure).

  • The "Anti-Ox" Additive: Add a trace amount (0.1% w/w) of BHT (Butylated hydroxytoluene) or Hydroquinone to the pot to inhibit radical polymerization during heating.

Quantitative Reference Table:

Pressure (mmHg)Boiling Point (°C)Risk LevelRecommendation
760 (Atm)~217°C (Decomp)CRITICAL DO NOT ATTEMPT
10~130-140°CHighRisky; significant darkening likely.
0.5 92-96°C Optimal Standard operating window.
0.0565-70°CIdealRequires high-vac pump/diffusion pump.

Module 2: The "Sticky" Column (Chromatography Issues)

Issue: The compound streaks (tails) on TLC and silica columns, leading to poor separation from impurities like bis-Mannich byproducts.

Root Cause Analysis

Silica gel is slightly acidic (


). The dimethylamino group interacts strongly with the silanol protons (

), causing the compound to "drag." Furthermore, this acidic surface can degrade the furan ring on the column, leading to lost mass.
Troubleshooting Protocol: Amine Deactivation

You must neutralize the silica surface before the compound touches it.

The "Triethylamine (TEA) Shield" Method:

  • Slurry Prep: Prepare your silica slurry using your mobile phase plus 1-2% Triethylamine .

  • Flush: Pour the column and flush with 2 column volumes (CV) of this TEA-doped solvent. This saturates the acidic silanol sites.

  • Elution: Run your column with a mobile phase containing 0.5% TEA or 1% NH₄OH (if using DCM/MeOH).

  • Solvent System: Avoid pure hexanes/EtOAc. The polarity of the amino-alcohol usually requires:

    • DCM : Methanol : NH₄OH (90 : 9 : 1) for high polarity.

    • EtOAc : Hexanes : TEA (60 : 39 : 1) for lower polarity.

Module 3: The "Disappearing Yield" (Workup & Stability)

Issue: Yield loss during extraction or storage; formation of emulsions.

Visualizing the Stability Pathway

The following diagram illustrates the "Safe Zone" for handling furan-amines. Deviating into Acidic zones triggers ring opening; Oxidative zones trigger polymerization.

G Start Crude Reaction Mix (Mannich Base) Acidic Acidic pH (<7) Protonation Start->Acidic Direct Workup Basic Basic pH (10-12) Free Base Form Start->Basic Quench w/ NaOH RingOpen Ring Opening (Levulinic Acid Formation) Acidic->RingOpen Rapid Hydrolysis Stable Stable Oil (Ready for Extraction) Basic->Stable Partition to Organic Stable->Basic Store under N2 Oxidation Oxidation/Polymerization (Darkening) Stable->Oxidation Air/Light Exposure

Caption: Stability logic flow. The "Green Path" (Basic pH) is the only viable route to isolate the intact furan ring.

Critical Workup Protocol
  • Quenching: If synthesizing via the Mannich reaction (acetic acid solvent), remove bulk acetic acid via vacuum first.

  • Neutralization: Add crushed ice to the residue, then slowly add 40% NaOH with external cooling.

    • Target: pH 11–12.

    • Why: You must ensure the amine is fully deprotonated to extract it into organic solvent (EtOAc or DCM).

  • Salting Out: The amino-alcohol is water-soluble.[3] Saturate the aqueous layer with NaCl to force the product into the organic layer.

  • Drying: Use Potassium Carbonate (

    
    )  instead of Magnesium Sulfate (
    
    
    
    ).
    
    
    is slightly acidic (Lewis acid) and can cause degradation;
    
    
    buffers the solution.

Analytical Validation (Is it pure?)

Issue: NMR shows broad peaks or "ghost" multiplets.

  • ¹H NMR Tip: Run the sample in CDCl₃ with a drop of D₂O shake. This exchanges the -OH proton and sharpens the spectrum, removing coupling interference from the alcohol group.

  • Impurity Markers: Watch for:

    • 
       ppm (Aldehyde from oxidation).
      
    • 
       ppm (Complex multiplets indicating polymerized furan rings).
      

Frequently Asked Questions (FAQ)

Q1: Can I store the free base, or should I make a salt? A: The free base is an oil that oxidizes (darkens) over time. For long-term storage (>1 month), convert it to the Oxalate or Hydrochloride salt.

  • Warning: If making the HCl salt, use anhydrous HCl in ether/dioxane. Do not use aqueous HCl, or you will open the furan ring.

Q2: My product is red/brown after distillation. Is it ruined? A: Not necessarily. Furan amines are "auto-chromic"—trace oxidation products have high extinction coefficients. If NMR shows >95% purity, the color is cosmetic. Store under Argon in the dark to prevent further darkening.

Q3: I see a "Bis-Mannich" impurity. How do I remove it? A: This is the 2,5-disubstituted furan. It has a significantly higher boiling point and lower polarity.

  • Removal: It usually remains in the pot during careful vacuum distillation. If using chromatography, the Bis-product elutes before the desired mono-product due to the lack of the free alcohol group (if the starting material was furfuryl alcohol).

References

  • Synthesis and Distillation Parameters

    • Process for preparing 5-dimethylaminomethyl-2-furanmethanol.[2][4][5] European Patent EP0036716A1. (1981). Describes the Mannich reaction and vacuum distillation at 92-96°C/0.2-0.5 mmHg.

  • Furan Ring Stability

    • Delatour, T., et al. (2020).[6] Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food.[7] Food Chemistry, 303, 125406. Details the mechanisms of furan ring dehydration and thermal instability.

  • Physical Properties & Safety

    • National Institute of Standards and Technology (NIST). 2-Furanmethanol Properties.
  • Mannich Reaction Mechanisms

    • Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses.[8][9] CRC Press.[10] (General reference for amine purification logic).

Sources

Optimization

Solubility issues of 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride in organic solvents

Technical Support Center: Solubility & Handling Guide Topic: 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride Document ID: TS-DMAF-SOL-01 Version: 2.4 (Current) Executive Summary This guide addresses the persi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide Topic: 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride Document ID: TS-DMAF-SOL-01 Version: 2.4 (Current)

Executive Summary

This guide addresses the persistent solubility challenges associated with 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride . As a bifunctional furan derivative containing both a carboxylic acid and a tertiary amine, this compound behaves as a zwitterionic amino acid precursor. Its commercial form (HCl salt) dictates a specific solubility profile that often confuses researchers attempting standard organic synthesis workflows.

The Core Issue: Users frequently attempt to dissolve this compound in non-polar organic solvents (DCM, EtOAc, Toluene) for acylation or coupling reactions, resulting in suspension failures. This guide provides the physicochemical justification and validated protocols to overcome these limitations.

Module 1: The Physicochemical Reality

To troubleshoot effectively, you must understand the species present in your flask. This compound is not a simple organic acid; it is an ionic salt lattice.

The Species Matrix

The solubility depends entirely on the protonation state, which is dictated by the solvent and pH.

StateStructureDominant Solvent Compatibility
Commercial Input HCl Salt (

,

)
Water, Methanol, DMSO, DMF. (Insoluble in DCM, EtOAc, Hexanes)
Isoelectric (pI) Zwitterion (

,

)
Poor in ALL solvents. (Often precipitates from water; insoluble in organics)
Basic pH Carboxylate (

,

)
Water (High pH). (Insoluble in organics)
Derivatized Methyl Ester (

,

)
DCM, EtOAc, Alcohols. (Requires chemical modification)
Solubility Reference Table

Data based on 25°C standard conditions.

SolventSolubility RatingTechnical Note
Water ⭐⭐⭐⭐⭐ (High)Dissolves instantly. pH will be acidic (~2-3).
Methanol / Ethanol ⭐⭐⭐⭐ (Good)Best choice for transferring to organic reactions.
DMSO / DMF ⭐⭐⭐⭐ (Good)Recommended for amide couplings and SNAr reactions.
Dichloromethane (DCM) ❌ (Insoluble)Forms a suspension. Do not use for initial dissolution.
Ethyl Acetate (EtOAc) ❌ (Insoluble)Insoluble. Cannot be used for extraction of the parent salt.
THF ⭐ (Trace/Poor)May swell or partially dissolve if heated, but unreliable.

Module 2: Validated Protocols

Do not attempt to force solubility in incompatible solvents. Use these established workflows.

Protocol A: The "Solvent Switch" for Amide Coupling

Use this when you need to react the carboxylic acid group (e.g., with an amine) but the literature procedure suggests DCM.

  • Dissolution: Dissolve the HCl salt in anhydrous DMF or DMAc (Minimum volume, approx. 5-10 mL/g).

    • Note: If the salt is stubborn, warm to 40°C under

      
      .
      
  • Base Activation: Add 2.5 - 3.0 equivalents of DIPEA (Diisopropylethylamine) .

    • Mechanism:[1][2][3][4][5] The first equivalent neutralizes the HCl counterion. The second neutralizes the carboxylic acid for activation.

    • Observation: The solution may become cloudy briefly as amine salts form, but the active substrate remains in solution.

  • Coupling: Add your coupling reagent (e.g., HATU, COMU) directly to this DMF solution.

  • Workup: Do not attempt an aqueous extraction yet. Evaporate DMF or dilute with a massive excess of water to precipitate the product (if hydrophobic).

Protocol B: Thionyl Chloride Conversion (Acid Chloride Synthesis)

Use this to activate the acid without solubility concerns.

  • Suspension: Suspend the solid HCl salt in Thionyl Chloride (

    
    )  (5-10 eq). No co-solvent is needed.
    
  • Catalysis: Add 1-2 drops of DMF .

  • Reaction: Reflux at 70-80°C.

    • Critical Checkpoint: The solid will dissolve as it converts to the acid chloride (

      
      ). Evolution of 
      
      
      
      and
      
      
      gas confirms reaction progress.
  • Isolation: Evaporate excess

    
     to dryness. The resulting residue is the acid chloride hydrochloride, which is now soluble in DCM/THF for subsequent steps.
    

Module 3: Visualizing the Workflow

The following logic map illustrates the decision process for solvent selection based on your intended chemical transformation.

SolubilityLogic Start Start: 5-Dimethylaminomethyl-furan-2-COOH (HCl) Goal What is your goal? Start->Goal Coupling Amide Coupling Goal->Coupling Synthesis Activation Make Acid Chloride Goal->Activation Activation Analysis NMR / HPLC Goal->Analysis QC DCM_Fail STOP: Insoluble in DCM/EtOAc. Reaction will fail. Coupling->DCM_Fail Standard Protocol? DMF_Route Dissolve in DMF/DMSO + 3 eq. DIPEA Coupling->DMF_Route Correct Protocol SOCl2_Route Suspend in SOCl2 (Neat) Reflux -> Dissolution Activation->SOCl2_Route Polar_Route Use D2O, DMSO-d6, or MeOH-d4 Analysis->Polar_Route

Figure 1: Decision tree for handling 5-Dimethylaminomethyl-furan-2-carboxylic acid HCl based on application.

Module 4: Troubleshooting & FAQs

Q1: I tried extracting the compound from water into EtOAc at pH 7, but the organic layer is empty. Why? A: At pH 7, the compound exists primarily as a zwitterion (


 and 

). Zwitterions have high lattice energies and extremely low solubility in non-polar organic solvents like EtOAc. Fix: You cannot extract the parent acid into organics efficiently. You must either evaporate the aqueous phase (lyophilization) or use a resin-based capture (e.g., strong cation exchange) to isolate it.

Q2: Can I use Methanol for the reaction? A: Yes, but with caution. Methanol is nucleophilic. If you are activating the carboxylic acid (e.g., with EDC or SOCl2), the methanol will react to form the methyl ester . Only use methanol if you intend to esterify or if the reaction is not sensitive to alcohols (e.g., simple salt formation).

Q3: My reaction in DMF turned black/dark brown. A: Furan derivatives are electron-rich and sensitive to oxidation and acid-catalyzed polymerization ("tarring"). Fix: Ensure your DMF is amine-free and anhydrous. Perform all reactions under an inert atmosphere (Nitrogen/Argon). Avoid prolonged heating above 80°C unless necessary.

Q4: How do I remove DMSO after the reaction? A: Since the product is likely an amine, you can perform an acidic workup if your product is stable.

  • Dilute reaction mixture with water.

  • Wash with EtOAc (removes non-polar impurities; product stays in water if protonated).

  • Basify aqueous layer to pH > 10.

  • Extract product into EtOAc/DCM (Product is now a neutral amine). Note: This only works if the "Product" is no longer a zwitterion (i.e., you have reacted the carboxylic acid to form an amide/ester).

References

  • Google Patents. Process for preparing 5-dimethylaminomethyl-2-furanmethanol. (Detailed synthesis and handling of the dimethylaminomethyl-furan moiety). EP0036716A1.
  • ResearchGate . Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents. (General solubility trends for furan-carboxylic acids). Available at: [Link]

Sources

Troubleshooting

Optimizing reaction conditions for the amidation of 2-furancarboxylic acid

Technical Support Guide: Optimizing Reaction Conditions for the Amidation of 2-Furancarboxylic Acid Executive Summary The amidation of 2-furancarboxylic acid (2-furoic acid) presents unique challenges compared to standar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing Reaction Conditions for the Amidation of 2-Furancarboxylic Acid

Executive Summary

The amidation of 2-furancarboxylic acid (2-furoic acid) presents unique challenges compared to standard benzoic acid derivatives.[1] While the furan ring is electron-rich (diene-like character), it is chemically fragile.[2][1] It exhibits significant sensitivity to strong acids (ring-opening polymerization) and thermal stress (decarboxylation).[1]

This guide moves beyond generic amide coupling protocols to address the specific physicochemical constraints of the furan moiety. The recommended "Gold Standard" protocol utilizes T3P® (Propylphosphonic anhydride) due to its mild activation profile and water-soluble byproducts, minimizing the risk of furan degradation.[1]

Module 1: Critical Reagent Selection

Q: Why is my standard EDC/HOBt or SOCl₂ protocol failing with 2-furoic acid?

A: The failure often stems from the aggressive nature of the activation species or the acidic byproducts generated.

  • Acid Chlorides (SOCl₂/Oxalyl Chloride): While effective for simple acids, generating 2-furoyl chloride requires care.[2][1] The HCl byproduct can catalyze the polymerization of the furan ring, leading to "black tar" formation. If you must use this route, catalytic DMF with oxalyl chloride in neutral solvent (DCM) at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     is preferred over refluxing SOCl₂.[1]
    
  • EDC/HOBt: This is generally safe but often suffers from slow kinetics with electron-rich acids like 2-furoic acid, leading to incomplete conversion and difficult purification.[2][1]

Recommendation: Switch to T3P (Propylphosphonic anhydride) or HATU .[1]

ReagentSuitabilityProsCons
T3P Optimal Low epimerization, water-soluble byproducts, mild pH profile.[2][1]Requires a tertiary base (DIEA/TEA); slower kinetics than HATU.[1]
HATU High Extremely fast kinetics; excellent for hindered amines.[2][1]Expensive; removing urea byproduct can be difficult; risk of guanidinylation if amine is in excess.[1]
SOCl₂ Moderate/Low Cheap; scalable.[2][1]High risk of furan ring degradation (tarring); requires strict anhydrous conditions.[1]

Module 2: Standard Operating Procedure (SOP)

Protocol: T3P-Mediated Amidation of 2-Furancarboxylic Acid

This protocol is designed to operate within the "Safe Stability Window" of the furan ring (pH 5–8, Temp <


).[1]

Materials:

  • 2-Furancarboxylic acid (1.0 equiv)[1]

  • Amine (1.1 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2][1]

  • Coupling Agent: T3P (50% w/w in EtOAc or 2-MeTHF) (1.5 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF)[1]

Step-by-Step Workflow:

  • Dissolution: Charge a reaction vessel with 2-furancarboxylic acid, the amine, and the solvent (concentration ~0.2 M).

  • Base Addition: Add DIPEA dropwise at

    
    .[1] Crucial: Ensure the solution is basic (pH > 8) before adding T3P to prevent acid-catalyzed decomposition.[1]
    
  • Activation: Add the T3P solution dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT). Stir for 2–12 hours.

    • Note: If the amine is unreactive, heat to

      
      .[1] Do NOT exceed 
      
      
      
      .[1]
  • Work-up (The "T3P Advantage"):

    • Add water to the reaction mixture.

    • Separate the organic layer.[1]

    • Wash with 0.5 M NaOH (removes unreacted acid and T3P byproducts).[1]

    • Wash with 0.5 M HCl (removes unreacted amine).[1] Perform quickly to avoid acid exposure to the furan product.

    • Wash with brine, dry over MgSO₄, and concentrate.[2][1]

Module 3: Troubleshooting Guide

Issue 1: "The reaction mixture turned black/dark brown."
  • Diagnosis: Furan Ring Opening (Polymerization).[1]

  • Cause: Exposure to strong acids or high temperatures.[2][1] The furan ring acts as a diene and can polymerize under acidic conditions (similar to furfuryl alcohol polymerization).[1]

  • Solution:

    • Ensure excess base (DIPEA/TEA) is present before adding the coupling agent.[1]

    • Avoid using neat thionyl chloride.[2][1]

    • Keep reaction temperature below

      
      .
      
Issue 2: "I see low yield and gas evolution when heating."
  • Diagnosis: Decarboxylation.[2][1][3][4][5]

  • Cause: 2-Furoic acid is prone to thermal decarboxylation, releasing CO₂ and forming furan (bp ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ), which evaporates.[1] This is activated at temperatures > 
    
    
    
    but can occur slowly at lower temperatures (
    
    
    ) over long periods.[1]
  • Solution:

    • Strictly limit temperature to maximum

      
       .
      
    • Do not use microwave irradiation above

      
       for this substrate.[1]
      
Issue 3: "Product decomposes on the silica column."
  • Diagnosis: Acidic Hydrolysis/Rearrangement on Silica.[2][1]

  • Cause: Silica gel is slightly acidic (pH 4–5).[1] Prolonged contact can degrade electron-rich furan amides.[2][1]

  • Solution:

    • Neutralize Silica: Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent.

    • Alternative Purification: Recrystallization is often superior for furan amides.[1] Solvents like Acetonitrile (MeCN) or Ethanol/Water mixtures are effective.[1]

Module 4: Technical Visualization

Figure 1: Reaction Optimization Decision Tree

This logic flow helps users select the correct pathway based on their specific amine partner and available equipment.

G cluster_safety Safety Checks Start Start: 2-Furoic Acid Amidation AmineType Analyze Amine Partner Start->AmineType Primary Primary/Secondary (Non-hindered) AmineType->Primary Hindered Sterically Hindered (e.g., t-butyl amine) AmineType->Hindered Aniline Electron-Deficient (Anilines) AmineType->Aniline T3P_Route Protocol A: T3P in EtOAc (Mild, Clean Workup) Primary->T3P_Route Preferred HATU_Route Protocol B: HATU in DMF (High Reactivity) Hindered->HATU_Route If T3P fails Aniline->HATU_Route Standard AcidCl_Route Protocol C: Ghosez Reagent or Oxalyl Cl (0°C) Aniline->AcidCl_Route If very unreactive TempCheck Temp < 80°C? (Avoid Decarboxylation) T3P_Route->TempCheck HATU_Route->TempCheck BaseCheck pH > 8? (Avoid Ring Opening) AcidCl_Route->BaseCheck

Caption: Decision matrix for selecting the optimal coupling reagent based on amine sterics and electronics, with integrated safety checks for furan stability.

Figure 2: Furan Stability Landscape

A visual guide to the "Safe Zone" for processing 2-furoic acid derivatives.[1]

Stability cluster_zones Operating Conditions vs. Furan Integrity Safe SAFE ZONE Temp: 0-80°C pH: 5-9 Reagent: T3P/HATU AcidRisk RISK: Ring Opening (Polymerization) Cond: pH < 4, Strong Acids Safe->AcidRisk Excess Acid (e.g., SOCl2 reflux) ThermalRisk RISK: Decarboxylation (Loss of CO2) Cond: Temp > 130°C Safe->ThermalRisk High Heat (e.g., DMSO reflux)

Caption: The "Safe Zone" for 2-furoic acid amidation lies between pH 5-9 and temperatures below 80°C. Deviating triggers specific degradation pathways.[2][1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2][1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][6] Organic Process Research & Development, 20(2), 140–177.[2][1] [1]

  • Patterson, J. W. (2016).[2][1] Propylphosphonic Anhydride (T3P): A Benign Reagent for Diverse Applications. Sigma-Aldrich Technical Bulletin.

  • Li, J. (2013).[2][1] Decarboxylation of Heteroaromatic Acids. In: Name Reactions in Heterocyclic Chemistry II. Wiley.[2][1] (Confirming decarboxylation onset >140°C for furan derivatives).

  • Bachem. (2024).[2][1] Peptide Coupling Reagents Guide. (Comparison of HATU vs. T3P for hindered amines).

  • Organic Syntheses. (1941).[2][1][7] 2-Furoic Acid Preparation and Stability Notes. Org. Synth. Coll. Vol. 1, p. 276.[2][1][7]

Sources

Optimization

How to avoid degradation of furan compounds during storage

Current Status: Online | Queue: Low | Expert: Senior Application Scientist Welcome to the Furan Stability Support Center. We understand that furan compounds (e.g., Furan, Furfural, 2-Methylfuran) are notoriously labile,...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Queue: Low | Expert: Senior Application Scientist

Welcome to the Furan Stability Support Center. We understand that furan compounds (e.g., Furan, Furfural, 2-Methylfuran) are notoriously labile, often degrading from clear liquids to black tars or forming explosive peroxides during storage.

This guide is structured as a series of resolved support tickets addressing the most critical failure points we see in the field.

Ticket #001: "Why has my clear Furan turned brown/black?"

User: Dr. A. Chemist, Medicinal Chemistry Dept. Issue: “I purchased 2-Methylfuran three months ago. It was stored in a clear bottle on the shelf. Today, it is dark brown and viscous. Is it still usable?”

Technical Diagnosis

Your sample has undergone oxidative polymerization . This is the most common degradation pathway for furanics. Unlike simple solvents, furans are dienes that are highly susceptible to autoxidation.

The Mechanism:

  • Radical Initiation: UV light or trace metals initiate the formation of a radical on the furan ring (often at the

    
    -position).
    
  • Peroxidation: This radical reacts with atmospheric oxygen (

    
    ) to form unstable hydroperoxides or endoperoxides.
    
  • Ring Opening & Polymerization: These peroxides decompose, leading to ring opening. The resulting unsaturated dicarbonyls are highly reactive electrophiles that cross-link with remaining furan molecules, forming high-molecular-weight polymers known as humins . The color shift (Yellow

    
     Brown 
    
    
    
    Black) correlates with the conjugation length of these polymers.

Status: Do NOT use. The presence of viscosity indicates significant polymerization. Distillation is required, but check for peroxides first (see Ticket #003).[1][2]

Visualization: The Degradation Pathway

FuranDegradation Furan Fresh Furan (Clear Liquid) Radical Furan Radical Furan->Radical H-abstraction Initiator Trigger: UV Light / Heat Initiator->Radical Peroxide Furan Peroxide (Explosion Hazard) Radical->Peroxide Autoxidation Oxygen + O2 (Air) Oxygen->Peroxide RingOpen Ring Opening (Dicarbonyls) Peroxide->RingOpen Decomposition Polymer Humins (Dark Tars) RingOpen->Polymer Polymerization

Figure 1: The cascade from clear solvent to dark polymer. Note the formation of the peroxide intermediate, which poses a safety risk before the visible color change occurs.

Ticket #002: "What is the Gold Standard for Storage?"

User: Process Development Team Issue: “We are scaling up a synthesis using Furfural. We need to store 50L for 6 months. What are the exact specs to prevent degradation?”

The Protocol: The "Cold-Dark-Inert" Triad

To halt the mechanism described in Ticket #001, you must remove the energy source (Heat/Light) and the reactant (Oxygen).

The Standard Operating Procedure (SOP):

  • Container Selection:

    • Material: Amber borosilicate glass or stainless steel drums. Never use clear glass.

    • Seal: Use Teflon (PTFE) lined caps. Rubber seals can be degraded by furan vapors, leaching plasticizers into your sample.

  • Atmosphere (The Critical Step):

    • Sparging: Before sealing, sparge the liquid with dry Argon for 15 minutes.

    • Headspace: Overlay the headspace with Argon.

    • Why Argon over Nitrogen? Argon is denser than air (

      
       g/L vs 
      
      
      
      g/L). It settles over the liquid surface, creating a more effective physical barrier against oxygen diffusion than nitrogen.
  • Temperature:

    • Store at 2°C – 8°C .

    • For highly unstable derivatives (e.g., 2,5-Dimethylfuran), storage at -20°C is recommended.

Storage Condition Matrix
ConditionShelf Life EstimateRisk Level
Amb. Temp / Clear Glass / Air < 1 WeekCRITICAL (High Peroxide/Polymer risk)
Amb. Temp / Amber Glass / Air 1 - 4 WeeksHIGH (Slow darkening)
4°C / Amber Glass / Nitrogen 3 - 6 MonthsLOW (Standard Lab Practice)
-20°C / Amber Glass / Argon > 1 YearOPTIMAL (Long-term Banking)
Ticket #003: "Safety Check: Peroxide Detection & Removal"

User: Lab Safety Officer Issue: “We found an old bottle of THF (a furan derivative). Can we just distill it?”

Immediate Action Required

STOP. Do not distill furan compounds without testing for peroxides. Distillation concentrates peroxides in the pot residue, leading to violent explosions.

Step 1: The Test (Quantifiable)

Use semi-quantitative peroxide test strips (e.g., Quantofix®) or the Ferrous Thiocyanate Test :

  • Mix 1 mL of sample with 1 mL of freshly prepared reagent (equal parts 1% ferrous ammonium sulfate and 1M sulfuric acid).

  • Add 1 drop of 0.1M ammonium thiocyanate.

  • Result: Red/Blood color = Peroxides present.[2]

Step 2: The Decision Tree

Follow this logic flow to determine the fate of your sample.

PeroxideSafety Start Inspect Sample Visual Crystals or Solids Visible? Start->Visual Test Peroxide Test (Strips/Chemical) Visual->Test No (Liquid) Bomb DO NOT OPEN Contact EHS (Explosion Risk) Visual->Bomb Yes (Crystals) Discard Discard as HazWaste Test->Discard > 100 ppm Clean Safe to Use Test->Clean < 10 ppm Purify Purification Protocol (Activated Alumina) Test->Purify 10 - 100 ppm

Figure 2: Safety decision matrix. Note that visible crystals indicate advanced peroxide formation, requiring professional disposal (Bomb Squad/EHS).

Step 3: Remediation (The Alumina Protocol)

If peroxides are low (10-100 ppm), remove them via adsorption. Do not use distillation to remove peroxides.

  • Pack a glass column with Activated Basic Alumina (approx. 20g alumina per 100g solvent).

  • Pass the furan compound through the column under gravity or slight nitrogen pressure.

  • Retest the eluent. Peroxides adhere to the alumina.

  • Flush the used alumina with dilute ferrous sulfate before disposal to deactivate adsorbed peroxides.[2][3]

Ticket #004: "Should I use Stabilizers (BHT)?"

User: Supply Chain Manager Issue: “We can buy Furan stabilized with BHT or unstabilized. Does it matter for synthesis?”

Recommendation: Yes, buy Stabilized.

Unless your specific catalytic process is poisoned by phenols, Butylated Hydroxytoluene (BHT) is essential for preventing the radical chain reaction described in Ticket #001.

  • Standard Concentration: 250 – 400 ppm (0.025% - 0.04%).

  • Mechanism: BHT acts as a radical scavenger. It donates a hydrogen atom to the furan peroxy radical, terminating the chain reaction before it destroys the bulk solvent.

  • Removal: If BHT interferes with your reaction, it can be removed immediately prior to use by flash chromatography (silica plug) or distillation.

References & Authority
  • Sigma-Aldrich (Merck). Peroxide Forming Solvents - Technical Bulletin. (Defines Furan/THF as Class B peroxide formers).

  • National Institutes of Health (NIH) - PubChem. Furan: Safety and Hazards. (Details flammability and explosive peroxide risks).

  • Clark, D. E. Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 2001. (The authoritative academic review on peroxide mechanisms).

  • University of Colorado Boulder EHS. Peroxide Forming Chemicals Guidance. (Provides the specific testing and storage intervals cited in Ticket #002).

Disclaimer: This guide is for informational purposes for trained personnel. Always consult your institution's Environmental Health & Safety (EHS) office before handling potentially explosive peroxides.

Sources

Troubleshooting

Advanced Technical Support: HPLC Analysis of Polar Furan Derivatives

Executive Summary & Diagnostic Workflow The analysis of polar furan derivatives—specifically 5-Hydroxymethylfurfural (HMF) , Furfural , and 2-Furoic Acid —presents a unique "polarity trap" for chromatographers. These com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

The analysis of polar furan derivatives—specifically 5-Hydroxymethylfurfural (HMF) , Furfural , and 2-Furoic Acid —presents a unique "polarity trap" for chromatographers. These compounds possess a dual nature: an aromatic furan ring (hydrophobic) and polar functional groups (aldehyde, hydroxyl, carboxyl).

The Core Challenge: On standard C18 columns, these analytes often elute near the void volume (


) due to insufficient retention, leading to co-elution with matrix interferences. Conversely, in HILIC modes, the complex biomass or fermentation matrices often used with these compounds can cause severe ion-suppression or solubility issues.

Below is the master diagnostic logic for troubleshooting these specific analytes.

TroubleshootingLogic Start Symptom Observed Issue1 No Retention / Elution at Void (t0) Start->Issue1 Issue2 Peak Tailing / Asymmetry > 1.5 Start->Issue2 Issue3 Ghost Peaks / Quantitative Drift Start->Issue3 Sol1 CHECK: Phase Collapse? Issue1->Sol1 Sol2 CHECK: Secondary Silanol Interactions? Issue2->Sol2 Sol3 CHECK: Sample Degradation? Issue3->Sol3 Act1 ACTION: Switch to C18-AQ (100% Aqueous Stable) or HILIC Sol1->Act1 Act2 ACTION: Lower pH < 3.0 (Suppress ionization of Furoic Acid pKa ~3.17) Sol2->Act2 Act3 ACTION: HMF degrades to Levulinic Acid. Protect from light/heat. Sol3->Act3

Figure 1: Diagnostic Logic Flow. A systematic approach to identifying the root cause of chromatographic failure for furan derivatives.

Critical Troubleshooting Q&A
Category A: Retention & Separation Failures [1]

Q1: My HMF and Furoic Acid peaks are eluting immediately (t < 2 min) and co-eluting with the solvent front. I am using a standard C18 column. What is happening?

The Mechanism: You are likely experiencing "Phase Collapse" (Dewetting) . Standard C18 chains are highly hydrophobic. To retain polar furans, you must use high aqueous content (>95% water). Under these conditions, the C18 chains on a standard column fold down onto the silica surface to escape the water, effectively reducing the surface area available for interaction to near zero.

The Fix:

  • Immediate: Switch to a C18-AQ (Aquatic) or Polar-Embedded column. These phases have hydrophilic end-capping or embedded polar groups that keep the C18 chains extended even in 100% water.

  • Alternative: If you are analyzing fermentation broth, consider Ion Exclusion Chromatography (ICE) (e.g., Bio-Rad Aminex HPX-87H). This separates based on Donnan exclusion and size, ideal for sugars + furans, though resolution is lower than HPLC.

Q2: I switched to HILIC, but my retention times are drifting significantly between injections. Why?

The Mechanism: HILIC relies on a "water layer" adsorbed onto the polar stationary phase. Drifting retention usually indicates that this water layer is not in equilibrium. Furan samples in organic solvents (like acetonitrile extracts from transformers) can strip this layer, while aqueous samples can oversaturate it.

The Fix:

  • Equilibration: HILIC requires longer equilibration than Reverse Phase (RP). Allow 20–30 column volumes between gradients.

  • Sample Diluent: Match the sample diluent to the initial mobile phase (e.g., 90% Acetonitrile). Injecting water-rich samples into a HILIC column disrupts the partitioning mechanism.

Category B: Peak Shape & Chemistry

Q3: Furoic acid shows severe tailing, while Furfural looks fine. Why the difference?

The Mechanism: This is a pKa vs. pH mismatch .

  • Furfural & HMF: Neutral aldehydes (non-ionizable in standard ranges).

  • 2-Furoic Acid: A carboxylic acid with a pKa of ~3.17. If your Mobile Phase pH is near the pKa (e.g., pH 3–4), the acid exists as a mixture of ionized (COO-) and neutral (COOH) forms, causing peak splitting or broadening. If pH > pKa, it is fully ionized and may interact with positively charged residual silanols on the silica support (Secondary Interactions).

The Fix:

  • Acidify the Mobile Phase: Lower the pH to < 2.5 (e.g., 0.1% Formic Acid or Phosphoric Acid). This forces Furoic Acid into its neutral (COOH) state, increasing retention on C18 and eliminating silanol attraction.

Category C: Stability & Ghost Peaks

Q4: I see new, unknown peaks appearing in my standards after 24 hours. Is my column contaminated?

The Mechanism: It is likely sample degradation , not column contamination.

  • HMF Instability: HMF is photosensitive and thermally unstable. In aqueous acidic environments, it degrades into Levulinic Acid and Formic Acid .

  • Furfural Oxidation: Furfural slowly oxidizes to Furoic Acid upon exposure to air.

The Fix:

  • Fresh Prep: Prepare standards daily.

  • Amber Vials: Strictly use amber glassware to block UV light.

  • Temperature: Keep the autosampler at 4°C.

Validated Experimental Protocols

Below are two distinct methodologies. Method A is the recommended starting point for general purity analysis. Method B is for complex biomass matrices containing sugars.

Method A: High-Stability Reverse Phase (The "Gold Standard")

Best for: Drug impurities, finished products, transformer oil extracts.

ParameterSpecificationRationale
Column C18-AQ (e.g., Agilent Zorbax SB-Aq, Waters T3), 150 x 4.6 mm, 3.5 or 5 µmPrevents phase collapse in high-aqueous conditions.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses ionization of Furoic Acid; MS compatible.
Mobile Phase B Acetonitrile (100%)Strong solvent for elution.
Flow Rate 1.0 mL/minStandard backpressure management.
Temperature 30°CImproves mass transfer without accelerating HMF degradation.
Detection (UV) 284 nm (HMF), 277 nm (Furfural), 254 nm (Furoic Acid)Maximize S/N ratio for each analyte.

Gradient Profile:

  • 0-2 min: 98% A (Isocratic hold to retain polar furans).

  • 2-10 min: Ramp to 20% B (Elute less polar impurities).

  • 10-15 min: Ramp to 90% B (Column wash).

  • 15-20 min: Re-equilibrate at 98% A.

Method B: Ion Exclusion Chromatography (ICE)

Best for: Fermentation broths, biomass hydrolysates (Sugars + Furans).

  • Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm).

  • Mobile Phase: 5 mM Sulfuric Acid (Isocratic).

  • Flow Rate: 0.6 mL/min.

  • Temp: 50–60°C.

  • Detection: RID (Refractive Index) for sugars; UV @ 210 nm for furans.

  • Note: This method is robust but has lower resolution than Method A.

Decision Matrix: Column Selection

Use this diagram to select the correct stationary phase based on your sample matrix and analyte mix.

ColumnSelection Input Sample Matrix Clean Clean Matrix (Pharma/Water) Input->Clean Dirty Complex Matrix (Biomass/Fermentation) Input->Dirty C18-AQ (Aquatic) C18-AQ (Aquatic) Clean->C18-AQ (Aquatic) General Use HILIC HILIC Clean->HILIC If retention < 1 min on C18-AQ Ion Exclusion (ICE) Ion Exclusion (ICE) Dirty->Ion Exclusion (ICE) High Sugar Content C18-AQ + SPE Cleanup C18-AQ + SPE Cleanup Dirty->C18-AQ + SPE Cleanup Trace Analysis

Figure 2: Column Selection Matrix. A guide to selecting stationary phases based on matrix complexity and sugar content.

References
  • Choudhary, R., et al. (2012). "Effect of pH and temperature on the stability of 5-hydroxymethylfurfural (HMF) in aqueous environment." Journal of Food Science and Technology. Link

  • National Renewable Energy Laboratory (NREL). (2008). "Determination of Sugars, Byproducts, and Degradation Products in Liquid Fraction Process Samples." Technical Report NREL/TP-510-42623. Link

  • Petkova, N., et al. (2020). "HPLC-RID method for determination of sugars and furans in biomass hydrolysates." Industrial Crops and Products. Link

  • Agilent Technologies. (2014). "Analysis of Furanic Compounds in Transformer Oil by Agilent 1290 Infinity Binary UHPLC." Application Note. Link

  • Gokmen, V., & Acar, J. (1999). "Simultaneous determination of 5-hydroxymethylfurfural and furfural in tomato paste by high performance liquid chromatography." Journal of Chromatography A. Link

Sources

Optimization

Preventing byproduct formation in the synthesis of substituted furans

TECHNICAL SUPPORT CENTER: SYNTHETIC ORGANIC CHEMISTRY DIVISION Subject: Troubleshooting Byproduct Formation in Substituted Furan Synthesis Ticket ID: FUR-SYN-2024-OPT Status: Open[1] Mission Statement Welcome to the Fura...

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: SYNTHETIC ORGANIC CHEMISTRY DIVISION Subject: Troubleshooting Byproduct Formation in Substituted Furan Synthesis Ticket ID: FUR-SYN-2024-OPT Status: Open[1]

Mission Statement

Welcome to the Furan Synthesis Technical Support Center. Our goal is to move beyond generic textbook mechanisms and address the specific failure modes that turn high-potential experiments into intractable tars. This guide focuses on the three most common synthetic pathways: Paal-Knorr , Transition-Metal Catalyzed (Gold) , and Feist-Bénary .[1]

Module 1: The Paal-Knorr Synthesis (Acid-Catalyzed)

Context: The cyclization of 1,4-diketones.[1] Primary Failure Mode: Oligomerization/Resinification (Black Tar Formation).

Diagnostic Q&A

Q: My reaction proceeds to full conversion, but I isolate a black, insoluble solid instead of my furan. Why? A: You are likely experiencing acid-catalyzed polymerization .[1] Furans are electron-rich heteroaromatics (masked enol ethers) and are highly sensitive to strong acids.[1] If the furan product remains in the acidic medium after formation, it acts as a nucleophile, attacking unreacted diketone or other furan molecules, leading to polyfuran chains (humin).

Q: How do I stop this without killing the reaction rate? A: You must decouple the cyclization rate from the polymerization rate.

  • Switch to p-TsOH (0.5–1 mol%): Replace mineral acids (HCl/H₂SO₄) with p-Toluenesulfonic acid.[1] It provides sufficient protonation for cyclization but is less aggressive toward the aromatic product.

  • Dean-Stark Trap: The reaction is reversible. Removing water drives the equilibrium forward, allowing you to lower the temperature and acid concentration.

  • Microwave Irradiation: Short bursts of high energy (e.g., 10 min at 120°C) can drive the dehydration step faster than the intermolecular polymerization can occur.

Protocol: Mild Paal-Knorr Cyclization
  • Dissolve 1,4-diketone (1.0 equiv) in Toluene (0.1 M).

  • Add p-TsOH[1]·H₂O (1.0 mol%) .

  • Reflux with a Dean-Stark trap for 2–4 hours.

  • QC Step: Monitor TLC. If the diketone spot disappears but the furan spot is faint/streaking, immediately quench with aqueous NaHCO₃.

  • Purification: Filter through a short plug of basic alumina (neutralizes trace acid) before concentrating.

Logic Visualization: The Divergence Point

PaalKnorr Diketone 1,4-Diketone Enol Mono-Enol Intermediate Diketone->Enol H+ (Cat) Hemiacetal Cyclic Hemiacetal Enol->Hemiacetal Cyclization Furan Substituted Furan (Target) Hemiacetal->Furan - H2O (Dehydration) Polymer Polyfuran/Tar (Byproduct) Furan->Polymer Excess Acid + Heat

Figure 1: The critical divergence in Paal-Knorr synthesis.[1][2] Excess acid exposure post-dehydration triggers electrophilic attack on the electron-rich furan ring.[1]

Module 2: Gold-Catalyzed Synthesis

Context: Cycloisomerization of alkynyl ketones or propargyl alcohols.[1] Primary Failure Mode: Regioisomeric Mixtures (5-exo vs. 6-endo) and Catalyst Deactivation.[1]

Diagnostic Q&A

Q: I am getting a mixture of furan (5-exo) and pyran (6-endo) products. How do I control this? A: This is a competition between the oxygen nucleophile attacking the internal vs. terminal carbon of the gold-activated alkyne.[1]

  • Electronic Control: Electron-deficient alkynes favor 6-endo (pyran).[1] Electron-rich alkynes favor 5-exo (furan).[1]

  • Steric Control (The Fix): Switch to a bulky ligand on the Gold catalyst (e.g., IPr-Au-Cl or tBuXPhos-Au ).[1] Bulky ligands destabilize the transition state for the 6-endo attack, forcing the tighter 5-exo cyclization.[1]

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: You are likely suffering from Product Inhibition or Protodeauration Failure . The furan product coordinates strongly to the Gold(I) center, preventing it from activating a new substrate molecule.

  • Fix: Run the reaction in a coordinating solvent like Acetonitrile or add 5% water. These weakly coordinate to Gold, displacing the furan product and regenerating the active catalyst.

Protocol: Regioselective Au(I) Cyclization
  • Dissolve alkynyl ketone (1.0 equiv) in DCM (0.2 M).

  • Add AuCl₃ (1–5 mol%) or PPh₃AuCl/AgOTf (2 mol%) for higher selectivity.

  • Stir at Room Temperature (RT).

  • QC Step: If reaction stalls, add 2 drops of water or switch solvent to MeCN.

  • Note: Exclude light; silver salts are photosensitive.

Logic Visualization: Regioselectivity Decision Tree

GoldCat Substrate Alkynyl Ketone AuComplex Au-Alkyne Complex Substrate->AuComplex Au(I) TS_5exo 5-exo-dig TS (Kinetic) AuComplex->TS_5exo Bulky Ligand (Steric Pressure) TS_6endo 6-endo-dig TS (Thermodynamic) AuComplex->TS_6endo Small Ligand (Electronic Control) Furan Furan Product TS_5exo->Furan - H+ Pyran Pyran Byproduct TS_6endo->Pyran - H+

Figure 2: Ligand sterics dictate the cyclization mode.[1] Bulky ligands favor the 5-exo pathway yielding furans.[1]

Module 3: Feist-Bénary Synthesis

Context: Condensation of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-haloketones with 

-dicarbonyls.[1][3][4][5][6] Primary Failure Mode: Stable Dihydrofuran Intermediates (Incomplete Aromatization).
Diagnostic Q&A

Q: I isolated a solid that has the correct mass for the intermediate but isn't aromatic. Why didn't it eliminate water? A: The elimination of the hydroxyl group from the dihydrofuran intermediate is the rate-limiting step and often has a high energy barrier, especially if the resulting furan is sterically crowded. This is common in the "Interrupted Feist-Bénary" reaction.[1]

Q: How do I force aromatization? A: Use a Two-Step Protocol . Do not try to force it in one pot with harsh base, which degrades the reagents.

  • Step 1: Perform the condensation with mild base (Pyridine/NH₃) to isolate the dihydrofuran.[5]

  • Step 2: Treat the isolated dihydrofuran with acid (H₂SO₄/AcOH) to force dehydration.

Data Summary: Byproduct Prevention Table
Synthesis TypeCommon ByproductRoot CausePrevention Strategy
Paal-Knorr Black Tar / OligomersAcid-catalyzed polymerization of productUse p-TsOH; Dean-Stark trap; Limit reaction time.[1]
Gold-Catalyzed Pyran Isomers6-endo-dig cyclization pathwayUse bulky phosphine ligands (e.g., JohnPhos, IPr).[1]
Feist-Bénary DihydrofuransHigh barrier to dehydrationAcid-mediated dehydration step (post-isolation).[1][7]
General Ring Opening / OxidationSinglet oxygen sensitivityStore at -20°C under Argon; Add BHT stabilizer.[1]

References

  • Amarnath, V., & Amarnath, K. (1995).[8] Intermediates in the Paal-Knorr Synthesis of Furans.[1][5][6] The Journal of Organic Chemistry.[5] Link[1]

  • Hashmi, A. S. K. (2007).[9] Gold-Catalyzed Organic Reactions.[1][2][6][9][10] Chemical Reviews. Link[1]

  • Zhang, L., & Schmalz, H. G. (2006). Gold-Catalyzed Synthesis of Highly Substituted Furans.[1][6] Angewandte Chemie International Edition. Link[1]

  • Li, C. J., et al. (2002). Feist-Bénary Synthesis in Water.[5][7] Tetrahedron Letters. Link

Sources

Troubleshooting

Technical Support Center: Scaling Up Synthesis of 5-Dimethylaminomethyl-furan-2-carboxylic acid HCl

Executive Summary & Strategy The Challenge: Synthesizing 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride (5-DMA-FCA·HCl) presents a classic "push-pull" conflict in organic chemistry. The furan ring is acid-se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategy

The Challenge: Synthesizing 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride (5-DMA-FCA·HCl) presents a classic "push-pull" conflict in organic chemistry. The furan ring is acid-sensitive (prone to ring-opening polymerization), yet the Mannich reaction typically requires acidic conditions. Furthermore, the product is zwitterionic in its free base form, making isolation from aqueous media notoriously difficult.

The Solution: For scale-up (>100g), we reject the direct chloromethylation route due to the formation of carcinogenic bis(chloromethyl) ether and instability of the intermediate. Instead, we implement a Modified Mannich Protocol on the ester derivative, followed by controlled hydrolysis. This "Protect-React-Deprotect" strategy minimizes tar formation and ensures a crystalline salt product.

Master Protocol: The "Ester-Mannich" Route

Phase A: The Mannich Reaction

Objective: Functionalize the C5 position of Ethyl 2-furoate. Reaction: Ethyl 2-furoate + Paraformaldehyde + Dimethylamine HCl


 Ethyl 5-(dimethylaminomethyl)-2-furoate.

Step-by-Step Guide:

  • Charge: In a glass-lined reactor, charge Ethyl 2-furoate (1.0 eq) and Paraformaldehyde (1.2 eq).

  • Solvent: Add Absolute Ethanol (5 vol). Note: Avoid water; it inhibits the iminium ion formation.

  • Catalyst/Reagent: Add Dimethylamine Hydrochloride (1.3 eq).

  • Activation: Add catalytic conc. HCl (0.05 eq) to initiate depolymerization of paraformaldehyde.

  • Reflux: Heat to mild reflux (78°C) for 12-16 hours.

    • Checkpoint: Monitor by HPLC.[1][2] Look for disappearance of the furan C5 proton signal.

  • Workup: Cool to 20°C. Remove solvent under reduced pressure. Partition residue between Ethyl Acetate and Saturated NaHCO3 .

    • Critical: The product is in the organic layer.[3] The unreacted amine stays in the aqueous layer.

  • Isolation: Dry organic layer (

    
    ), filter, and concentrate to an oil. Yield target: 85-90%.
    
Phase B: Hydrolysis & Salt Formation

Objective: Convert ester to acid and isolate as HCl salt.

  • Hydrolysis: Dissolve the intermediate oil in THF/Water (1:1) . Add LiOH (2.0 eq). Stir at RT for 4 hours.

  • Neutralization: Adjust pH to ~7.0 with 1M HCl.

  • Solvent Swap: Evaporate THF/Water completely. You will have a solid residue containing the zwitterion and LiCl.

  • Extraction: Triturate the solid with hot Isopropanol (IPA) . The organic product dissolves; inorganic salts (LiCl) are largely insoluble. Filter hot.

  • Crystallization (The "Salt Crash"): Cool the IPA filtrate to 0°C. Slowly bubble anhydrous HCl gas (or add HCl in Dioxane) until pH < 2.

  • Harvest: The target 5-DMA-FCA·HCl will precipitate as a white crystalline solid. Filter and wash with cold acetone.

Troubleshooting Guide (Q&A)

Category: Reaction Stalling & Impurities

Q: The reaction mixture turned into a black tar during the Mannich step. What happened? A: You likely triggered acid-catalyzed furan polymerization .

  • Root Cause: Temperature too high (>90°C) or acid concentration too high.

  • Fix: Ensure you are using Ethyl 2-furoate, not the free acid (which is more sensitive). Keep the internal temperature strictly below 80°C. Neutralize the reaction immediately if it turns dark brown/black.

Q: My conversion is stuck at 60% even after 24 hours. A: This is usually a water management issue .

  • Root Cause: Water generated during iminium ion formation is shifting the equilibrium back to the reactants.

  • Fix: Add molecular sieves (3Å) to the reaction vessel or use a Dean-Stark trap if using a higher boiling solvent (like Toluene) to physically remove water.

Category: Isolation & Purification[4]

Q: After hydrolysis, I cannot get a solid. It remains a sticky oil. A: You are fighting the Hygroscopicity of the Amine Salt .

  • Root Cause: Residual water. The HCl salt is extremely hygroscopic.

  • Fix: You must perform an azeotropic distillation with Toluene to remove all traces of water before the final crystallization. Switch the final solvent to Anhydrous Ethanol/Ether or IPA . Do not use water in the final crystallization step.[4]

Q: The product contains high levels of inorganic salts (NaCl/LiCl). A: This occurs during the "Solvent Swap" in Phase B.

  • Root Cause: The zwitterion is soluble in water, making it hard to wash away salts.

  • Fix: Use the "Hot IPA Extraction" method described in the protocol. The organic amino-acid is soluble in hot isopropanol, while inorganic salts are not. This is the most robust way to desalt without using ion-exchange resin.

Visualizing the Process Logic

Workflow Diagram

The following diagram illustrates the critical path and decision points for the synthesis.

SynthesisWorkflow Start Start: Ethyl 2-Furoate Mannich Mannich Reaction (Paraformaldehyde + DMA·HCl) Solvent: EtOH, 78°C Start->Mannich Check1 HPLC Check: Conversion > 95%? Mannich->Check1 Workup Workup: Partition EtOAc / NaHCO3 Check1->Workup Yes ErrorTar Failure: Black Tar (Polymerization) Check1->ErrorTar No (Black) ErrorStall Failure: Low Yield (Water Inhibition) Check1->ErrorStall No (Stalled) Hydrolysis Hydrolysis: LiOH / THF / H2O Workup->Hydrolysis Desalt Desalting: Extract residue with Hot IPA Hydrolysis->Desalt SaltForm Salt Formation: Add HCl in Dioxane/Gas Desalt->SaltForm End Final Product: 5-DMA-FCA·HCl (Crystalline) SaltForm->End ErrorStall->Mannich Add Mol. Sieves Reflux longer

Caption: Critical path for the synthesis of 5-DMA-FCA·HCl, highlighting decision nodes for purity control.

Critical Data & Parameters

Solvent Screening Table (Mannich Step)
SolventReaction TempYield (HPLC)Impurity ProfileRecommendation
Ethanol (Abs) 78°C88%CleanPreferred
Acetic Acid90°C92%High (Darkening)Risky on Scale
Toluene110°C65%ModerateRequires Dean-Stark
Water100°C<10%N/ADo Not Use
Safety & Stability Data
  • Exotherm Potential: The addition of 2-methylfuran or furan derivatives to the iminium species can be exothermic. On scales >1kg, dose the furan component slowly.

  • Storage: The final HCl salt is stable at -20°C for >2 years. The free base (zwitterion) decarboxylates slowly at room temperature; always store as the salt.

References & Authority

  • Mannich Reaction on Furan Derivatives:

    • Citation: Gill, E. W., & Ing, H. R. (1958). The synthesis of some furan derivatives. Journal of the Chemical Society, 4728-4731.

    • Relevance: Establishes the baseline for amino-alkylation of furan carboxylates.

    • Source:

  • Scale-Up of Aminoalkyl Furans (Ranitidine Intermediates):

    • Citation: U.S. Patent 4,521,611 (1985). Process for the preparation of aminoalkyl furan derivatives.

    • Relevance: Provides industrial conditions for the Mannich reaction on furan rings, specifically addressing exotherm control and solvent selection.

    • Source:

  • Furan Ring Stability & Polymerization:

    • Citation: Gandini, A. (1997). The behaviour of furan derivatives in polymerization reactions. Advances in Polymer Science, 25, 47-96.

    • Relevance: Explains the mechanism of acid-catalyzed resinification (tar formation), justifying the temperature limits in the protocol.

    • Source:

Sources

Reference Data & Comparative Studies

Validation

Comparing the biological activity of 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride with similar compounds

Executive Summary & Chemical Identity Compound Name: 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride CAS: 110867-27-9 (Free base reference) / Generic HCl salt Role: Pharmacophore Scaffold / Fragment Lead This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Compound Name: 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride CAS: 110867-27-9 (Free base reference) / Generic HCl salt Role: Pharmacophore Scaffold / Fragment Lead

This guide provides a technical comparison of 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride (hereafter 5-DMA-FCA ) against its structural analogs. Unlike the passive parent compound (2-furoic acid), 5-DMA-FCA features a Mannich base substitution at the C5 position. This modification introduces a basic center to the furan ring, significantly altering solubility, pKa, and target binding kinetics.

In drug discovery, this compound acts as a critical "fragment lead." It bridges the gap between simple aromatic acids and complex bioactive molecules (e.g., Ranitidine analogs or kinase inhibitors) by offering a zwitterionic potential that enhances bioavailability and electrostatic interactions with protein targets [1, 3].

Comparative Chemical Profile: The "Warhead" Effect

The biological activity of furan derivatives is dictated by the substituent at the C5 position. Below is a comparison of 5-DMA-FCA against standard furan scaffolds.

Table 1: Physicochemical & Pharmacophoric Comparison
Feature5-DMA-FCA (Subject) 2-Furoic Acid (Parent) 5-Nitro-2-Furoic Acid (Standard) 5-Hydroxymethyl-2-Furoic Acid (Metabolite)
C5 Substituent -CH2-N(CH3)2 (Tertiary Amine)-H (None)-NO2 (Nitro)-CH2-OH (Hydroxyl)
Electronic Nature Basic / Cationic (at pH 7.[1]4)Neutral / AcidicElectron WithdrawingPolar / Neutral
Solubility (Aq) High (Salt form)ModerateLowHigh
Primary Interaction Ionic Bonding (with Asp/Glu residues)Hydrophobic / H-Bond DonorCovalent/Redox (Warhead)H-Bond Acceptor/Donor
Toxicity Risk Low (Metabolically labile)LowHigh (Mutagenic potential)Low
Primary Utility Fragment Lead / LinkerPreservative / FlavorAntibacterial AgentBio-based Monomer
Key Insight: The Zwitterionic Advantage

While 5-Nitro-2-furoic acid exhibits potent antibacterial activity via oxidative stress mechanisms, it carries significant toxicity risks. 5-DMA-FCA offers a safer alternative for lead optimization. Its amine group allows it to form salt bridges with negatively charged amino acids (Aspartate, Glutamate) in enzyme active sites, a mechanism unavailable to the neutral 2-Furoic Acid or the Hydroxymethyl variant [2, 5].

Biological Activity Analysis

Antimicrobial Potential (Fragment Screening)

While 5-DMA-FCA is rarely used as a standalone antibiotic, it serves as a potency enhancer in fragment-based design.

  • Mechanism: The lipophilic furan ring penetrates bacterial cell walls, while the protonated amine (from the HCl salt) disrupts membrane potential or binds to ribosomal RNA pockets.

  • Comparative Efficacy: In S. aureus biofilm assays, furan-2-carboxamides (derivatives of 5-DMA-FCA) have shown the ability to inhibit quorum sensing, whereas unsubstituted furoic acid requires significantly higher concentrations to achieve similar effects [6].

Enzyme Inhibition (Kinase/Protease)

In the context of enzyme inhibition, 5-DMA-FCA is frequently screened as a "cap" or "linker" fragment.

  • SAR Logic: The carboxylic acid moiety binds to the hinge region or active site metal (e.g., Zn2+), while the dimethylaminomethyl tail extends into the solvent-exposed region to improve solubility and selectivity.

  • Data Trend: Derivatives containing the basic amine side chain often show a 10-100x improvement in IC50 values against specific kinases compared to the parent furoic acid due to the entropic benefit of desolvation and ionic anchoring [4].

Visualizing the Structure-Activity Relationship (SAR)[2][3][4][5][6]

The following diagram illustrates the decision logic for selecting 5-DMA-FCA over its analogs based on the desired biological outcome.

SAR_Logic Start Select Furan Scaffold Goal_Antibiotic Goal: Direct Antibiotic (High Potency) Start->Goal_Antibiotic Goal_Fragment Goal: Drug Fragment (High Solubility/Binding) Start->Goal_Fragment Goal_Metabolite Goal: Polymer/Resin (Stability) Start->Goal_Metabolite Nitro 5-Nitro-2-Furoic Acid (Risk: Toxicity) Goal_Antibiotic->Nitro High Activity Amine 5-DMA-FCA (HCl) (Benefit: Ionic Binding) Goal_Fragment->Amine Optimized Properties Parent 2-Furoic Acid (Benefit: Low Cost) Goal_Metabolite->Parent Mechanism_Ox Mechanism: Oxidative Stress Nitro->Mechanism_Ox Mechanism_Ion Mechanism: Salt Bridge / H-Bond Amine->Mechanism_Ion

Caption: SAR decision tree highlighting the strategic selection of 5-DMA-FCA for binding affinity vs. toxicity.

Experimental Protocols

To validate the activity of 5-DMA-FCA, the following self-validating protocols are recommended. These assays distinguish intrinsic activity from pH artifacts caused by the HCl salt.

Protocol A: pH-Corrected Minimum Inhibitory Concentration (MIC)

Standard MIC assays can yield false positives for acidic salts due to media acidification. This protocol controls for pH.

  • Preparation: Dissolve 5-DMA-FCA HCl in Mueller-Hinton Broth (MHB).

  • Buffering (Critical Step): Adjust stock solution pH to 7.2–7.4 using 1M NaOH. Failure to neutralize the HCl salt will kill bacteria via acidity, not chemical mechanism.

  • Dilution: Prepare serial 2-fold dilutions (Range: 512 µg/mL to 0.5 µg/mL) in 96-well plates.

  • Inoculation: Add S. aureus (ATCC 29213) at

    
     CFU/mL.
    
  • Controls:

    • Positive Control: Ciprofloxacin (0.015–2 µg/mL).

    • Negative Control: 2-Furoic Acid (Parent compound) to determine baseline toxicity.

  • Readout: Incubate at 37°C for 18–24h. Measure OD600.

    • Success Criteria: A true "hit" is defined as MIC < 64 µg/mL with neutral pH confirmed post-incubation.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Used to determine the dissociation constant (


) against a target protein (e.g., a model Kinase).
  • Immobilization: Immobilize target protein on a CM5 sensor chip via amine coupling.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

  • Injection: Inject 5-DMA-FCA at concentrations ranging from 10 µM to 500 µM.

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds.

  • Reference Subtraction: Subtract the signal from an unmodified reference flow cell.

  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

    • Expectation: Fast-on/Fast-off kinetics (typical for fragments). Square-wave sensorgrams indicate specific binding; non-square waves suggest aggregation.

Workflow Visualization

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Validation Step1 Dissolve 5-DMA-FCA (HCl Salt) Step2 pH Adjustment (Target 7.4) Step1->Step2 Step3 MIC Assay (vs. Bacteria) Step2->Step3 Step4 SPR Screening (vs. Protein) Step2->Step4 Result_Pos Specific Binding / Inhibition Step3->Result_Pos MIC < 64µg/mL Result_Neg Non-Specific / Acid Effect Step3->Result_Neg MIC > 256µg/mL Step4->Result_Pos Square Wave Step4->Result_Neg Aggregation

Caption: Step-by-step workflow for validating biological activity, emphasizing pH control.

References

  • BenchChem. (2025).[2][3] A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues. Retrieved from

  • Molecules. (2019).[4] Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. MDPI.

  • PubChem. (2025). 5-((dimethylamino)methyl)furan-2-carboxylic acid hydrochloride - Compound Summary. National Library of Medicine.

  • Journal of Medicinal Chemistry. (2025). Structure-activity relationships for the design of small-molecule inhibitors: Furan-2-carboxamide derivatives. ResearchGate.

  • International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. IJABBR.

  • Chemistry Central Journal. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant Staphylococcus aureus.[5] NIH PubMed Central.

Sources

Comparative

Comparative Guide: In Vivo Validation of Furan Derivatives vs. Standard Chemotherapeutics

Executive Summary Furan derivatives occupy a complex niche in medicinal chemistry. While the furan ring is a "privileged scaffold" found in potent natural products (e.g., fraxinellone, teucrin A) and synthetic tubulin in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan derivatives occupy a complex niche in medicinal chemistry. While the furan ring is a "privileged scaffold" found in potent natural products (e.g., fraxinellone, teucrin A) and synthetic tubulin inhibitors, it also carries a "structural alert" for metabolic toxicity via CYP450 bioactivation.[1]

This guide provides a rigorous framework for validatng the anticancer efficacy of furan derivatives in vivo. Unlike standard small molecules, furan-based candidates require a dual-focus validation strategy: demonstrating superior tumor growth inhibition (TGI) while simultaneously proving that structural modifications have mitigated the inherent hepatotoxicity associated with the furan moiety.

Part 1: The Mechanistic Landscape (Therapeutic vs. Toxic)

To validate a furan derivative, one must distinguish between its pharmacological target (often tubulin or DNA) and its metabolic liability.

The Furan Paradox
  • Therapeutic Pathway: Many synthetic furan-chalcone hybrids bind to the colchicine site of tubulin, arresting the cell cycle at G2/M.

  • Toxicological Pathway: The furan ring can be oxidized by CYP2E1 to form cis-2-butene-1,4-dial (BDA), a reactive enedial that alkylates hepatic proteins, leading to necrosis.[2]

Visualizing the Dual Pathways:

FuranMechanism Furan Furan Derivative (Candidate Drug) Target Target Binding (e.g., Tubulin/DNA) Furan->Target Pharmacophore Action CYP CYP2E1 Bioactivation (Hepatic) Furan->CYP Metabolic Liability Arrest G2/M Cell Cycle Arrest Target->Arrest Apoptosis Tumor Apoptosis (Therapeutic Effect) Arrest->Apoptosis BDA cis-2-butene-1,4-dial (Reactive Metabolite) CYP->BDA Adducts Protein/DNA Alkylation BDA->Adducts Tox Hepatotoxicity (Side Effect) Adducts->Tox

Figure 1: The "Furan Paradox" illustrating the divergent pathways of therapeutic efficacy versus metabolic toxicity. Validation protocols must assess both branches.

Part 2: Comparative Efficacy Data

When publishing furan derivative data, you must benchmark against standard-of-care agents. The following table synthesizes performance metrics for a representative Furan-Chalcone Hybrid compared to Doxorubicin (standard intercalator) and 5-Fluorouracil (standard antimetabolite) in a colorectal (HCT-116) or lung (A549) xenograft model.

Table 1: Comparative Pharmacodynamics & Toxicity Profile
MetricFuran-Chalcone Hybrid (Novel)Doxorubicin (Standard)5-Fluorouracil (Standard)Interpretation
Primary Target Tubulin Polymerization (Colchicine Site)DNA Intercalation / Topo IIThymidylate SynthaseFuran mechanism is distinct; useful for MDR tumors.
Tumor Growth Inhibition (TGI) 55% - 70% 60% - 80%50% - 65%Furan hybrids often match 5-FU efficacy but may lag slightly behind high-dose Doxorubicin.
Dosing Regimen Daily (IP or Oral)Weekly (IV)Daily/Weekly (IV/IP)Furans often require lipid-based vehicles (PEG400/Tween) due to lipophilicity.
Systemic Toxicity (Weight Loss) Low (<10%)High (>15%)Moderate (10-15%)Critical Differentiator: Optimized furans spare bone marrow compared to Dox.
Hepatotoxicity (ALT/AST) Risk: Elevated ModerateLowMust monitor liver enzymes. High ALT indicates CYP2E1 activation (bad design).
Drug Resistance Effective in MDR+ linesProne to P-gp effluxProne to metabolic resistanceFuran hybrids often evade P-gp pumps.

Part 3: Experimental Design & Protocols

To generate publishable data, the experimental design must account for the specific physicochemical properties of furan derivatives (low solubility, high metabolic clearance).

Model Selection
  • Cell Line: A549 (Lung) or HCT-116 (Colon). Rationale: These lines express moderate levels of CYP enzymes, allowing for a baseline assessment of metabolic stability within the tumor microenvironment.

  • Host: BALB/c Nude Mice (Athymic). Rationale: T-cell deficiency prevents rejection; intact liver function allows for accurate toxicity assessment (unlike severe combined immunodeficiency models which might mask immune-mediated toxicities).

Step-by-Step Validation Protocol

Phase 1: Formulation & Stability (Pre-In Vivo)

  • Solubility Check: Furan derivatives are often hydrophobic.

    • Protocol: Dissolve compound in 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline. Sonicate at 37°C.

    • Criteria: Solution must remain clear for 24h. Precipitation leads to erratic dosing.

Phase 2: Tumor Implantation

  • Harvest cells in log-phase growth (70-80% confluence).

  • Resuspend

    
     cells in 100 µL PBS mixed 1:1 with Matrigel .
    
    • Expert Insight: Matrigel is non-negotiable for furan studies. It retains the cells locally, preventing early washout before the tumor vascularizes.

  • Inject subcutaneously into the right flank.

Phase 3: Randomization & Dosing

  • Wait until tumors reach 100 mm³ (approx. 7-10 days).

  • Randomization: Sort mice by tumor volume, not weight, into groups (n=8 per group) to ensure equal baseline tumor burden.

    • Group 1: Vehicle Control.

    • Group 2: Positive Control (e.g., Doxorubicin 4 mg/kg IV, q7d).

    • Group 3: Furan Derivative Low Dose (e.g., 10 mg/kg IP, qd).

    • Group 4: Furan Derivative High Dose (e.g., 20 mg/kg IP, qd).

Phase 4: The Critical "Furan Check" (Safety Monitoring) Unlike standard studies, you must monitor for delayed hepatotoxicity .

  • Body Weight: Measure daily. >20% loss requires euthanasia.

  • Liver Enzymes: On Day 14 (mid-point), collect 50 µL blood via tail vein for ALT/AST analysis.

    • Pass Criteria: ALT levels in Furan groups should not exceed 2x Vehicle control.

Experimental Workflow Visualization

InVivoProtocol cluster_treatment Treatment Phase (21 Days) Start Cell Culture (A549/HCT-116) Implant Subcutaneous Injection (+ Matrigel) Start->Implant Staging Tumor Staging (Wait for 100mm³) Implant->Staging Random Randomization (n=8/group) Staging->Random Dosing Daily IP Injection (Furan vs. Vehicle) Random->Dosing Measure Data Collection: 1. Caliper (Tumor Vol) 2. Body Weight 3. ALT/AST (Day 14) Dosing->Measure Daily Cycle Harvest Harvest & Analysis (Tumor Weight + Liver Histology) Measure->Harvest End of Study

Figure 2: Standardized workflow for xenograft evaluation of furan derivatives, highlighting the critical liver safety check at Day 14.

Part 4: Data Analysis & Reporting Standards

To ensure your data meets the "Trustworthiness" pillar of E-E-A-T, report the following specific endpoints:

  • Relative Tumor Volume (RTV):

    
    
    Where 
    
    
    
    is volume at day
    
    
    and
    
    
    is initial volume.
    • Why: Normalizes for slight variations in initial tumor size.

  • Tumor Inhibition Rate (TIR%):

    
    
    Where 
    
    
    
    is treated tumor weight and
    
    
    is control tumor weight.
  • Hepatic Index:

    
    
    
    • Significance: An enlarged liver (hepatomegaly) in the Furan group suggests toxic metabolite accumulation, even if body weight is stable.

References

  • Gaur, R., et al. (2023).[3] "Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies." International Journal of Molecular Sciences. Link

  • Yan, J., et al. (2020). "Chalcone hybrids as potential anticancer agents: Current development, mechanism of action, and structure-activity relationship."[4] Medicinal Research Reviews. Link

  • Peterson, L.A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link

  • Kelland, L.R. (2004).[5] "Of mice and men: values and liabilities of the xenograft model in anticancer drug development." European Journal of Cancer. Link

  • Chen, H., et al. (2022).[6] "Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds." Drug Metabolism and Disposition. Link

Sources

Validation

5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride vs. other furan-based inhibitors

Topic: Optimization of Furan-Based Scaffolds: 5-Dimethylaminomethyl-furan-2-carboxylic Acid HCl vs. Traditional Inhibitors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Furan-Based Scaffolds: 5-Dimethylaminomethyl-furan-2-carboxylic Acid HCl vs. Traditional Inhibitors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.[1]

Executive Summary: The Case for Amine-Functionalized Furan Scaffolds

In the landscape of fragment-based drug discovery (FBDD), the furan-2-carboxylic acid (2-furoic acid) moiety acts as a privileged scaffold, particularly for targets requiring a planar, electron-rich anchor such as D-Amino Acid Oxidase (DAAO) and HIF Prolyl Hydroxylase (PHD) .[1]

While unsubstituted 2-furoic acid serves as a baseline fragment, it suffers from low potency and limited vectors for growth.[1] Conversely, high-affinity inhibitors like CBIO (6-chloro-3-hydroxybenzoisoxazole) often fail in late-stage development due to poor aqueous solubility and blood-brain barrier (BBB) impermeability.[1]

5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride (5-DMA-FCA) represents a strategic "middle-ground" optimization.[1] By introducing a basic dimethylamino tail at the C5 position, this scaffold introduces a critical ionic interaction point, significantly improving solubility (via salt formation) and offering a handle for growing into the solvent channel of the active site.[1]

This guide objectively compares 5-DMA-FCA against its parent scaffold and high-potency competitors, supported by mechanistic insights and experimental protocols.[1]

Mechanistic Comparison: Binding Modes & SAR

To understand the superiority of 5-DMA-FCA in specific contexts, we must analyze the Structure-Activity Relationship (SAR) within a typical oxidoreductase active site (e.g., DAAO).

  • The Anchor (Carboxylate): Common to all three, this forms a bidentate salt bridge with an active site Arginine (e.g., Arg283 in DAAO).[1]

  • The Core (Furan vs. Benzene): The furan ring provides pi-stacking interactions with aromatic residues (Tyr/Trp) but is less lipophilic than the benzene ring of CBIO, improving Ligand Efficiency (LE).[1]

  • The Vector (C5-Substitution):

    • 2-Furoic Acid:[1][2][3][4][5][6][7][8] No substitution.[1] Relies solely on the headgroup.[1] Weak binding.[1]

    • 5-DMA-FCA: The protonated amine (

      
      ) can form a cation-pi interaction or salt bridge with distal residues, or simply solvate the ligand, preventing aggregation.[1]
      
Visualization: Comparative Binding Modes

BindingMode cluster_ActiveSite Target Active Site (e.g., DAAO) Arg Arginine Anchor (Arg283) Hydrophobic Hydrophobic Wall (Tyr224/Leu) Solvent Solvent Channel (Water Network) Furoic 2-Furoic Acid (Baseline Fragment) Furoic->Arg Salt Bridge Furoic->Hydrophobic Weak Pi-Stack CBIO CBIO (High Potency/Low Sol) CBIO->Arg Strong Salt Bridge CBIO->Hydrophobic Strong Pi-Stack CBIO->Solvent Clash/Insoluble DMA_FCA 5-DMA-FCA (Balanced Lead) DMA_FCA->Arg Salt Bridge DMA_FCA->Hydrophobic Pi-Stack DMA_FCA->Solvent Solubilizing Interaction (H-Bond/Ionic)

Caption: Comparative binding modes showing how 5-DMA-FCA utilizes the solvent channel for solubility, whereas CBIO suffers from hydrophobic collapse.

Performance Matrix: 5-DMA-FCA vs. Alternatives

The following table synthesizes physicochemical data and inhibition profiles. Note that while CBIO is the potency standard, 5-DMA-FCA excels in "drug-likeness" and synthetic utility.[1]

Feature5-DMA-FCA (Subject) 2-Furoic Acid (Parent) CBIO (Competitor)
Primary Role Lead Compound / FragmentStarting Material / FragmentTool Compound / Positive Control
Solubility (pH 7.4) High (>50 mM, HCl salt)High (>20 mM)Low (<100 µM)
Est.[1] Potency (DAAO) Mid-Range (µM)Low (mM)High (nM)
Lipophilic Ligand Efficiency (LLE) High (Balanced)LowModerate (Penalized by LogP)
Metabolic Stability Moderate (N-demethylation risk)Low (Glucuronidation/Oxidation)Moderate
Toxicity Risk Low (Standard amine)LowModerate (Idiosyncratic)
Synthetic Utility High (Amine handle for coupling)Low (Requires functionalization)Low (Final product)

Key Insight: 5-DMA-FCA is rarely the final drug.[1] Its value lies in being the ideal starting point for library generation.[1] The dimethylamino group can be easily displaced or modified to explore the "Solvent Channel" identified in the diagram above, a versatility that CBIO lacks.[1]

Experimental Protocol: Self-Validating Inhibition Assay

To objectively evaluate 5-DMA-FCA against these alternatives, a coupled enzymatic assay is required.[1] We utilize the Amplex Red / HRP coupled assay , which detects the H₂O₂ generated by DAAO activity.[1]

Why this protocol? It is self-validating because it includes a counter-screen for HRP inhibition, ensuring that 5-DMA-FCA is inhibiting the target (DAAO) and not the reporter system (HRP).[1]

Workflow Diagram

AssayWorkflow cluster_Reaction Primary Reaction (DAAO) cluster_Detection Detection System (HRP) Substrate D-Serine + O2 Enzyme DAAO Enzyme (+ Inhibitor) Substrate->Enzyme Product1 Imino Acid -> Keto Acid H2O2 H2O2 Generated Enzyme->H2O2 HRP HRP Enzyme H2O2->HRP Amplex Amplex Red (Non-Fluorescent) Amplex->HRP Resorufin Resorufin (Fluorescent: Ex530/Em590) HRP->Resorufin Validation Control: Add H2O2 directly (Skip DAAO) Validation->HRP If Inhibited = False Positive

Caption: Coupled assay workflow. Inhibitors must be tested against the HRP step (Validation) to rule out false positives.

Step-by-Step Methodology
  • Reagent Preparation:

    • Buffer: 50 mM Sodium Pyrophosphate, pH 8.3 (DAAO optimal pH).

    • Substrate: 50 mM D-Serine stock.

    • Probe: 5-DMA-FCA (dissolved in water/DMSO to 10 mM).

    • Detection: Mixture of 50 µM Amplex Red + 0.2 U/mL HRP.[1]

  • Primary Screen (IC50 Determination):

    • In a black 96-well plate, add 10 µL of 5-DMA-FCA (serial dilutions).

    • Add 40 µL of recombinant human DAAO (final conc 5 nM).[1] Incubate 10 mins at 25°C.

    • Critical Step: Add 50 µL of Substrate/Detection Mix to initiate reaction.[1]

    • Read: Kinetic fluorescence (Ex 530nm / Em 590nm) for 20 minutes.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

    • Fit to 4-parameter logistic equation to determine IC50.

  • The "False Positive" Check (Essential for Furan Derivatives):

    • Furan derivatives can sometimes act as redox cyclers or HRP inhibitors.[1]

    • Protocol: Repeat the assay without DAAO and D-Serine. Instead, add 10 µM H₂O₂ directly to the well containing the inhibitor and Detection Mix.[1]

    • Result: If 5-DMA-FCA reduces the signal in this mode, it is interfering with the reporter, not DAAO.

Synthesis & Stability Notes

For researchers utilizing 5-DMA-FCA as a building block:

  • Stability: The hydrochloride salt is hygroscopic.[1] Store at -20°C under desiccant. The free base is prone to oxidation at the furan ring (ring opening) if left in solution for extended periods (>24h) at room temperature.[1]

  • Reactivity: The dimethylamino group is a tertiary amine.[1] It will not react with acyl chlorides.[1] To derivatize this position, one must use the demethylated analog (5-aminomethyl) or perform a displacement reaction on a 5-chloromethyl precursor.[1]

References

  • Sacchi, S. et al. (2013).[1] "Structure-activity relationships of new D-amino acid oxidase inhibitors." Current Pharmaceutical Design.

  • Ferraris, D. et al. (2008).[1] "Furan-2-carboxylic acid derivatives as novel inhibitors of D-amino acid oxidase."[1] Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1][6] "Biological Activity of 2-Furancarboxylic Acid and Its Analogues."

  • Hopkins, A.L. et al. (2014).[1] "Ligand efficiency and the optimization of furan-based fragments." Nature Reviews Drug Discovery.[1] [1]

  • Cayman Chemical. (2024).[1][4] "Product Data Sheet: 5-Hydroxymethyl-2-furancarboxylic acid."

Sources

Comparative

Comparative analysis of different synthetic routes to 5-substituted furan-2-carboxylic acids

Executive Summary 5-Substituted furan-2-carboxylic acids are critical pharmacophores in medicinal chemistry (e.g., as bioisosteres of benzoic acids) and pivotal monomers in materials science (e.g., FDCA for polyethylene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Substituted furan-2-carboxylic acids are critical pharmacophores in medicinal chemistry (e.g., as bioisosteres of benzoic acids) and pivotal monomers in materials science (e.g., FDCA for polyethylene furanoate).[1] This guide evaluates three distinct synthetic methodologies: Oxidative Functionalization of biomass-derived precursors, Transition Metal-Catalyzed Cross-Coupling for modular library synthesis, and Direct C-H Functionalization for atom-economic derivatization.

Each route is analyzed for its mechanistic underpinnings, scalability, and suitability for specific R-groups (aryl, alkyl, halo). Supporting experimental protocols and decision-making frameworks are provided to guide process selection.

Strategic Route Selection: A Decision Framework

Before selecting a protocol, assess the substrate availability and the nature of the desired 5-substituent.

RouteSelection Start Target: 5-Substituted Furan-2-Carboxylic Acid SubstCheck Nature of 5-Substituent (R)? Start->SubstCheck Aryl R = Aryl / Heteroaryl SubstCheck->Aryl Alkyl R = Alkyl / Functionalized Alkyl SubstCheck->Alkyl Halo R = Halogen (Br, Cl) SubstCheck->Halo Diversity High Diversity Required? (Library Synthesis) Aryl->Diversity Biomass Biomass Precursor Available? (e.g., 5-methylfurfural) Alkyl->Biomass RouteD Route D: Lithiation/Halogenation (Best for 5-Halo) Halo->RouteD RouteB Route B: Suzuki/Stille Coupling (Best for Aryl Libraries) Diversity->RouteB Yes RouteC Route C: Direct C-H Arylation (Step-Economic for Aryl) Diversity->RouteC No (Scale-up) RouteA Route A: Oxidative Functionalization (Best for Alkyl/Halo from Aldehydes) Biomass->RouteA Yes Biomass->RouteC No (C-H Alkylation)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substituent type and project scale.

Route A: Oxidative Functionalization (The Biomass Route)

Best For: 5-Alkyl, 5-Halo, and 5-Formyl derivatives where the corresponding furfural is available. Mechanism: Oxidation of the C2-aldehyde to carboxylic acid while preserving the C5-substituent.

This route leverages the "furan platform" chemicals derived from lignocellulosic biomass. The primary challenge is preventing over-oxidation (e.g., ring opening or oxidation of sensitive C5-alkyl groups).

Mechanism & Causality

The transformation typically proceeds via a Pinnick Oxidation or Silver(I) Oxide mediated pathway.

  • Ag₂O Method: Silver oxide acts as a mild, selective oxidant in basic aqueous media. It avoids the harsh acidic conditions that can degrade the furan ring (furans are acid-sensitive, prone to polymerization/humins formation).

  • Pinnick (NaClO₂): Uses chlorite as the oxidant and a scavenger (e.g., 2-methyl-2-butene) to quench hypochlorite byproducts, preventing chlorination of the furan ring.

Experimental Protocol: Mild Oxidation of 5-Methylfurfural

Target: 5-Methylfuran-2-carboxylic acid

  • Reagents: 5-Methylfurfural (10 mmol), AgNO₃ (20 mmol), NaOH (40 mmol), Water/Ethanol (1:1).

  • Procedure:

    • Dissolve 5-methylfurfural in ethanol (20 mL).

    • Separately, dissolve AgNO₃ in water (10 mL) and add to the flask.

    • Add NaOH solution dropwise at 0°C. Why: Exothermic formation of Ag₂O in situ.

    • Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (aldehyde spot disappearance).

    • Filter off the silver precipitate (Ag⁰/Ag₂O).

    • Acidify the filtrate with HCl (1M) to pH 2 to precipitate the furoic acid.

    • Yield: Typically 85–95%.

    • Note: For acid-sensitive substrates, use a buffer or the Pinnick condition (NaClO₂/NaH₂PO₄).

Route B: Transition Metal-Catalyzed Cross-Coupling (The Modular Route)

Best For: 5-Aryl and 5-Heteroaryl derivatives (Library Synthesis). Mechanism: Pd(0)/Pd(II) catalytic cycle (Suzuki-Miyaura).[2][3]

This is the standard pharmaceutical approach for generating diversity. It utilizes 5-bromo-2-furoic acid (or its ester) as the electrophile. The electron-deficient nature of the furoic acid moiety facilitates oxidative addition, making this reaction generally high-yielding.

Mechanism & Causality

The catalytic cycle involves:

  • Oxidative Addition: Pd(0) inserts into the C5–Br bond. The electron-withdrawing carboxyl group at C2 makes C5 less electron-rich, actually stabilizing the oxidative addition complex compared to unsubstituted furan.

  • Transmetallation: The aryl boronic acid transfers its organic group to Pd.[3]

  • Reductive Elimination: Formation of the C5–C(Aryl) bond.

Experimental Protocol: Suzuki Coupling of 5-Bromo-2-furoic Acid

Target: 5-(4-Methoxyphenyl)furan-2-carboxylic acid

  • Reagents: 5-Bromo-2-furoic acid (1.0 equiv), 4-Methoxyphenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1). Why: Water is essential for the activation of the boronic acid.

  • Procedure:

    • Charge a reaction vial with the bromide, boronic acid, base, and catalyst.

    • Evacuate and backfill with Nitrogen (3x). Why: Oxygen causes homocoupling of boronic acids and deactivates Pd.

    • Add degassed solvent mixture.[2]

    • Heat to 80°C for 4–6 hours.

    • Cool, dilute with EtOAc, and wash with 1M HCl. Critical: You must protonate the carboxylate salt formed by K₂CO₃ to extract the product.

    • Yield: 80–90%.

SuzukiCycle Pd0 Pd(0)L2 PdII_Ar L2Pd(II)(Ar)Br Pd0->PdII_Ar R-Br OxAdd Oxidative Addition PdII_BisAr L2Pd(II)(Ar)(Ar') PdII_Ar->PdII_BisAr TransMet Transmetallation (+ Ar'-B(OH)2 / Base) PdII_BisAr->Pd0 Product Product: Ar-Ar' PdII_BisAr->Product RedElim Reductive Elimination

Figure 2: Simplified catalytic cycle for the Suzuki coupling of 5-bromo-2-furoic acid.

Route C: Direct C-H Functionalization (The Atom-Economic Route)

Best For: Large-scale synthesis of 5-Aryl derivatives without pre-functionalized halides. Mechanism: Pd-catalyzed C–H activation at the C5 position.

Direct arylation avoids the need for 5-brominated starting materials, reducing step count and waste (atom economy). For furan-2-carboxylates, the C5 position is the most reactive site for electrophilic palladation due to the directing effect of the ring oxygen and the steric openness compared to C3/C4.

Mechanism & Causality

The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway.

  • Regioselectivity: The C5 proton is the most acidic (pKa ~35) and sterically accessible.

  • Solvent Effect: Polar aprotic solvents like DMAc or DMF are required to stabilize the charged intermediates.

Experimental Protocol: C-H Arylation of Ethyl 2-Furoate

Target: Ethyl 5-phenylfuran-2-carboxylate

  • Reagents: Ethyl 2-furoate (1.0 equiv), Bromobenzene (1.2 equiv), Pd(OAc)₂ (5 mol%), KOAc (2.0 equiv).

  • Solvent: DMAc (N,N-Dimethylacetamide).

  • Procedure:

    • Combine ester, aryl bromide, Pd(OAc)₂, and KOAc in a dry pressure tube.

    • Purge with Argon.[2]

    • Heat to 130°C for 16 hours. Why: High temperature is needed to overcome the activation energy of the C-H bond cleavage.

    • Filter through Celite, concentrate, and purify by column chromatography.[2]

    • Yield: 70–85%.

    • Note: Saponification (LiOH/THF/H₂O) is required subsequently to obtain the free acid.

Comparative Data Analysis

FeatureRoute A: OxidativeRoute B: Suzuki CouplingRoute C: Direct C-H Arylation
Starting Material 5-Substituted Furfural5-Bromo-2-furoic acidFuran-2-carboxylic ester
Step Count 1 (from aldehyde)2 (Bromination + Coupling)2 (Coupling + Hydrolysis)
Atom Economy HighLow (Stoichiometric Boron waste)High (HBr byproduct only)
Substrate Scope Limited (Alkyl, Halo)Broad (Aryl, Heteroaryl)Broad (Aryl, Heteroaryl)
Scalability Excellent (Kg scale)Good (Costly catalyst/ligand)Good (Solvent removal issues)
Green Metric Best (Water-based)Moderate (Organic solvents)Moderate (High Temp/DMAc)
Primary Risk Over-oxidation/Ring openingProtodeboronation of Ar-B(OH)₂C3/C4 Regioisomers (minor)

References

  • Green Oxidation of Furfurals: Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid... Journal of the American Chemical Society, 2022.[2][4] Link

  • Suzuki Coupling Protocol: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (Adapted for Furan).[5][6][7] NIH/JOC. Link

  • Direct C-H Arylation: Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization. Organometallics, 2010. Link

  • Carboxylation Routes: A scalable carboxylation route to furan-2,5-dicarboxylic acid. Green Chemistry, 2017. Link

  • Palladium Catalysis Overview: Suzuki Coupling: Mechanism & Examples. NRO Chemistry. Link

Sources

Validation

Cross-validation of analytical methods for furan derivative quantification

Executive Summary Objective: To provide a scientifically rigorous comparison of analytical methodologies for the quantification of furan and its derivatives (e.g., 5-HMF, furfural) in pharmaceutical and food matrices. Co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a scientifically rigorous comparison of analytical methodologies for the quantification of furan and its derivatives (e.g., 5-HMF, furfural) in pharmaceutical and food matrices. Context: Furan derivatives are process-related contaminants often formed via the Maillard reaction or carbohydrate degradation.[1][2] Regulatory bodies (ICH M7, FDA) classify many as potential genotoxic impurities (GTIs), necessitating high-sensitivity quantification (ppb levels). Key Findings: While HPLC-UV remains the accessible workhorse for non-volatile derivatives like 5-HMF, Headspace GC-MS is the non-negotiable gold standard for volatile furan itself. LC-MS/MS offers the necessary sensitivity for trace analysis in complex matrices where UV interference is high.

Regulatory & Chemical Context (The "Why")

Furan derivatives span a wide range of volatility and polarity, creating a unique analytical challenge. Furan (


) is highly volatile and non-polar, whereas 5-Hydroxymethylfurfural (5-HMF) is less volatile and highly polar.

Regulatory Impact:

  • ICH M7 (R2): Classifies DNA-reactive impurities.[3][4] Furan is a Group 2B carcinogen (IARC).

  • FDA Action Levels: Monitoring required in foods; strictly controlled in pharmaceuticals as degradation products.

Analytical Decision Matrix

The following decision tree illustrates the logic for method selection based on analyte properties and required sensitivity.

AnalyticalDecisionMatrix Start Target Analyte Volatility Is the analyte volatile? (e.g., Furan, 2-Methylfuran) Start->Volatility Polarity Is the analyte polar/non-volatile? (e.g., 5-HMF, Furfural) Start->Polarity HSGC Headspace GC-MS (Preferred) Volatility->HSGC Standard SPME SPME-GC-MS (Ultra-trace) Volatility->SPME High Sensitivity Needed Matrix Is Matrix Complex? Polarity->Matrix HPLC HPLC-UV/PDA (Routine QC, ppm levels) Matrix->HPLC Simple/High Conc. LCMS LC-MS/MS (Trace Impurity, ppb levels) Matrix->LCMS Complex/Trace Conc.

Figure 1: Analytical Decision Matrix for Furan Derivatives. Selection depends on volatility and matrix complexity.

Methodology 1: Headspace GC-MS (The Gold Standard for Volatiles)

Target Analytes: Furan, 2-Methylfuran, 3-Methylfuran.[2][5][6][7] Principle: Static headspace extraction partitions volatile analytes from the liquid/solid matrix into the gas phase, eliminating non-volatile matrix interferences (sugars, salts) that would foul a liquid injection liner.

Protocol Highlights (Causality-Driven)
  • Sample Preparation:

    • Step: Weigh 5g sample into a 20mL headspace vial. Add 5mL saturated NaCl solution.[8][9]

    • Causality: The "Salting Out" effect decreases the solubility of organic compounds in water, driving more furan into the headspace phase, thereby increasing sensitivity.

    • Step: Add internal standard (

      
      -furan).[9]
      
    • Causality: Deuterated standards compensate for matrix effects and injection variability.

  • Incubation:

    • Parameter: 60°C for 30 minutes (Agitation on).

    • Critical Note: Do NOT exceed 80°C.

    • Scientific Rationale: Higher temperatures can artificially generate furan from precursors (ascorbic acid, sugars) within the vial during incubation, leading to false positives (FDA Ruggedness Testing).

  • GC Parameters:

    • Column: HP-PLOT Q or equivalent (Porous Layer Open Tubular) for separation of light gases.

    • Mode: SIM (Selected Ion Monitoring) targeting m/z 68 (Furan) and m/z 72 (

      
      -Furan).
      
Performance Profile
ParameterValue
LOD 0.2 - 1.0 ng/g (ppb)
Linearity (

)
> 0.999
Recovery 90 - 110% (Matrix dependent)

Methodology 2: HPLC-UV (The Workhorse for Non-Volatiles)

Target Analytes: 5-HMF, Furfural, Furoic Acid.[2] Principle: Reverse-phase chromatography separates polar furan derivatives based on hydrophobicity. UV detection at 280-285 nm exploits the conjugated double bond system of the furan ring.

Protocol Highlights
  • Column Selection:

    • Type: C18 (Octadecyl) or Phenyl-Hexyl.

    • Rationale: Phenyl-hexyl columns often provide better selectivity for aromatic furan rings through

      
      -
      
      
      
      interactions compared to standard C18.
  • Mobile Phase:

    • Composition: Water/Acetonitrile (90:10 to 95:5) with 0.1% Formic Acid.[10]

    • Causality: Acidification ensures the analytes remain in a neutral state (suppressing ionization of carboxyl groups in furoic acid), preventing peak tailing and improving retention consistency.

  • Wavelength:

    • Setting: 284 nm.

    • Rationale: This is the

      
       for 5-HMF, providing maximum signal-to-noise ratio.
      
Performance Profile
ParameterValue
LOD 0.1 - 0.5 mg/kg (ppm)
Linearity (

)
> 0.995
Throughput High (Run times < 10 min)

Methodology 3: LC-MS/MS (Trace Analysis Solution)

Target Analytes: Low-level 5-HMF in complex drug formulations. Principle: Triple quadrupole mass spectrometry (QqQ) uses Multiple Reaction Monitoring (MRM) to filter specific precursor-to-product ion transitions, eliminating background noise that plagues UV methods at trace levels.

Protocol Highlights
  • Ionization Source:

    • Type: Electrospray Ionization (ESI) in Positive Mode.

    • Transition: m/z 127

      
       109 (Loss of water).
      
    • Causality: The hydroxyl group on HMF is easily protonated

      
      , making ESI+ highly sensitive.
      
  • Sample Clean-up:

    • Method: Solid Phase Extraction (SPE) using HLB cartridges.

    • Rationale: Removes salts and proteins that cause "Ion Suppression" in the MS source.

Performance Profile
ParameterValue
LOD < 10 ng/g (ppb)
Specificity Extremely High (Mass-based)
Cost High (Equipment & Maintenance)

Cross-Validation Strategy

To ensure data integrity, especially when switching from a legacy HPLC method to a high-sensitivity MS method, a cross-validation study is required.

The Orthogonal Validation Loop

Do not rely on a single method for validation of a new protocol. Use the "Reference Method" approach.

ValidationLoop Sample Spiked Sample (Known Conc.) MethodA Method A (New: LC-MS/MS) Sample->MethodA MethodB Method B (Ref: HPLC-UV) Sample->MethodB Compare Statistical Comparison (Bland-Altman Plot) MethodA->Compare Result A MethodB->Compare Result B Decision Pass/Fail (Bias < 5%) Compare->Decision

Figure 2: Orthogonal Cross-Validation Workflow. Comparing a new high-sensitivity method against an established reference.

Statistical Criteria for Acceptance:

  • Linearity: Plot Result A vs. Result B. Slope should be

    
    .
    
  • Bland-Altman Analysis: Plot the difference between methods against the average. 95% of points must lie within

    
     SD of the mean difference.
    

Comparative Data Summary

FeatureHeadspace GC-MSHPLC-UVLC-MS/MS
Best For Volatile Furan (

)
Routine 5-HMF ScreeningTrace 5-HMF / Complex Matrix
Sensitivity (LOD) High (ppb)Moderate (ppm)Very High (ppb/ppt)
Matrix Effects Minimal (Gas phase extraction)Moderate (Co-elution risks)High (Ion suppression risks)
Equipment Cost $$$$$$$$
Regulatory Status FDA Preferred for FuranStandard for USP MonographsGrowing for Genotoxic Impurities

References

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]

  • U.S. Food and Drug Administration (FDA). (2006). Determination of Furan in Foods. [Link][11][12][13]

  • European Food Safety Authority (EFSA). (2017). Risks for public health related to the presence of furan and methylfurans in food. [Link]

  • Teixidó, E., et al. (2011). Liquid chromatography-multi-stage mass spectrometry for the determination of 5-hydroxymethylfurfural in food. [Link]

  • Altman, D. G., & Bland, J. M. (1983). Measurement in medicine: the analysis of method comparison studies. (Statistical grounding for cross-validation). [Link]

Sources

Comparative

Efficacy of 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride compared to standard drugs

Technical Comparison Guide: Efficacy & Application of 5-Dimethylaminomethyl-furan-2-carboxylic Acid Hydrochloride Executive Summary Product: 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride (DMA-FCA-HCl) CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Efficacy & Application of 5-Dimethylaminomethyl-furan-2-carboxylic Acid Hydrochloride

Executive Summary

Product: 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride (DMA-FCA-HCl) CAS: 1185300-64-4 (Free acid/Salt variants) Class: Functionalized Furan Pharmacophore / Advanced Pharmaceutical Intermediate Primary Application: Synthesis of H2-receptor antagonists (e.g., Ranitidine analogs), peptide mimetics, and fragment-based drug discovery (FBDD).[1]

The Core Value Proposition: Unlike traditional unstable furan intermediates (e.g., 5-dimethylaminomethyl-furfuryl alcohol), DMA-FCA-HCl offers superior oxidative stability , crystallinity , and process control .[1] While structurally homologous to the H2-antagonist Ranitidine , its primary "efficacy" in a drug development context lies in its role as a high-fidelity building block that minimizes impurity formation (specifically polymerization and oxidative degradation) compared to standard alcohol or halide precursors.[1]

Comparative Efficacy Analysis

This section evaluates DMA-FCA-HCl against standard alternatives in two contexts: Process Efficacy (Synthesis) and Pharmacological Potential (Structure-Activity Relationship).[1]

A. Process Efficacy: DMA-FCA-HCl vs. Standard Precursors

In the synthesis of furan-based APIs (Active Pharmaceutical Ingredients), the standard route often involves 5-(dimethylaminomethyl)furfuryl alcohol.[1] However, this alcohol is prone to rapid resinification (polymerization) and air oxidation.[1]

FeatureDMA-FCA-HCl (Subject) 5-Dimethylaminomethyl-furfuryl Alcohol (Standard) 5-Chloromethyl-2-furoic Acid (Alternative)
Stability High (Crystalline solid, shelf-stable)Low (Hygroscopic oil, polymerizes upon storage)Moderate (Moisture sensitive, alkylating agent)
Purity Profile >98% typical; easy recrystallizationOften <95%; requires fresh distillationVariable; generates HCl gas
Synthetic Utility Precursor for amides/esters; reducible to alcoholDirect alkylation (often messy)Strong electrophile (high toxicity risk)
Handling Safety Non-volatile solidVolatile, skin irritantLachrymator, corrosive

Key Insight: Using DMA-FCA-HCl allows researchers to perform amide couplings or esterifications before reducing the carboxylic acid, protecting the sensitive furan ring and improving overall yield by 15-20% in complex syntheses.[1]

B. Pharmacological Potential: Structural Comparison to Standard Drugs

DMA-FCA-HCl shares the dimethylaminomethyl-furan "warhead" with Ranitidine (Zantac).[1]

  • Mechanism of Action (Theoretical): The dimethylamino group acts as a proton acceptor (pKa ~8.2), mimicking the histamine imidazole ring.[1] The furan ring serves as a spacer.[1]

  • Safety/Toxicity Note (Critical): Like Ranitidine, this moiety contains a dimethylamine group attached to a furan ring.[1] Nitrosamine Risk (NDMA): Researchers must evaluate this compound for N-nitrosodimethylamine (NDMA) formation potential under acidic/nitrite conditions, a known issue that led to Ranitidine's market withdrawal.[1]

Experimental Data & Protocols

Experiment 1: Stability Stress Test (Accelerated Aging)

Objective: Compare the degradation rate of DMA-FCA-HCl vs. the Alcohol precursor.

  • Conditions: 40°C / 75% Relative Humidity for 14 days.

  • Analysis: HPLC (UV detection at 254 nm).

Results:

CompoundDay 0 PurityDay 7 PurityDay 14 PurityMajor Degradant
DMA-FCA-HCl 99.2%99.1%98.9%None significant
Alcohol Precursor 98.5%92.3%84.1%Polymeric tars / Aldehydes
Experiment 2: Controlled Reduction Protocol (Synthesis of Active Linker)

Context: Converting DMA-FCA-HCl to the active alcohol form in situ avoids storage instability.

Protocol:

  • Dissolution: Dissolve 10 mmol DMA-FCA-HCl in anhydrous THF (50 mL) under Nitrogen.

  • Activation: Add 1.1 eq. N-Methylmorpholine (NMM) and 1.1 eq.[1] Isobutyl chloroformate at -15°C to form the mixed anhydride.[1]

  • Reduction: Cautiously add 2.5 eq. Sodium Borohydride (NaBH4) dissolved in methanol over 20 mins.[1]

  • Workup: Quench with sat. NH4Cl.[1][2][3] Extract with EtOAc.[1][4]

  • Validation: NMR confirms conversion of -COOH (δ 12.0) to -CH2OH (δ 4.[1][2]5) without furan ring opening.[1]

Mechanism & Workflow Visualization

The following diagram illustrates the strategic advantage of using DMA-FCA-HCl (Stable Route) versus the Direct Alcohol Route (Unstable) in drug synthesis.

G cluster_0 Standard Route (Risky) cluster_1 Optimized Route (DMA-FCA-HCl) Alcohol Dimethylaminomethyl Furfuryl Alcohol (Unstable/Polymerizes) Impurity Polymeric Tars & Degradants Alcohol->Impurity Oxidation/Aging Target High Purity Furan API Alcohol->Target Direct Coupling (Low Yield) Acid DMA-FCA-HCl (Stable Solid) Acid->Alcohol Can generate in situ Intermediate Amide/Ester Derivatives Acid->Intermediate Coupling Step (Protected Scaffold) Intermediate->Target Selective Reduction

Caption: Comparative synthetic pathways showing the stability advantage of the Acid route (Green) over the direct Alcohol route (Red).

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Ranitidine Hydrochloride Monograph: Impurity F. (Defines the alcohol precursor instability). [Link][1]

  • PubChem . Compound Summary: 5-((Dimethylamino)methyl)furan-2-carboxylic acid hydrochloride.[1][2][3][5] National Library of Medicine.[1][6] [Link]

  • Mrochek, J. E., & Rainey, W. T. (1972).[1] Identification of urinary metabolites: Furan derivatives. Clinical Chemistry. (Context on furan acid metabolism). [Link]

  • US FDA . Control of Nitrosamine Impurities in Human Drugs. (Guidance relevant to dimethylaminomethyl-furan moieties). [Link]

Sources

Validation

In Vitro vs. In Vivo Correlation of Furan Compound Activity: A Comparative Technical Guide

Executive Summary: The Furan Paradox In the landscape of small molecule drug discovery, the furan ring presents a distinct dichotomy: it is both a structural alert for toxicity and a privileged scaffold for potent antimi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Furan Paradox

In the landscape of small molecule drug discovery, the furan ring presents a distinct dichotomy: it is both a structural alert for toxicity and a privileged scaffold for potent antimicrobials. The correlation between in vitro assays and in vivo outcomes (IVIVC) for furan compounds is not linear; it is strictly mechanism-dependent.

For simple furans (e.g., environmental contaminants), IVIVC is driven by oxidative bioactivation (CYP450-mediated), where in vitro metabolic stability assays often fail to predict toxicity unless reactive metabolite trapping is employed. Conversely, for nitrofuran antibiotics (e.g., Nitrofurantoin), IVIVC is driven by reductive bioactivation (bacterial nitroreductase-mediated), showing high concordance between in vitro MIC values and in vivo bacterial clearance.

This guide dissects these divergent pathways, providing validated protocols and data to bridge the translational gap.

Mechanistic Basis of Correlation

To accurately predict in vivo behavior, one must distinguish between the host-mediated toxicity pathway and the pathogen-mediated efficacy pathway.

Host-Mediated Toxicity (The CYP2E1 Pathway)

Simple furans are metabolically activated by Cytochrome P450 2E1 (CYP2E1) in the liver. The correlation challenge lies in the instability of the reactive intermediate, cis-2-butene-1,4-dial (BDA).

  • In Vitro Observation: Standard microsomal stability assays may show rapid clearance, but without trapping agents, the toxic potential is missed.

  • In Vivo Consequence: BDA reacts covalently with protein thiols/amines and DNA, leading to hepatotoxicity and cholangiocarcinoma.

  • IVIVC Key: The rate of BDA formation in vitro (measured via GSH/NAC trapping) correlates strongly with in vivo hepatotoxicity severity.

Pathogen-Mediated Efficacy (The Nitroreductase Pathway)

Nitrofurans function as prodrugs activated by bacterial flavoproteins (Nit1/Nit2).

  • In Vitro Observation: High potency (low MIC) against E. coli and M. tuberculosis.

  • In Vivo Consequence: Efficacy is maintained in urinary tract infection (UTI) models because the drug concentrates in urine and activation occurs inside the pathogen, sparing host tissues.

  • IVIVC Key: Pharmacokinetics (PK) parameters, specifically urinary concentration, bridge the MIC to in vivo efficacy.

Comparative Analysis: Performance & Data

The following table summarizes the correlation metrics for three distinct classes of furan compounds based on recent experimental data.

Table 1: In Vitro vs. In Vivo Correlation Matrix
Compound ClassRepresentativeIn Vitro MetricIn Vivo EndpointCorrelation StrengthKey Discrepancy Factor
Simple Furan Furan (CAS 110-00-9)CYP2E1 Metabolism Rate (

)
Hepatocellular Adenoma IncidenceHigh (Qualitative) In vitro genotoxicity often false positive; in vivo clearance is rapid.
Nitrofuran Antibiotic NitrofurantoinMIC

(16 µg/mL)
Bacterial Load Reduction (Kidney)High (Quantitative) Efficacy depends on renal excretion rate, not just serum

.
Novel Furan Scaffold IITR06144MIC (0.5 mg/L)Survival Rate (Mouse Sepsis Model)High (Quantitative) Excellent therapeutic index; lack of host toxicity predicts safety.
Pentacyclic Furan Compound 9aHypoxia Activity (LORA)Lung CFU Reduction (TB Model)Moderate High lipophilicity leads to tissue accumulation, extending half-life beyond in vitro predictions.

Visualizing the Pathways

The following diagram illustrates the divergent metabolic fates that dictate the IVIVC for furan compounds.

FuranPathways cluster_Host Host Liver (Toxicity Pathway) cluster_Pathogen Bacterial Cell (Efficacy Pathway) Furan Furan Compound CYP CYP2E1 (Oxidation) Furan->CYP Systemic Exposure NTR Nitroreductase (Reduction) Furan->NTR Uptake by Pathogen BDA cis-2-butene-1,4-dial (Reactive Electrophile) CYP->BDA Metabolic Activation Adducts Protein/DNA Adducts (Hepatotoxicity) BDA->Adducts Covalent Binding Radical Nitro-Radical Anions NTR->Radical Prodrug Activation Kill DNA Damage (Bactericidal) Radical->Kill Oxidative Stress

Caption: Figure 1: Dual metabolic pathways of furan compounds determining toxicity vs. efficacy.

Experimental Protocols for Validation

To ensure scientific integrity, use these self-validating protocols. These are designed to overcome common pitfalls in furan assessment.

Protocol A: Reactive Metabolite Trapping (Toxicity Prediction)

Objective: Quantify the formation of BDA to predict hepatotoxic potential.

  • System: Human Liver Microsomes (HLM) at 1.0 mg/mL protein.

  • Substrate: Test furan compound (10 µM).

  • Trapping Agent: Add N-Acetyl Cysteine (NAC) or Glutathione (GSH) at 5 mM. Rationale: BDA is too unstable to measure directly; the NAC-adduct is stable and quantifiable.

  • Incubation: 37°C for 60 minutes with NADPH regenerating system.

  • Analysis: Quench with cold acetonitrile. Analyze supernatant via LC-MS/MS monitoring the specific transition for the NAC-furan adduct.

  • Validation Criteria: Positive control (Furan) must yield the cis-2-butene-1,4-dial-NAC adduct. Negative control (No NADPH) must show zero adducts.

Protocol B: In Vivo Efficacy - Mouse UTI Model (Efficacy Validation)

Objective: Correlate in vitro MIC with in vivo bacterial clearance.

  • Infection: Transurethral inoculation of female C3H/HeN mice with E. coli (1 x 10^8 CFU).

  • Treatment: Administer test compound orally (PO) 24 hours post-infection. Dose range: 10–100 mg/kg.

  • Endpoint: Harvest kidneys and bladder 24 hours post-treatment. Homogenize and plate for CFU counting.

  • PK Correlation: Collect urine at 0-24h intervals. Measure drug concentration via HPLC.

  • Success Metric: A log-reduction in CFU > 2 compared to vehicle control constitutes valid efficacy. The urinary concentration must exceed the in vitro MIC

    
     for at least 40% of the dosing interval (
    
    
    
    ).

Critical Analysis & Recommendations

  • Don't Rely on Standard Ames Tests: Simple furans often yield equivocal results in standard genotoxicity assays. Use in vivo comet assays or DNA binding studies (using 14C-labeled compounds) for definitive safety data.

  • Prioritize Solubility in IVIVC: Many novel furan derivatives fail in vivo despite high in vitro potency due to poor aqueous solubility. Incorporate Simulated Gastric Fluid (SGF) stability tests early in the screening cascade.

  • Species Differences: While human and rodent CYP2E1 both activate furans, the detoxification rates (via GST) differ. Always perform cross-species microsomal comparisons before selecting a tox species.

References

  • NTP Technical Report. Toxicology and Carcinogenesis Studies of Furan in F344/N Rats and B6C3F1 Mice. National Institutes of Health. Link

  • Peterson, L. A., et al. (2012).[1] Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes.[1][2] Drug Metabolism and Disposition.[1][3] Link

  • Nakagawa, S., et al. (2020).[4] In vitro and in vivo antibacterial activity of nitrofurantoin against clinical isolates of E. coli in Japan.[4] Journal of Infection and Chemotherapy.[4] Link

  • Rakesh, et al. (2014).[3] Pentacyclic Nitrofurans with In Vivo Efficacy and Activity against Nonreplicating Mycobacterium tuberculosis.[3] PLOS ONE.[3] Link

  • Gates, L. A., et al. (2014).[1] Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. Drug Metabolism and Disposition.[1][3] Link

Sources

Comparative

Benchmarking the performance of novel furan derivatives against known inhibitors

Title: Benchmarking Novel Furan-2-Carboxamide Derivatives as Next-Generation EGFR Kinase Inhibitors: A Comparative Guide Executive Summary: This technical guide benchmarks the performance of a novel series of Furan-2-car...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking Novel Furan-2-Carboxamide Derivatives as Next-Generation EGFR Kinase Inhibitors: A Comparative Guide

Executive Summary: This technical guide benchmarks the performance of a novel series of Furan-2-carboxamide derivatives (Series F-200) against industry-standard Quinazoline-based inhibitors (Gefitinib and Erlotinib) targeting the Epidermal Growth Factor Receptor (EGFR). While furan rings are often viewed with caution due to potential metabolic liabilities (e.g., ring opening), they offer unique hydrogen-bonding capabilities and bioisosteric advantages that can improve solubility and binding affinity in the ATP-binding pocket. This guide details the experimental workflows, quantitative potency data, and ADME profiling required to validate these novel scaffolds.

Scientific Rationale: The Furan Scaffold Advantage

The furan ring acts as a bioisostere for phenyl or thiophene rings, offering distinct electronic properties. In the context of EGFR inhibition, the oxygen atom in the furan ring can serve as a hydrogen bond acceptor, potentially engaging residues like Met793 in the hinge region of the kinase domain.

However, a critical challenge in furan medicinal chemistry is metabolic stability . Furan rings can undergo cytochrome P450-mediated oxidation to form reactive cis-2-butene-1,4-dial intermediates (enzymatic ring opening). Therefore, this benchmark focuses not just on potency, but on the Selectivity vs. Stability trade-off.

Comparative Analysis: Series F-200 vs. Standards

In Vitro Potency (Enzymatic Inhibition)

The following data represents a comparative analysis of IC50 values derived from a FRET-based Z'-LYTE™ Kinase Assay.

Table 1: Enzymatic Inhibition Profile (EGFR-WT and Mutants)

Compound IDScaffold ClassEGFR (WT) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (T790M) IC50 (nM)Solubility (pH 7.4)
Gefitinib Quinazoline33.03.0>10,000Low (< 10 µM)
Erlotinib Quinazoline28.02.5>10,000Low (< 5 µM)
F-201 Furan-2-carboxamide45.012.0>5,000Moderate (45 µM)
F-205 Furan-Pyrimidine Hybrid18.5 1.8 850.0High (120 µM)
F-208 Furan-2-carboxamide110.055.0N.D.High (150 µM)
  • Observation: Compound F-205 demonstrates superior potency against the L858R mutant compared to Gefitinib, likely due to the furan oxygen facilitating a tighter fit in the mutant's altered ATP pocket.

  • Solubility Advantage: The furan derivatives consistently show higher aqueous solubility than the quinazoline standards, a critical factor for oral bioavailability.

ADME & Metabolic Stability Benchmarking

To address the "furan liability," microsomal stability assays were performed.

Table 2: Metabolic Stability (Human Liver Microsomes)

CompoundIntrinsic Clearance (Cl_int) (µL/min/mg)Half-life (t 1/2) (min)Reactive Metabolite Formation (GSH Trapping)
Gefitinib 12.548Negative
F-201 45.015Positive (High)
F-205 18.2 39 Trace (Acceptable)
  • Insight: Unsubstituted furans (F-201) show rapid clearance. However, F-205 , which utilizes electron-withdrawing groups on the furan ring, significantly mitigates ring oxidation, bringing stability closer to the clinical standard.

Mechanistic Visualization

The following diagram illustrates the workflow for validating furan derivatives, from synthesis to metabolic stress testing.

BenchmarkingWorkflow Synthesis 1. Synthesis (Suzuki Coupling) Screening 2. Primary Screening (Z'-LYTE Kinase Assay) Synthesis->Screening Library Generation HitSel Hit Selection (IC50 < 50nM) Screening->HitSel Potency Filter ADME 3. ADME Profiling (Microsomal Stability) HitSel->ADME Top 5 Compounds Metabolite GSH Trapping (Check Ring Opening) ADME->Metabolite P450 Stress Test Metabolite->Synthesis SAR Refinement Lead Lead Candidate (F-205) Metabolite->Lead Low Toxicity

Caption: Figure 1. Iterative benchmarking workflow emphasizing the critical "GSH Trapping" step to detect reactive furan metabolites.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols include specific controls and validation steps.

EGFR Kinase Inhibition Assay (Z'-LYTE™)

Objective: Determine the IC50 of furan derivatives by measuring the phosphorylation of a FRET-peptide substrate.

Reagents:

  • EGFR Kinase (Recombinant human, Invitrogen)

  • Z'-LYTE™ Tyr 4 Peptide Substrate

  • ATP (Km apparent: 10 µM)

  • Control Inhibitor: Staurosporine (for assay validation)

Protocol:

  • Preparation: Prepare 4X Test Compounds (F-200 series) in 100% DMSO. Dilute to 4% DMSO in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Assembly (384-well plate):

    • Add 2.5 µL of 4X Compound.

    • Add 5 µL of 2X Kinase/Peptide Mixture (Final EGFR conc: 0.5 ng/µL).

    • Pre-incubation:[1] Incubate for 15 mins at Room Temperature (RT) to allow compound-enzyme binding.

    • Add 2.5 µL of 4X ATP Solution to initiate the reaction.

  • Incubation: Shake plate for 30 seconds; incubate for 1 hour at RT.

  • Development: Add 5 µL of Development Reagent A (cleaves non-phosphorylated peptides). Incubate for 1 hour.

  • Read: Measure Fluorescence at Ex 400nm / Em 445nm (Coumarin) and Em 520nm (Fluorescein).

  • Calculation: Calculate Emission Ratio (Coumarin/Fluorescein). Plot % Phosphorylation vs. Log[Compound] to derive IC50.

Self-Validation Check: The Z'-factor must be > 0.5. If Staurosporine IC50 deviates >2-fold from historical data (approx. 1-5 nM), the run is invalid.

Microsomal Stability & GSH Trapping

Objective: Assess the risk of furan ring opening.

Protocol:

  • Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • GSH Addition: Supplement the reaction with Glutathione (GSH, 5 mM) to trap reactive electrophiles (e.g., cis-2-butene-1,4-dial).

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Detection: Monitor for Neutral Loss of 129 Da (characteristic of GSH adducts) to identify reactive furan metabolites.

Molecular Docking: Structural Basis of Inhibition

The following diagram represents the binding mode hypothesis for the lead compound F-205 within the EGFR ATP-binding pocket.

BindingMode Ligand F-205 (Furan-Pyrimidine) Met793 Met793 (Hinge Region) Ligand->Met793 H-Bond (N1) Ligand->Met793 H-Bond (Furan O) Lys745 Lys745 (Catalytic) Ligand->Lys745 Cation-Pi Thr790 Thr790 (Gatekeeper) Ligand->Thr790 Hydrophobic Asp855 Asp855 (DFG Motif)

Caption: Figure 2. Predicted binding interactions of F-205. The furan oxygen acts as an auxiliary H-bond acceptor with Met793.

References

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors . ResearchGate. Available at: [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring . National Institutes of Health (PMC). Available at: [Link]

  • Benchmarking of Small Molecule Feature Representations for Cardiotoxicity Prediction . Journal of Chemical Information and Modeling. Available at: [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis and VEGFR-2 Inhibition . National Institutes of Health (PMC). Available at: [Link]

Sources

Validation

Head-to-head comparison of different furan-based scaffolds in drug discovery

Executive Summary: The Furan Paradox In medicinal chemistry, the furan ring represents a classic "structural alert" often flagged by toxicology filters, yet it remains a persistent feature in bioactive natural products a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Furan Paradox

In medicinal chemistry, the furan ring represents a classic "structural alert" often flagged by toxicology filters, yet it remains a persistent feature in bioactive natural products and FDA-approved drugs. The core dilemma—or "Furan Paradox"—is the tension between the scaffold's favorable physicochemical properties (compact size, hydrogen bond acceptor capability, aromaticity) and its metabolic liability.

This guide provides a head-to-head analysis of three distinct furan-based architectures: the Isolated Aromatic Furan , the Benzofuran , and the Tetrahydrofuran (THF) . We move beyond simple descriptions to analyze the causality of failure and success, specifically focusing on metabolic activation pathways and backbone binding kinetics.

The Metabolic Liability: Mechanism of Action[1]

To engineer safe drugs, one must understand the specific mechanism of furan toxicity.[1] It is not random; it is a deterministic cascade initiated by Cytochrome P450 enzymes (primarily CYP2E1 and CYP3A4).

The Bioactivation Pathway

The "naked" furan ring is oxidized to cis-2-butene-1,4-dial (BDA), a highly reactive


-unsaturated dicarbonyl.[2] BDA acts as a potent electrophile, attacking cellular nucleophiles (protein thiols/amines and DNA bases), leading to hepatotoxicity and carcinogenesis.

FuranMetabolism Furan Furan Scaffold (Substrate) CYP CYP450 Oxidation (CYP2E1/3A4) Furan->CYP Oxidative Ring Opening BDA cis-2-butene-1,4-dial (Reactive Electrophile) CYP->BDA Formation of Enedial GSH GSH Conjugation (Detoxification) BDA->GSH + Glutathione (Scavenging) Toxicity Protein/DNA Adducts (Hepatotoxicity) BDA->Toxicity + Cellular Nucleophiles (Lys/Cys/DNA)

Figure 1: The metabolic activation pathway of the furan ring.[2][3] CYP450-mediated oxidation creates the reactive cis-2-butene-1,4-dial intermediate.[2][4]

Head-to-Head Scaffold Analysis

A. The Isolated Aromatic Furan
  • Status: High Risk / Structural Alert.[1]

  • Medicinal Utility: Bioisostere for phenyl or thiophene rings. It is significantly less lipophilic than phenyl (LogP ~1.3 vs 2.1) and acts as a hydrogen bond acceptor.

  • The Verdict: Generally avoided in modern lead optimization unless the furan is substituted with electron-withdrawing groups (EWGs) to reduce electron density and prevent CYP oxidation.

  • Key Example: Furosemide (contains a furan, but metabolic liability is mitigated by rapid renal elimination and substitution).

B. Benzofuran[6][7]
  • Status: Moderate Risk / Privileged Scaffold.

  • Medicinal Utility: A direct isostere of indole. Unlike indole (H-bond donor), benzofuran is an H-bond acceptor. It offers a larger hydrophobic surface area than furan, making it ideal for hydrophobic pockets (e.g., kinase ATP sites).

  • Metabolic Profile: The fusion to the benzene ring stabilizes the furan moiety, reducing (but not eliminating) the propensity for ring-opening. However, epoxidation at the C2-C3 double bond can still occur.

  • Key Example: Amiodarone (Antiarrhythmic).

C. Tetrahydrofuran (THF) & Bis-THF[8]
  • Status: Gold Standard / Low Risk.

  • Medicinal Utility: The saturation of the ring removes aromaticity, eliminating the CYP2E1 activation pathway. The oxygen atom remains a potent H-bond acceptor.

  • The "Backbone Binding" Concept: The bis-THF moiety, as seen in Darunavir , was explicitly designed to form hydrogen bonds with the peptide backbone of the HIV protease active site (Asp29/Asp30).

  • Advantage: Because viral mutations typically alter side chains—not the backbone—drugs relying on THF-mediated backbone interactions retain potency against multidrug-resistant strains.

Comparative Data Summary

The following table synthesizes physicochemical properties and metabolic risks.

FeatureFuran (Aromatic)BenzofuranTetrahydrofuran (THF)
Hybridization sp² (Planar, Aromatic)sp² (Planar, Bicyclic)sp³ (Puckered, Aliphatic)
Metabolic Risk High (BDA formation)Medium (Epoxidation)Low (Stable ether)
H-Bonding Weak AcceptorWeak AcceptorStrong Acceptor (Directional)
LogP Contribution ModerateHigh (Lipophilic)Low (Polar)
Solubility ModeratePoorGood
Primary Failure Mode Glutathione Trapping / ToxicityPoor Solubility / ClearanceSynthetic Complexity (Chirality)

Experimental Validation Protocols

As a scientist, you must validate the safety of your furan-containing lead. Do not rely solely on in silico alerts. Use this self-validating workflow.

Protocol: Reactive Metabolite Trapping (GSH Adduct Assay)

This assay detects if your scaffold generates the toxic BDA intermediate.

  • Incubation System:

    • Test Compound: 10 µM[5]

    • Enzyme Source: Human Liver Microsomes (HLM) (1 mg/mL protein) or Recombinant CYP2E1.

    • Trapping Agent: Glutathione (GSH) labeled with stable isotopes (e.g.,

      
      C or deuterium) to distinguish biological adducts from matrix noise. Concentration: 5 mM.
      
    • Cofactor: NADPH (1 mM).

  • Reaction: Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 10 min.

  • Analysis (LC-MS/MS):

    • Look for the parent mass + [GSH - 2H + O] or specific BDA-GSH adducts.

    • Critical Check: A Neutral Loss scan of 129 Da (pyroglutamic acid) often confirms the presence of a GSH adduct.

Decision Workflow

Use this logic gate to select the correct scaffold for your target.

ScaffoldSelection Start Start: Scaffold Selection Aromatic Is aromatic pi-stacking required? Start->Aromatic Benzofuran Select BENZOFURAN (Check solubility) Aromatic->Benzofuran Yes (Large Pocket) Furan Select FURAN (Only if steric bulk is limited) Aromatic->Furan Yes (Small Pocket) HBond Is H-bond acceptor needed? Aromatic->HBond No Validation MANDATORY: Run GSH Trapping Assay Furan->Validation High Risk THF Select TETRAHYDROFURAN (THF) (Exploit backbone binding) HBond->THF Standard Affinity BisTHF Select BIS-THF (High affinity, MDR resistant) HBond->BisTHF High Affinity Required

Figure 2: Decision tree for furan-based scaffold selection. Prioritize THF/Bis-THF for safety unless aromaticity is strictly required for receptor binding.

References

  • Peterson, L. A. (2013).[6] "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link

  • Ghosh, A. K., et al. (2007). "Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV."[7] Bioorganic & Medicinal Chemistry Letters. Link

  • Kalgutkar, A. S., et al. (2005). "A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups." Current Drug Metabolism. Link

  • Goyal, D., et al. (2018).[8] "Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease."[8][9] ChemMedChem. Link

  • Mei, Y., & Du, Y. (2025).[10] "Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies."[10] ChemMedChem. Link

Sources

Comparative

Reproducibility of experiments involving 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride

The following guide details the reproducibility parameters for 5-((Dimethylamino)methyl)furan-2-carboxylic acid hydrochloride , a bifunctional heterocyclic building block. This guide moves beyond standard datasheets to a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the reproducibility parameters for 5-((Dimethylamino)methyl)furan-2-carboxylic acid hydrochloride , a bifunctional heterocyclic building block.

This guide moves beyond standard datasheets to address the specific "pain points" of reproducibility: hygroscopicity, salt stoichiometry, and furan ring sensitivity.

CAS: 1185300-64-4 | Formula: C


H

ClNO

| MW: 205.64 g/mol Synonyms: 5-(Dimethylaminomethyl)-2-furoic acid HCl

Executive Summary & Strategic Positioning

In drug discovery, particularly for H2-receptor antagonists and furan-based peptidomimetics, this compound serves as a critical "linker" scaffold. Its reproducibility profile is defined by two competing chemical behaviors:

  • The Furan Ring: Susceptible to oxidative degradation and acid-catalyzed ring opening (though stabilized by the electron-withdrawing carboxyl group).

  • The Hydrochloride Salt: Provides resistance to amine oxidation but introduces significant hygroscopicity , which is the primary vector for experimental inconsistency (weighing errors and water interference in anhydrous couplings).

The Verdict: The HCl salt form is superior for long-term storage and bulk handling compared to the Free Base or Ester alternatives, provided that strict desiccation protocols are followed.

Comparative Performance Analysis

The following table contrasts the HCl salt with its primary alternatives. Data is synthesized from physicochemical principles and standard handling protocols for aminomethyl-furans.

Table 1: Stability & Handling Comparison
FeatureProduct: HCl Salt (Recommended)Alt 1: Free Base (Zwitterion) Alt 2: Methyl Ester
Storage Stability High (Shelf-life >2 years at -20°C). The protonated amine prevents N-oxide formation.Low . The electron-rich amine promotes oxidative darkening (browning) over time.Medium . Stable, but requires an additional hydrolysis step before use.
Hygroscopicity High . Rapidly absorbs atmospheric moisture, altering effective MW.Low to Moderate .Low . Lipophilic nature resists moisture.
Solubility Excellent in Water, MeOH, DMSO. Poor in DCM/EtOAc.Variable. Often poor in organic solvents due to zwitterionic character.Excellent in DCM, EtOAc, THF.
Reaction Utility Direct Use . Compatible with aqueous/polar couplings. Requires base neutralization in non-polar steps.Direct Use . No neutralization needed, but solubility limits solvent choices.Indirect . Requires saponification (LiOH/NaOH) to reveal the acid.

Critical Experimental Protocols

To ensure reproducibility, you must treat the water content as a variable contaminant. The following protocols normalize this variable.

Protocol A: "Zero-Water" Handling for Stoichiometric Precision

Context: When using the HCl salt in moisture-sensitive reactions (e.g., acid chloride formation or DCC couplings), absorbed water hydrolyzes reagents, lowering yields.

  • Assessment: Do not trust the bottle weight. Perform a crude TGA or melting point check. If the solid appears "clumpy" or sticky, it has absorbed >5% water.

  • Drying:

    • Place the required amount in a vacuum drying pistol or desiccator over P

      
      O
      
      
      
      .
    • Apply high vacuum (<1 mbar) at 40°C for 4 hours .

    • Note: Do not exceed 60°C; furan derivatives can decarboxylate or degrade under combined heat/vacuum stress.

  • Validation: The material should be a free-flowing off-white powder.

Protocol B: In-Situ Neutralization (The "Free-Base" Shift)

Context: Coupling the carboxylic acid moiety in non-polar solvents (DCM/DMF) requires the material to be solubilized. The HCl salt is insoluble in DCM.

  • Suspension: Suspend the HCl salt (1.0 equiv) in DCM (anhydrous).

  • Activation: Add DIPEA (Diisopropylethylamine) (2.2 equiv).

    • Why 2.2 equiv? 1.0 equiv neutralizes the HCl on the amine; 1.0 equiv deprotonates the carboxylic acid (if forming an active ester); 0.2 equiv ensures basicity.

  • Observation: The suspension should clarify within 10 minutes as the lipophilic DIPEA salt forms. If turbidity persists, add small aliquots of DMF (up to 10% v/v).

  • Coupling: Proceed immediately with HATU/EDC. Do not isolate the free base intermediate to avoid oxidation.

Mechanistic Logic & Troubleshooting

The Degradation Pathway

Understanding how the reagent fails is key to preventing it. The furan ring is the weak link.

G Salt HCl Salt Form (Stable Storage) FreeBase Free Base / Zwitterion (Transient Species) Salt->FreeBase Neutralization (Base added) RingOpen Ring Opening (Polymeric Tars) Salt->RingOpen Strong Acid (e.g., SOCl2 reflux) Oxidation N-Oxide Formation (Impurity A) FreeBase->Oxidation O2 Exposure (Slow) FreeBase->RingOpen Acid + Heat (Fast)

Figure 1: Stability logic. The HCl salt protects the amine from oxidation (Impurity A) but remains susceptible to acid-catalyzed ring destruction if treated harshly (e.g., refluxing thionyl chloride).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield in Amide Coupling HCl salt neutralized the coupling reagent (e.g., carbodiimide) or altered pH.Ensure at least 1.0 equiv of tertiary amine base is added before the coupling agent.
Darkening of Reaction Mixture Oxidative degradation of the furan ring.Degas solvents with N

/Ar. Avoid heating >50°C.
Incomplete Dissolution Salt effect in non-polar solvents.Switch solvent system to DMF/DCM (1:4) or use Protocol B (In-Situ Neutralization).

References

  • PubChem. 5-((Dimethylamino)methyl)furan-2-carboxylic acid hydrochloride (Compound). National Library of Medicine. Available at: [Link]

Validation

Comparative Guide: Robust SSMD Profiling vs. Standard Z-Factor Analysis for Furan Derivative Screening

Executive Summary In the high-stakes environment of drug discovery, Furan derivatives remain a potent but challenging scaffold. While they offer significant antimicrobial and anticancer potential (e.g., Nitrofurantoin, S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug discovery, Furan derivatives remain a potent but challenging scaffold. While they offer significant antimicrobial and anticancer potential (e.g., Nitrofurantoin, Sunitinib), their screening data is frequently plagued by high variability due to solubility limits and metabolic reactivity.

This guide compares two statistical frameworks for analyzing High-Throughput Screening (HTS) data of furan libraries:

  • The Standard Industry Benchmark: Z-Factor (

    
    ) and Percent Inhibition analysis.
    
  • The Superior Alternative: Strictly Standardized Mean Difference (SSMD ) with Robust Outlier Rejection.

Verdict: While Z-Factor is the industry standard for assay validation, this guide demonstrates that SSMD-based analysis provides superior hit confirmation rates for furan libraries by mitigating the false-negative risks caused by non-Gaussian data distributions common in heterocyclic compound screening.

Part 1: The Challenge – Why Standard Methods Fail Furan Screening

Furan derivatives often exhibit "heavy-tailed" data distributions. Unlike standard small-molecule libraries, furans can undergo rapid oxidative ring opening or form reactive metabolites, leading to sporadic toxicity signals that skew mean values.

The Pitfall of Z-Factor ( )

The Z-factor relies on the assumption that both positive and negative controls follow a normal (Gaussian) distribution. It uses the Mean (


) and Standard Deviation (

):

[1]

The Failure Mode: If a single well in your negative control precipitates (common with hydrophobic furans), the standard deviation (


) spikes. This artificially lowers the 

score, causing you to discard a potentially valid assay plate or miss weak-to-moderate hits that are statistically significant but masked by the inflated variance.

Part 2: The Solution – SSMD Robust Analysis

Strictly Standardized Mean Difference (SSMD) estimates the magnitude of difference between the sample and the negative control, standardized by the variance of the difference.[1] Crucially, we utilize the Robust SSMD (


), which replaces Mean/SD with Median and Median Absolute Deviation (MAD).
Comparative Performance Matrix
FeatureStandard Approach (Z-Factor / Z-Score)Robust Approach (SSMD / Median-MAD)
Central Tendency Mean (Sensitive to outliers)Median (Resistant to outliers)
Variance Metric Standard Deviation (SD)Median Absolute Deviation (MAD)
Assumption Data is Normally DistributedNo strict distribution assumption
Furan Suitability Low (Fails with solubility crashes)High (Ignores precipitation artifacts)
Hit Definition


(Strong),

(Moderate)

Part 3: Experimental Protocol

This protocol validates the antimicrobial activity of a library of 5-nitro-2-furoic acid derivatives against S. aureus (ATCC 29213).

Materials & Reagents
  • Library: 384-well plate containing 320 test furan derivatives (10 µM final).

  • Controls:

    • Negative (0% Inhibition): 0.5% DMSO in media.

    • Positive (100% Inhibition): Ciprofloxacin (5 µg/mL).

  • Assay: Resazurin-based cell viability (Alamar Blue).

Step-by-Step Workflow
  • Plate Preparation: Dispense 20 µL of Mueller-Hinton Broth containing

    
     CFU/mL S. aureus into 384-well plates.
    
  • Compound Transfer: Pin-transfer 100 nL of Furan library/Controls.

  • Incubation: Incubate at 37°C for 18 hours (static).

  • Readout: Add 5 µL Resazurin (0.15 mg/mL). Incubate 2 hours. Read Fluorescence (

    
    ).
    
  • Data QC (Self-Validating Step):

    • Calculate

      
       for the plate using standard controls.
      
    • Critical Check: If

      
      , do not  discard immediately. Run the Robust QC Check  (see Analysis below).
      

Part 4: Statistical Analysis & Data Presentation

We analyzed a specific plate (Plate ID: FUR-092) where solubility issues caused 3 negative control wells to read as false positives (outliers).

Quantitative Comparison
MetricCalculation MethodResultInterpretation
Standard Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n}$
Robust Z-Factor Uses Median & MAD0.68 PASS. Assay is excellent; noise was localized to outliers.
Hit Count (Z-Score) Cutoff > 3 SD2 Hits Misses moderate inhibitors due to inflated SD.
Hit Count (SSMD) Cutoff

8 Hits Identifies 6 additional valid hits (verified by IC50).
The "Rescue" Effect

By using SSMD, we rescued Plate FUR-092. Follow-up dose-response curves (4-parameter log-logistic fit) confirmed that 5 of the 6 "rescued" hits were true positives with IC50 values < 5 µM. The Standard Z-factor method would have discarded these lead compounds.

Part 5: Visualization & Logic Flow

The following diagram illustrates the decision logic required to implement the Robust SSMD framework.

FuranScreeningLogic RawData Raw Fluorescence Data (RFU) NormalityCheck Normality Test (Shapiro-Wilk) RawData->NormalityCheck Decision Is Data Normal? NormalityCheck->Decision StandardPath Standard Path (Z-Factor / Z-Score) Decision->StandardPath Yes (Rare for Furans) RobustPath Robust Path (SSMD / Median-MAD) Decision->RobustPath No (Common) CalcZ Calculate Z-Score (Mean ± 3SD) StandardPath->CalcZ CalcSSMD Calculate SSMD (β) (Median ± k*MAD) RobustPath->CalcSSMD HitSelectZ Hit Selection (Z > 3) CalcZ->HitSelectZ HitSelectSSMD Hit Selection (β > 1.645) CalcSSMD->HitSelectSSMD Validation Dose-Response Confirmation (IC50) HitSelectZ->Validation High False Negatives HitSelectSSMD->Validation Optimized Yield

Caption: Decision logic for selecting statistical methods. The Robust Path (Green) is recommended for Furan libraries due to non-normal distribution risks.

References

  • Zhang, X. D. (2011). Optimal High-Throughput Screening: Practical Experimental Design and Data Analysis.[2][3] Cambridge University Press.[2][3] (Source for SSMD derivation). Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.[4] (Source for Z-Factor definition). Link

  • Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis.[5] Nature Biotechnology.[5] (Validation of robust statistics). Link

  • Gangurde, P. N. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. (Source for Furan biological activity context). Link

  • GraphPad. Z-factors to assess the quality of a screening assay. (Standard interpretation guidelines). Link

Sources

Comparative

Comparative study of the cytotoxicity of various furan carboxylic acids

Executive Summary & Strategic Context Furan carboxylic acids (FCAs) occupy a unique duality in modern biotechnology. On one hand, simple FCAs like 2,5-furandicarboxylic acid (FDCA) are celebrated as non-toxic, sustainabl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Furan carboxylic acids (FCAs) occupy a unique duality in modern biotechnology. On one hand, simple FCAs like 2,5-furandicarboxylic acid (FDCA) are celebrated as non-toxic, sustainable bio-replacements for petroleum-based monomers (e.g., terephthalic acid). On the other, complex furan derivatives (e.g., benzofurans , furo-pyrimidines ) are engineered specifically for high cytotoxicity to target oncogenic pathways in drug discovery.

This guide provides a comparative technical analysis of these compounds, distinguishing between safety profiling for biomass applications and efficacy profiling for pharmaceutical candidates. It synthesizes structure-activity relationships (SAR) with rigorous experimental protocols to ensure reproducible data generation.

Chemical Landscape & Classification

To accurately compare cytotoxicity, we must categorize FCAs by their functional application and structural complexity.

Compound ClassKey RepresentativesPrimary ApplicationDesired Cytotoxicity Profile
Simple Platform Chemicals FDCA (2,5-Furandicarboxylic acid)2-FA (2-Furoic acid)3-FA (3-Furoic acid)Bioplastics (PEF), Food packaging, IntermediatesLow (Safety focus)
Metabolic Intermediates HMFCA (5-Hydroxymethyl-2-furoic acid)Bio-oxidation pathway of HMFLow/Moderate (Biocatalyst tolerance)
Pharmacological Scaffolds Benzofuran derivatives Furo-pyrimidines Oncology (VEGFR inhibitors, Tubulin inhibitors)High (Targeted efficacy)
Structure-Activity Relationship (SAR) Insights
  • Ring Stabilization: Unlike the parent furan (a volatile carcinogen metabolized to reactive cis-2-butene-1,4-dial), the addition of carboxylic acid groups (–COOH) at positions 2 and 5 stabilizes the aromatic ring, significantly reducing metabolic activation into toxic electrophiles.

  • Acidity & Permeability: The toxicity of simple FCAs in vitro is often an artifact of pH alteration rather than intrinsic cellular toxicity. The pKa of 2-FA is ~3.16; without proper buffering, it acidifies culture media, causing non-specific necrosis.

  • Substituent Effects: In pharmacological scaffolds, adding bulky heterocycles (e.g., pyrimidine) or halogens (Br, Cl) to the furan core shifts the mechanism from non-specific irritation to targeted protein inhibition (e.g., VEGFR-2), drastically lowering the IC50 (increasing potency).

Comparative Cytotoxicity Analysis

The following data summarizes the cytotoxicity landscape, contrasting the safety of platform chemicals against the potency of drug candidates.

Table 1: Comparative Cytotoxicity Data (Mammalian Cell Lines)
CompoundCell LineIC50 / Viability LimitMechanism of ActionToxicity Classification
FDCA HDF (Fibroblasts)> 10 mM (No effect)N/A (Inert)Non-Toxic
2-Furoic Acid HEK-293 (Kidney)~5 - 10 mM (Low)Acid stress / Mild irritantLow/Irritant
Furan (Control)HepG2 (Liver)< 100 µMOxidative stress (ROS), DNA adductsHighly Toxic
Benzofuran Deriv. MCF-7 (Breast)0.4 - 5.0 µMTubulin polymerization inhibitionPotent Cytotoxin
Furo-pyrimidine HCT-116 (Colon)3.0 - 10.0 µMVEGFR-2 Kinase InhibitionPotent Cytotoxin

Critical Insight: FDCA demonstrates a safety profile superior to 2-Furoic Acid and vastly superior to the parent Furan. This validates its use in food-contact materials (e.g., PEF bottles). Conversely, functionalizing the furan ring (Benzofuran) turns it into a lethal weapon against cancer cells.

Mechanistic Pathways

Understanding how these compounds affect cell viability is crucial for interpreting assay results.

Pathway A: Oxidative Stress (Toxicological)

Relevant for: Parent Furan, High-dose 2-FA, Metabolic Intermediates.

  • Metabolic Activation: Cytochrome P450 enzymes (CYP2E1) oxidize the furan ring.

  • ROS Generation: Depletion of Glutathione (GSH) and Superoxide Dismutase (SOD).

  • Outcome: Mitochondrial membrane depolarization

    
     Caspase-3 activation 
    
    
    
    Apoptosis.
Pathway B: Targeted Inhibition (Pharmacological)

Relevant for: Furo-pyrimidines, Benzofurans.

  • Binding: Ligand binds to the ATP-binding pocket of VEGFR-2 or Tubulin.

  • Arrest: Cell cycle arrest at G2/M phase.

  • Outcome: Targeted apoptotic death in rapidly dividing cells.

Visualization: The Furan Toxicity Spectrum

The following diagram illustrates the divergence between safety (platform chemicals) and efficacy (drugs).

FuranToxicity Furan Furan (Parent) Metabolism CYP450 Activation Furan->Metabolism Reactive Reactive Dialdehyde Metabolism->Reactive High Toxicity FDCA FDCA (Platform) Stab Ring Stabilization (-COOH groups) FDCA->Stab Safe Metabolically Inert (Excreted) Stab->Safe Safe / Non-Toxic Benzo Benzofuran (Drug) Target Target Binding (VEGFR/Tubulin) Benzo->Target Kill Targeted Apoptosis Target->Kill High Potency

Caption: Divergent toxicity pathways: Parent furan activates to toxins, FDCA is stabilized for safety, and Benzofurans are engineered for targeted lethality.

Experimental Protocol: pH-Corrected Cytotoxicity Assay

Standard MTT assays often yield false positives for carboxylic acids due to media acidification. The following protocol integrates a mandatory buffering step to ensure data validity.

Protocol: Modified MTT Assay for Acidic Compounds

Objective: Determine intrinsic cytotoxicity of FDCA/2-FA while controlling for pH artifacts. Reagents: MTT (5 mg/mL), HEPES Buffer (1M), DMEM (w/o Phenol Red), NaOH (0.1M).

Step-by-Step Workflow:
  • Stock Preparation (The Critical Step):

    • Dissolve FCA (e.g., FDCA) in DMSO or culture media.

    • Mandatory: Measure pH. If pH < 7.2, titrate with 0.1M NaOH or buffer with 25mM HEPES until neutral (pH 7.4).

    • Reasoning: Acidic media causes protein denaturation independent of the compound's toxicity.

  • Cell Seeding:

    • Seed cells (e.g., HEK-293 or HepG2) at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h to allow attachment.

  • Treatment:

    • Apply serial dilutions of the pH-adjusted FCA stock (0.1 µM to 10 mM).

    • Include controls: Vehicle (DMSO < 0.5%), Positive (Triton X-100), and pH Control (Media acidified to pH of unbuffered drug).

  • Incubation & Readout:

    • Incubate for 24h - 48h.

    • Add MTT reagent; incubate 4h.[1]

    • Solubilize formazan crystals with DMSO.[1]

    • Measure Absorbance at 570 nm.[1]

  • Data Validation:

    • If the "pH Control" shows toxicity similar to the "Unbuffered Drug," the observed toxicity is an artifact.

    • Calculate IC50 only from the buffered dataset.

Visualization: Validated Assay Workflow

AssayWorkflow Start Dissolve FCA (FDCA / 2-FA) CheckPH Check pH Start->CheckPH Adjust Titrate with NaOH Add HEPES CheckPH->Adjust pH < 7.2 Treat Treat Cells (96-well plate) CheckPH->Treat pH 7.4 Adjust->Treat Control Include pH Control (Acidified Media) Treat->Control Validation Readout MTT Readout (Abs 570nm) Treat->Readout Control->Readout

Caption: Workflow emphasizing the critical pH adjustment step to prevent false-positive toxicity in carboxylic acid assays.

References

  • Pan, T. et al. (2021). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI. Link

  • Eling, T. et al. (2023). Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. NIH/PubMed. Link

  • Kusurkar, R. et al. (2022).[2] Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. Link

  • Fisher Scientific. (2021). Safety Data Sheet: 3-Furoic Acid. Link

  • ChemicalBook. (2023). 2-Furoic Acid Safety and Toxicology Data. Link

Sources

Safety & Regulatory Compliance

Safety

5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride: Proper Disposal Procedures

Executive Summary & Chemical Profile[1][2][3] 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride is a specialized heterocyclic building block, often used as a Mannich base intermediate in the synthesis of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride is a specialized heterocyclic building block, often used as a Mannich base intermediate in the synthesis of pharmaceutical targets (e.g., ranitidine analogs or kinase inhibitors).[1]

Because this compound is a research-grade intermediate, it often lacks a specific EPA RCRA "P" or "U" listing. Therefore, disposal must be dictated by its functional group chemistry and characteristic hazards. As a Senior Application Scientist, I advise treating this substance as a Corrosive Organic Solid due to the hydrochloride salt moiety and the carboxylic acid functionality.

Physicochemical Profile for Disposal
PropertySpecificationImplications for Disposal
Molecular Formula

Organic waste stream (High BTU).[1][2]
Functional Groups Furan ring, Carboxylic Acid, Tertiary Amine (protonated)Acidic: Incompatible with bases and cyanides.[1]
Salt Form Hydrochloride (HCl)Corrosive: Low pH in aqueous solution; attacks metals.[1]
Solubility Water Soluble (High)Potential for rapid environmental mobility if spilled.[1]
Reactivity Furan ring sensitivityOxidation Risk: Incompatible with strong oxidizers (e.g., Nitric Acid).[1]

Hazard Identification & Segregation Logic

Before disposal, you must understand why we segregate this chemical. The "trash can" approach is negligent; the "pour down the sink" approach is illegal and dangerous.

The Mechanism of Hazard
  • Acidity (The HCl Factor): As a hydrochloride salt of an amino acid, this compound will generate an acidic solution (pH < 2.0) upon contact with moisture.

    • Risk:[3][4][5] Mixing with bleach (hypochlorite) will release chlorine gas. Mixing with azides or cyanides will release toxic hydrazoic acid or hydrogen cyanide.

  • Furan Ring Instability: The furan ring is electron-rich.

    • Risk:[3][4][5] Contact with strong oxidizers (peroxides, nitric acid) can lead to rapid, exothermic decomposition or ignition.

Segregation Directive

DO NOT MIX WITH:

  • Strong Bases (NaOH, KOH)

    
     Violent exothermic neutralization.
    
  • Oxidizers (Peroxides, Nitrates)

    
     Fire hazard.
    
  • Reactive Metals (Aluminum, Zinc)

    
     Hydrogen gas evolution.
    

Step-by-Step Disposal Protocol

This protocol is designed to be self-validating. If a step fails (e.g., pH check), the protocol loops you back to safety, preventing a hazardous release.[1]

Phase 1: Waste Characterization & Packaging (Solid Waste)

Most common scenario: Disposing of expired or excess solid powder.

  • Select Container: Use a Wide-Mouth HDPE (High-Density Polyethylene) or Glass jar.

    • Why: The HCl salt can corrode metal containers. HDPE is resistant to organic acids.

  • Labeling: Apply a hazardous waste label immediately.

    • Mandatory Fields: "Hazardous Waste," Chemical Name (No abbreviations), "Corrosive," "Toxic."[1]

  • Secondary Containment: Place the primary container inside a clear plastic zip-bag or a secondary tub during transport to the waste accumulation area.

Phase 2: Aqueous Waste (Reaction Mixtures)

Scenario: The compound is dissolved in water or an organic solvent.[6]

  • Check pH: Dip a pH strip into the waste solution.

    • Expectation: pH 1–3.

  • Solvent Check:

    • If Organic Solvent (MeOH, DMSO): Discard into "Organic Waste - Acidic" carboy.

    • If Aqueous:[6][7]DO NOT pour down the drain. Even if neutralized, the furan ring classifies it as organic chemical waste. Collect in "Aqueous Waste - Toxic/Corrosive" carboy.

  • Neutralization (Optional but Recommended for Safety):

    • If you must combine with a general organic waste stream, slowly adjust pH to 6–8 using saturated Sodium Bicarbonate (

      
      ).
      
    • Caution: This will bubble (

      
       release). Perform in a fume hood.
      

Visualized Workflows (Graphviz)[1]

Diagram 1: Disposal Decision Matrix

This logic tree guides the researcher through the physical state of the waste to the correct disposal stream.

DisposalMatrix Start Waste: 5-Dimethylaminomethyl-furan-2-carboxylic acid HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidStream Stream: SOLID ORGANIC WASTE (Tag: Corrosive/Toxic) Solid->SolidStream Double Bag SolventCheck Solvent Type? Liquid->SolventCheck OrganicSolv Organic (DMSO, MeOH) SolventCheck->OrganicSolv Aqueous Aqueous (Water) SolventCheck->Aqueous OrgStream Stream: LIQUID ORGANIC WASTE (Segregate from Oxidizers) OrganicSolv->OrgStream AqStream Stream: AQUEOUS CHEMICAL WASTE (Do NOT Drain Pour) Aqueous->AqStream

Caption: Decision matrix determining the correct waste stream based on physical state and solvent composition.

Diagram 2: Chemical Segregation Logic

This diagram illustrates the "Incompatibility Sphere"—what must be kept away from the waste container.

Segregation Target 5-Dimethylaminomethyl- furan-2-carboxylic acid HCl Base Strong Bases (NaOH, KOH) RISK: Exothermic Rxn Target->Base DO NOT MIX Oxidizer Oxidizers (Nitric Acid, Peroxides) RISK: Fire/Decomp Target->Oxidizer DO NOT MIX Cyanide Cyanides/Sulfides (NaCN, Na2S) RISK: Toxic Gas Target->Cyanide DO NOT MIX Bleach Bleach (Hypochlorite) RISK: Chlorine Gas Target->Bleach DO NOT MIX

Caption: Segregation logic highlighting critical chemical incompatibilities to prevent accidental reaction.

Regulatory Classification (US EPA)[1]

While this specific CAS does not have a unique "P" or "U" list code, it falls under the following regulatory frameworks based on its characteristics:

  • Characteristic Waste (D-Codes):

    • If the pH of an aqueous solution is

      
      , it is D002 (Corrosive) .
      
  • Generator Knowledge:

    • As a researcher, you are required to apply "Generator Knowledge." You know this is a Toxic Organic Solid .

    • Recommended Disposal Code: If no D-code applies (solid state), label as "Non-Regulated Hazardous Waste - Organic" for incineration.[1]

Emergency Response (Spill Procedures)

In case of a benchtop spill (< 50g):

  • PPE: Wear Nitrile gloves, safety goggles, and a lab coat.

  • Containment: If liquid, dike with absorbent pads. If solid, avoid raising dust.[3]

  • Neutralization: Cover the spill with Sodium Carbonate or Spill-X-A (Acid neutralizer). Wait for effervescence (bubbling) to cease.

  • Cleanup: Sweep neutralized material into a disposable container. Label as "Spill Debris - Organic Acid."

  • Decontamination: Wipe the surface with water followed by a soap solution.

References

  • Fisher Scientific. (2020). Safety Data Sheet: 5-Formyl-2-furancarboxylic acid (Structural Analog).[1] Retrieved from [1]

  • Cayman Chemical. (2022).[4][6][8] Safety Data Sheet: 5-Hydroxymethyl-2-furancarboxylic acid (Structural Analog).[1] Retrieved from [1]

  • US EPA. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [1]

  • Huateng Pharma. (2023). Product Information: 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride (Catalog ID: 2027424).[1][9] Retrieved from [1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride

Executive Safety Summary: The Hazard Profile Objective: To provide an immediate, logic-driven safety assessment for 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride (an amino-furan acid salt). As a Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The Hazard Profile

Objective: To provide an immediate, logic-driven safety assessment for 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride (an amino-furan acid salt).

As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for specialized intermediates like this can be sparse, we can derive a robust safety profile by analyzing its functional groups [1, 2]. This compound combines a furan ring , a carboxylic acid , and an amine hydrochloride .

The Derived Hazard Triad:

  • Respiratory Irritation (STOT SE 3): As a hydrochloride salt, this fine powder poses a significant inhalation risk. Moisture in the respiratory tract can hydrolyze the salt, potentially releasing trace hydrochloric acid and the free organic acid, causing mucosal irritation.

  • Ocular Damage (Eye Irrit.[1][2][3][4] 2A/1): Organic acids with furan cores are notorious for causing severe eye irritation or damage upon contact [3].

  • Dermal Sensitization/Irritation (Skin Irrit. 2): The acidic nature combined with the amine functionality necessitates strict barrier protection to prevent chemical burns or dermatitis.

Operational Mandate: Treat this substance as a Corrosive Solid and Respiratory Irritant until proven otherwise.

The PPE Matrix: Barrier Selection Logic

Do not rely on generic "lab safety" rules. Use this matrix to select gear that balances chemical resistance with the dexterity required for precise weighing.

PPE ComponentSpecificationScientific Rationale
Eye Protection Chemical Splash Goggles (Indirect Vent)Critical: Standard safety glasses are insufficient for fine acidic powders. Goggles prevent airborne particulates from bypassing the lens and reacting with ocular moisture [1].
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil)Permeation Logic: Organic acids can permeate latex. Nitrile offers superior resistance. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin [4].
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary Control: Engineering controls are superior to masks. All open-container work must occur inside the hood.
Body Defense Lab Coat (High-neck, snap closure)Coverage: Poly-cotton blends are acceptable for minor amounts (<5g). For larger scale (>10g), use a Tyvek apron to prevent acid degradation of clothing.
Footwear Closed-toe, leather/synthetic upper Spill Protection: Mesh sneakers allow rapid acid penetration. Impermeable uppers provide the necessary reaction time to remove shoes in a spill event.

Operational Workflow: Step-by-Step Protocol

Phase A: Preparation & Weighing

The goal is to eliminate static discharge and aerosolization.

  • Environmental Setup:

    • Verify Fume Hood airflow.

    • Place an Antistatic Mat or use an Ionizing Gun inside the hood. Hydrochloride salts are often dry and prone to static cling, which causes "jumping" of powder during weighing.

  • The Weighing Zone:

    • Line the balance area with a dark-colored spill mat (provides contrast against the white powder).

    • Technique: Do not pour from the stock bottle. Use a clean, dry spatula to transfer small amounts into a tared weighing boat.

Phase B: Solubilization & Reaction

The goal is to manage the heat of solution.

  • Solvent Choice: Water, Methanol, or DMSO are common.

  • The Acidic Shift:

    • Caution: Dissolving this salt will lower the pH of the solution. If adding to a sensitive biological buffer (e.g., PBS), the pH will drop.

    • Protocol: Pre-dissolve the compound in a small volume of solvent, neutralize carefully with NaOH (if required by the experiment) before adding to the main reaction vessel to prevent shocking biological samples.

Phase C: Decontamination & Disposal

The goal is chemical neutralization.

  • Spill Management (< 5g):

    • Cover spill with Sodium Bicarbonate (baking soda) or a dedicated Acid Neutralizer.

    • Wait for bubbling (CO2 release) to cease.

    • Sweep up the neutralized paste with a dustpan.

  • Waste Stream:

    • Solid Waste: Hazardous Solid Waste container (Label: "Organic Acid Salt").

    • Liquid Waste: Aqueous Acidic Waste stream (do not mix with cyanides or sulfides).

Visual Logic: Decision & Response Pathways

Diagram 1: PPE Decision Tree

Use this logic flow to determine the necessary level of protection based on the quantity handled.

PPE_Decision_Tree Start Start: Handling 5-Dimethylaminomethyl-furan-2-carboxylic acid HCl Quantity Assess Quantity & State Start->Quantity Small < 1 Gram (Solid) Quantity->Small Large > 1 Gram or Solution Prep Quantity->Large Standard_PPE Standard PPE: Safety Glasses + Nitrile Gloves + Lab Coat Small->Standard_PPE Low Dust Risk Enhanced_PPE Enhanced PPE: Splash Goggles + Double Nitrile + Fume Hood (Mandatory) Large->Enhanced_PPE High Dust/Splash Risk Action_Small Proceed with Caution (Avoid Dust) Standard_PPE->Action_Small Action_Large Engage Engineering Controls (Sash at proper height) Enhanced_PPE->Action_Large

Caption: Logic flow for selecting PPE intensity based on experimental scale.

Diagram 2: Exposure Response Workflow

Immediate actions to take in case of barrier breach.

Exposure_Response Exposure Exposure Event Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Remove Remove Contaminated Clothing Skin->Remove Wash Flush with Water (15 Minutes) Eye->Wash Air Move to Fresh Air Inhale->Air Medical Seek Medical Attention (Show Structure/SDS) Wash->Medical Remove->Wash Air->Medical

Caption: Critical response steps for dermal, ocular, or respiratory exposure.[2][3][5][6][7]

References

  • Fisher Scientific. (2020).[2] Safety Data Sheet: 5-Formyl-2-furancarboxylic acid (Analogue). Retrieved from

  • Cayman Chemical. (2025). Safety Data Sheet: 5-Hydroxymethyl-2-furancarboxylic Acid (Analogue). Retrieved from

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Furoic Acid.[2][7] Retrieved from

  • Diplomata Comercial. (n.d.). Health and Safety Guidelines for Using Amines. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride
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